4-Hydroxypentanal
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMJAMTNAAZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963248 | |
| Record name | 4-Hydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44601-24-3 | |
| Record name | Pentanal, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Hydroxypentanal for Researchers and Drug Development Professionals
Introduction
4-Hydroxypentanal, a bifunctional organic molecule, is a valuable intermediate in the synthesis of a diverse range of chemical entities, including pharmaceuticals and other bioactive compounds.[1][2] Its utility stems from the presence of both a hydroxyl and an aldehyde functional group, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and reactivity, experimental protocols, and its applications in the field of drug development.
Core Data Summary
The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 44601-24-3 |
| Molecular Formula | C₅H₁₀O₂ |
| IUPAC Name | This compound |
| Synonyms | 4-hydroxy-valeraldehyde, Pentanal, 4-hydroxy- |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol | PubChem |
| Boiling Point | 193.6 °C at 760 mmHg | LookChem |
| Density | 0.961 g/cm³ | LookChem |
| Flash Point | 75 °C | LookChem |
| Solubility | Soluble in water | The Good Scents Company |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes, primarily involving the reduction of readily available precursors.
Synthesis Pathways
One common method involves the selective reduction of levulinic acid. This process typically proceeds in two steps: the initial reduction of the ketone functionality to a hydroxyl group, followed by the partial reduction of the carboxylic acid to the aldehyde.
Another synthetic approach is the selective hydrogenation of a functionalized pentynal precursor. This method requires careful control of the reaction conditions to achieve partial reduction of the alkyne to an aldehyde without further reduction to an alcohol.
Caption: Synthetic routes to this compound.
Intramolecular Cyclization
A key characteristic of this compound is its propensity to undergo intramolecular cyclization to form a stable five-membered cyclic hemiacetal.[1] This equilibrium between the linear aldehyde and the cyclic hemiacetal is a crucial aspect of its reactivity.
Caption: Equilibrium of this compound.
Experimental Protocols
Representative Synthesis of a Hydroxyaldehyde (5-Hydroxypentanal)
Materials:
-
2,3-dihydropyran (100 g)
-
Water (300 ml)
-
Concentrated hydrochloric acid (25 ml)
-
20% Sodium hydroxide solution
-
Phenolphthalein indicator
-
Diethyl ether
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, combine 300 ml of water and 25 ml of concentrated hydrochloric acid.
-
To this acidic solution, add 100 g of 2,3-dihydropyran and stir the mixture until it becomes homogeneous, which may take 5-10 minutes. Continue stirring for an additional 20 minutes.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.
-
Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.
-
Dry the ether extract and remove the ether by distillation under reduced pressure.
-
Distill the residue under reduced pressure (approximately 10 mm Hg). The product, 5-hydroxypentanal, will distill as a clear, colorless, viscous oil at 62–66 °C.
Purification: Fractional distillation under reduced pressure is the primary method for purifying this compound.
Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.
Caption: General experimental workflow.
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile building block in medicinal chemistry.[1] The aldehyde group can participate in reactions such as reductive amination to introduce nitrogen-containing functionalities, while the hydroxyl group can be a handle for esterification or etherification to modulate physicochemical properties like solubility and lipophilicity.
The core structure of this compound can be found within more complex molecules that are of interest in drug discovery. For instance, γ-hydroxyaldehydes are related to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug, highlighting the potential for this structural motif to interact with biological targets.
Furthermore, aldehydes are known to be metabolized in vivo by enzymes such as aldehyde oxidases.[3] Understanding the metabolic fate of aldehyde-containing drug candidates is a critical aspect of preclinical drug development. The study of simpler molecules like this compound can provide valuable insights into the metabolism of more complex drug molecules containing this functionality.
References
4-Hydroxypentanal: A Technical Guide to its Synthesis and Properties
Introduction
4-Hydroxypentanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, serves as a versatile intermediate in organic synthesis. Its unique structure, with a hydroxyl group at the gamma position relative to the carbonyl, allows for a characteristic intramolecular cyclization to form a stable cyclic hemiacetal. This technical guide provides an in-depth overview of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols for modern synthetic routes, and visualizations of reaction pathways. While the precise historical details of its initial discovery and first synthesis are not clearly documented in readily available literature, this guide focuses on established and contemporary methods relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| CAS Number | 44601-24-3 |
| Boiling Point | 193.6 °C at 760 mmHg |
| Density | 0.961 g/cm³ |
| Refractive Index | 1.42 |
| Flash Point | 75 °C |
Synthetic Approaches
While the first synthesis of this compound is not definitively documented, several effective modern methods have been developed. These approaches leverage various starting materials and catalytic systems to achieve the target molecule. Below are detailed protocols for some of the key synthetic strategies.
Selective Oxidation of 1,4-Pentanediol
One common approach involves the selective oxidation of the primary alcohol in 1,4-pentanediol. This method requires a catalyst that can differentiate between the primary and secondary hydroxyl groups to avoid over-oxidation to a carboxylic acid or oxidation of the secondary alcohol.
Experimental Protocol:
-
Reaction Setup: A stirred, temperature-controlled glass reactor equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon) is used.
-
Reagents:
-
1,4-Pentanediol
-
Selective oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a more modern catalytic system).
-
Anhydrous solvent (e.g., Dichloromethane).
-
-
Procedure:
-
1,4-Pentanediol is dissolved in the anhydrous solvent within the reaction vessel.
-
The selective oxidizing agent is added portion-wise to the solution while maintaining a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic reaction.
-
The reaction mixture is stirred for a specified time until analysis (e.g., by Thin Layer Chromatography or Gas Chromatography) indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up. This typically involves filtration to remove the catalyst and any by-products, followed by washing the organic phase with aqueous solutions to remove any remaining reagents.
-
The organic solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (post-purification) | >95% |
Below is a diagram illustrating the workflow for the selective oxidation of 1,4-Pentanediol.
Hydroformylation of 3-Buten-1-ol
Hydroformylation, also known as the oxo process, can be employed to introduce a formyl group (aldehyde) and a hydrogen atom across the double bond of an alkene. Starting from 3-buten-1-ol, this method can be tailored to produce this compound.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.
-
Reagents:
-
3-Buten-1-ol
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
A rhodium or cobalt-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂) with a suitable ligand (e.g., triphenylphosphine).
-
An appropriate solvent (e.g., toluene or THF).
-
-
Procedure:
-
The autoclave is charged with 3-buten-1-ol, the solvent, and the catalyst system under an inert atmosphere.
-
The reactor is sealed and then pressurized with syngas to the desired pressure.
-
The mixture is heated to the reaction temperature and stirred vigorously to ensure good gas-liquid mixing.
-
The reaction is monitored by the uptake of syngas.
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented.
-
The reaction mixture is then processed to remove the catalyst, which may involve precipitation or extraction.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation under reduced pressure or column chromatography.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Regioselectivity (linear:branched) | Varies with catalyst and conditions |
The signaling pathway for this synthetic route is a catalytic cycle, as depicted below.
Characterization Data
The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques. Below is a table summarizing the expected signals in ¹H and ¹³C NMR spectroscopy.
| ¹H NMR | Chemical Shift (ppm, approx.) | Multiplicity | Integration |
| -CHO | 9.7 | Triplet | 1H |
| -CH(OH)- | 3.8 | Multiplet | 1H |
| -CH₂- (adjacent to CHO) | 2.5 | Multiplet | 2H |
| -CH₂- (adjacent to CH(OH)) | 1.7 | Multiplet | 2H |
| -CH₃ | 1.2 | Doublet | 3H |
| ¹³C NMR | Chemical Shift (ppm, approx.) |
| -CHO | 202 |
| -CH(OH)- | 67 |
| -CH₂- (adjacent to CHO) | 43 |
| -CH₂- (adjacent to CH(OH)) | 38 |
| -CH₃ | 23 |
Conclusion
This compound remains a valuable building block in synthetic organic chemistry. While the historical origins of its synthesis are not prominently documented, a range of reliable and efficient modern methods are available to researchers. The protocols and data presented in this guide offer a solid foundation for the synthesis, purification, and characterization of this important intermediate, facilitating its application in drug discovery and other areas of chemical research. The dual functionality of this compound ensures its continued relevance in the construction of complex molecular architectures.
Spectroscopic Profile of 4-Hydroxypentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxypentanal (CAS No. 44601-24-3), a bifunctional organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data for its nuclear magnetic resonance (NMR) and inferred data for infrared (IR) spectroscopy and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.
A key structural feature of this compound is its existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form.[1] This equilibrium is important to consider when analyzing experimental spectra. The data presented in this guide pertains to the open-chain form for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for the open-chain form of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H1 (-CHO) | ~9.7 | Triplet (t) | 1H |
| H4 (-CH(OH)-) | ~3.8 | Multiplet (m) | 1H |
| H2 (-CH₂-CHO) | ~2.5 | Multiplet (m) | 2H |
| H3 (-CH₂-CH(OH)-) | ~1.7 | Multiplet (m) | 2H |
| H5 (-CH₃) | ~1.2 | Doublet (d) | 3H |
| -OH | Variable | Singlet (s, broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| C1 (-CHO) | ~202 |
| C4 (-CH(OH)-) | ~67 |
| C2 (-CH₂-CHO) | ~43 |
| C3 (-CH₂-CH(OH)-) | ~35 |
| C5 (-CH₃) | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |
| Alcohol (O-H) | 3500 - 3200 (broad) | O-H stretch |
| Alkane (C-H) | 3000 - 2850 | C-H stretch |
| Aldehyde (C-H) | 2850 - 2800 & 2750 - 2700 | C-H stretch |
| Aldehyde (C=O) | 1740 - 1720 (strong) | C=O stretch |
| Alcohol (C-O) | 1260 - 1050 | C-O stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion and major fragments for this compound are listed below.
Table 4: Expected Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Fragment | Notes |
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 87 | [M - CH₃]⁺ | Loss of a methyl group |
| 84 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 73 | [M - CHO]⁺ | Loss of the formyl radical |
| 57 | [C₃H₅O]⁺ | α-cleavage at the aldehyde |
| 45 | [C₂H₅O]⁺ | α-cleavage at the alcohol |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a small vial.[2] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Referencing: The residual proton signal of the deuterated solvent is often used for spectral calibration. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added.
-
Data Acquisition: Place the capped NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and 20-60 minutes for ¹³C, depending on the sample concentration.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place one to two drops onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5] Place a second salt plate on top to create a thin liquid film between the plates.[4][5]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer.[4]
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator to prevent fogging from moisture absorption.[4]
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used. For direct insertion, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[6]
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis.
References
4-Hydroxypentanal: A Versatile Chiral Precursor in the Synthesis of Complex Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of natural product synthesis, the selection of a suitable chiral starting material is a critical determinant of the overall efficiency and success of a synthetic route. Among the myriad of available chiral building blocks, 4-hydroxypentanal, a bifunctional γ-hydroxy aldehyde, has emerged as a precursor of significant interest. Its utility stems from the presence of two reactive functional groups—a hydroxyl group and an aldehyde—which can be manipulated with a high degree of stereocontrol to construct complex molecular architectures. This guide provides a comprehensive overview of the application of this compound and analogous chiral γ-hydroxy aldehydes as precursors in the synthesis of bioactive natural products, with a focus on data-driven insights, detailed experimental protocols, and visual representations of synthetic workflows.
As a γ-hydroxy aldehyde, this compound exists in equilibrium with its cyclic hemiacetal form, a characteristic that influences its reactivity and handling.[1] The stereocenter at the C4 position provides a crucial handle for introducing chirality into the target molecule, making both (R)- and (S)-enantiomers valuable starting points for asymmetric synthesis. While direct applications of this compound in complex natural product synthesis are not extensively documented in publicly available literature, the principles of its utility can be effectively illustrated through the synthesis of natural products that employ structurally similar chiral γ-hydroxy aldehyde synthons.
This guide will use the total synthesis of the potent antitumor agent (-)-Pironetin as a case study to exemplify the strategic application of a chiral γ-hydroxy aldehyde fragment in the construction of a complex polyketide natural product.
Case Study: The Role of a Chiral Aldehyde in the Total Synthesis of (-)-Pironetin
(-)-Pironetin is a natural product that exhibits significant plant growth regulatory, immunosuppressive, and antitumor activities. Its complex structure, featuring multiple stereocenters, makes it a challenging synthetic target. The total synthesis of (-)-Pironetin, as accomplished by Dias et al., provides an excellent illustration of how a chiral aldehyde bearing a γ-oxygenated stereocenter can be strategically employed to build a complex carbon skeleton with high stereocontrol.[2][3]
Retrosynthetic Analysis and the Key Chiral Aldehyde
The retrosynthetic strategy for (-)-Pironetin reveals the importance of a key chiral aldehyde intermediate, (+)-6. This aldehyde contains a protected hydroxyl group at the γ-position relative to the aldehyde, making it a functional analogue of a protected this compound derivative.
Caption: Retrosynthetic analysis of (-)-Pironetin.
Synthesis of the Key Chiral Aldehyde Intermediate
The synthesis of the crucial chiral aldehyde (+)-6 begins from a simple, commercially available chiral precursor, which is elaborated over several steps. The quantitative data for the key transformations in the synthesis of this intermediate are summarized in the table below.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Evans syn-aldol reaction | (R)-Oxazolidinone (-)-5 | Aldol Adduct 10 | Dibutylboryl triflate, Et3N, Aldehyde (+)-6, CH2Cl2, -78 °C to 0 °C | 84 | >95:5 |
| 2 | Reductive removal of auxiliary | Aldol Adduct 10 | 1,3-Diol (+)-11 | LiBH4, THF/MeOH, 0 °C | 89 | - |
| 3 | Selective tosylation | 1,3-Diol (+)-11 | Tosylate (+)-12 | TsCl, pyridine, CH2Cl2, 0 °C to rt | 95 | - |
| 4 | Weinreb amide formation & Protection | Tosylate (+)-12 | Weinreb Amide (+)-9 | 1. LiN(Me)OMe, THF, -78 °C; 2. TBSOTf, 2,6-lutidine, CH2Cl2, 0 °C | 81 (2 steps) | - |
| 5 | Reduction to aldehyde | Weinreb Amide (+)-9 | Aldehyde (+)-6 | DIBAL-H, toluene, 0 °C | 92 | - |
Table 1: Synthesis of the Key Chiral Aldehyde (+)-6.[2]
Experimental Protocols
Synthesis of Aldol Adduct (10): To a solution of (R)-oxazolidinone (-)-5 (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C is added dibutylboryl triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 min and then cooled to -78 °C. A solution of aldehyde (+)-6 (1.2 equiv) in CH2Cl2 is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then at 0 °C for 1 h. The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol adduct 10.[2]
Synthesis of 1,3-Diol (+)-11: To a solution of the aldol adduct 10 (1.0 equiv) in a mixture of THF and methanol (4:1, 0.1 M) at 0 °C is added lithium borohydride (2.0 equiv). The reaction mixture is stirred at 0 °C for 1 h. The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude diol is purified by column chromatography.[2]
Synthesis of Aldehyde (+)-6: To a solution of the Weinreb amide (+)-9 (1.0 equiv) in toluene (0.1 M) at 0 °C is added diisobutylaluminum hydride (1.5 equiv, 1.0 M in toluene) dropwise. The reaction mixture is stirred at 0 °C for 30 min. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the crude aldehyde (+)-6, which is used in the next step without further purification.[2]
Elaboration of the Chiral Aldehyde to (-)-Pironetin
The chiral aldehyde (+)-6 serves as a linchpin in the synthesis, undergoing a highly diastereoselective aldol reaction to install further stereocenters. This is followed by a series of functional group manipulations to complete the carbon skeleton and ultimately furnish (-)-Pironetin after lactonization.
References
The Elusive Biological Activities of 4-Hydroxypentanal Derivatives: Acknowledging a Research Gap
For Immediate Release
[City, State] – [Date] – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of 4-hydroxypentanal derivatives. Despite the parent compound, this compound, being a known metabolite and a versatile chemical intermediate, dedicated research into the pharmacological or toxicological effects of its derivatives is notably absent from prominent scientific databases. This whitepaper aims to provide an in-depth guide for researchers, scientists, and drug development professionals by summarizing the known chemistry of this compound, highlighting the lack of biological data on its derivatives, and suggesting potential avenues for future research by drawing parallels with structurally related compounds.
The Chemistry of this compound: A Foundation for Potential Derivatives
This compound is a bifunctional molecule possessing both a hydroxyl and an aldehyde group. This structure allows it to exist in equilibrium between an open-chain form and a more stable cyclic hemiacetal form, 2-methyl-tetrahydrofuran-2-ol.[1] This inherent reactivity makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] Its potential derivation from biomass sources also positions it as a compound of interest in sustainable chemistry.[1]
The dual functionality of this compound presents numerous opportunities for the creation of a diverse library of derivatives. The aldehyde group can undergo oxidation, reduction, and condensation reactions, while the hydroxyl group is amenable to esterification, etherification, and substitution.
The Void in Biological Activity Data
A systematic search of scholarly databases for terms such as "biological activity of this compound derivatives," "pharmacology of this compound analogs," and "cytotoxicity of this compound derivatives" did not yield any studies presenting quantitative biological data (e.g., IC50, EC50 values), detailed experimental protocols for biological assays, or elucidated signaling pathways specifically for derivatives of this compound.
This lack of information is a critical knowledge gap, particularly given that this compound itself has been implicated in the formation of advanced glycation endproducts (AGEs), which are linked to cellular dysfunction and the pathogenesis of various diseases.[1] The reactivity of its aldehyde group with biological macromolecules suggests that its derivatives could also possess significant, yet unexplored, biological effects.[1]
Potential Biological Relevance: Inferences from Structural Analogs
In the absence of direct data, we can hypothesize potential biological activities of this compound derivatives by examining structurally related compounds.
Gamma-Hydroxybutyrate (GHB)
This compound shares a structural similarity with gamma-hydroxybutyric acid (GHB), a well-characterized neurotransmitter and psychoactive drug. GHB is a precursor to GABA, glutamate, and glycine in the brain and exerts its effects by acting on the GHB receptor and as a weak agonist at the GABAB receptor. Its physiological effects include the induction of a euphoric state, anxiolysis, and, at higher doses, deep sleep.
Diagram: Simplified Overview of GHB Metabolism and Action
References
The Atmospheric Chemistry of 4-Hydroxypentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypentanal, a secondary pollutant formed from the atmospheric oxidation of volatile organic compounds (VOCs) such as n-pentane, plays a notable role in tropospheric chemistry. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, dictates its reactivity, atmospheric lifetime, and potential to contribute to the formation of secondary organic aerosols (SOA). This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, including its formation and degradation pathways, key quantitative data, and detailed experimental protocols for its study.
Introduction
This compound (4-HP) is not directly emitted into the atmosphere but is a significant intermediate product of the atmospheric oxidation of n-pentane, a component of vehicular and industrial emissions[1]. Its chemical structure allows for an intramolecular equilibrium between the linear aldehyde and a more stable cyclic hemiacetal form[1]. The atmospheric fate of this compound is primarily governed by two processes: photolysis and oxidation by hydroxyl (OH) radicals. These processes lead to the formation of various smaller, more oxygenated compounds and can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate[2]. Understanding the detailed mechanisms and kinetics of this compound's atmospheric reactions is crucial for accurately modeling tropospheric chemistry and the impact of anthropogenic emissions.
Atmospheric Formation of this compound
The primary atmospheric formation route of this compound is the OH radical-initiated oxidation of n-pentane. The reaction mechanism proceeds through the following key steps:
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the n-pentane molecule by an OH radical, forming a pentyl radical. Abstraction can occur from any of the carbon atoms, but abstraction from the secondary carbons is more favorable.
-
Peroxy Radical Formation: The resulting pentyl radical rapidly reacts with molecular oxygen (O₂) to form a pentyl peroxy radical (RO₂•).
-
Alkoxy Radical Formation: In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•).
-
Isomerization: The alkoxy radical can undergo intramolecular hydrogen abstraction (isomerization) through a six-membered transition state, which is a highly favorable pathway. This isomerization is key to the formation of hydroxycarbonyls.
-
Formation of this compound: Subsequent reaction with O₂ and further reactions lead to the formation of this compound.
Atmospheric Degradation of this compound
The atmospheric lifetime of this compound is determined by its removal through photolysis and reaction with OH radicals.
Reaction with OH Radicals
The reaction with OH radicals is a significant sink for this compound. The reaction can proceed via two main channels:
-
H-atom abstraction from the aldehydic group: This is typically the most favorable pathway for aldehydes and leads to the formation of a hydroxyacyl radical.
-
H-atom abstraction from the carbon backbone: Abstraction of a hydrogen atom from any of the C-H bonds will lead to the formation of different carbon-centered radicals.
The subsequent reactions of the resulting radicals with O₂ and NOₓ will produce a variety of oxygenated products.
Photolysis
This compound possesses a carbonyl chromophore and can absorb actinic radiation, leading to its photolysis. The primary photolysis pathways for aldehydes include:
-
Norrish Type I reaction: Cleavage of the C-C bond adjacent to the carbonyl group, forming a hydroxybutyl radical and a formyl radical (HCO).
-
Norrish Type II reaction: Intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, followed by cleavage of the Cα-Cβ bond, leading to the formation of acetone and propenal in its enol form.
Quantitative Data
Quantitative data on the atmospheric chemistry of this compound is sparse. The following table summarizes available data for this compound and structurally similar compounds, which can be used for estimations in atmospheric models.
| Parameter | Value | Compound | Reference/Note |
| OH Reaction Rate Constant | |||
| k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | (1.2 ± 0.5) x 10⁻¹¹ | 4-Oxopentanal | Estimated from a study of 5-hydroxy-2-pentanone oxidation[3]. |
| ~(2-4) x 10⁻¹¹ | C5 Aldehydes | General range for C5 aldehydes. | |
| Photolysis | |||
| Quantum Yield (Φ) | ~0.15 | 4-Hydroxy-4-methyl-2-pentanone | Value for a structurally similar hydroxyketone[4][5]. The quantum yield for this compound is expected to be in a similar range. |
| ~0.08 | 4-Hydroxy-2-butanone | Value for a smaller hydroxyketone[4][6]. | |
| Secondary Organic Aerosol (SOA) Yield | |||
| SOA Yield (%) | Not available | This compound | No direct measurements found. SOA yields from n-pentane are generally low, but oxygenated products can contribute to SOA formation. |
| Low | n-Pentane | The precursor to this compound has a low SOA yield. |
Experimental Protocols
Detailed experimental protocols for studying the atmospheric chemistry of this compound are crucial for obtaining reliable kinetic and mechanistic data. Below are representative protocols for smog chamber experiments.
Protocol for OH Radical Oxidation Experiment
Objective: To determine the rate constant for the reaction of this compound with OH radicals.
Apparatus:
-
Teflon smog chamber (e.g., 10 m³) with a UV light source.
-
Gas-phase analytical instrumentation: Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring organic compounds.
-
NOₓ and O₃ analyzers.
-
Humidifier and temperature control system.
Procedure:
-
Chamber Cleaning: The chamber is flushed with clean, dry air for at least 24 hours to minimize background contamination.
-
Humidification: The chamber is humidified to a desired relative humidity (e.g., 50%) by introducing a known amount of purified water vapor.
-
Introduction of Reactants:
-
A known concentration of a reference compound with a well-established OH rate constant (e.g., toluene) is injected into the chamber.
-
A known concentration of this compound is injected into the chamber.
-
The concentrations are allowed to stabilize and are monitored using PTR-MS or GC-MS.
-
-
Initiation of Reaction:
-
An OH precursor, typically methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is introduced into the chamber.
-
The UV lights are turned on to photolyze the precursor and generate OH radicals.
-
-
Data Acquisition:
-
The concentrations of this compound and the reference compound are monitored simultaneously over time.
-
Temperature, pressure, and relative humidity are continuously recorded.
-
-
Data Analysis:
-
The relative rate method is used to determine the rate constant for the reaction of OH with this compound (k₄₋HP) relative to the known rate constant of the reference compound (k_ref): ln([4-HP]₀/[4-HP]ₜ) = (k₄₋HP/k_ref) * ln([ref]₀/[ref]ₜ)
-
A plot of ln([4-HP]₀/[4-HP]ₜ) versus ln([ref]₀/[ref]ₜ) should yield a straight line with a slope of k₄₋HP/k_ref.
-
Protocol for Photolysis Experiment
Objective: To determine the photolysis rate and quantum yield of this compound.
Apparatus:
-
Teflon smog chamber or quartz reaction cell with a broad-spectrum light source (e.g., Xenon arc lamp) simulating solar radiation.
-
Actinometer for measuring light intensity (e.g., NO₂ photolysis).
-
Gas-phase analytical instrumentation (PTR-MS or GC-MS).
-
Spectrometer for measuring the absorption cross-section of this compound.
Procedure:
-
Chamber/Cell Preparation: The reaction vessel is cleaned and flushed as described above.
-
Introduction of this compound: A known concentration of this compound is introduced into the chamber.
-
Actinometry: The photolysis rate of a chemical actinometer (e.g., NO₂) is measured under the same irradiation conditions to determine the photon flux.
-
Irradiation: The chamber is irradiated, and the concentration of this compound is monitored over time.
-
Product Identification: The formation of photolysis products is monitored using GC-MS or other suitable techniques.
-
Data Analysis:
-
The first-order photolysis rate constant (J) is determined from the decay of this compound.
-
The quantum yield (Φ) is calculated using the following equation: J = ∫ σ(λ) * Φ(λ) * F(λ) dλ where σ(λ) is the absorption cross-section, Φ(λ) is the quantum yield, and F(λ) is the actinic flux at wavelength λ. The absorption cross-section needs to be measured in a separate experiment.
-
Contribution to Secondary Organic Aerosol (SOA)
Conclusion
This compound is a key intermediate in the atmospheric oxidation of n-pentane. Its atmospheric fate is driven by photolysis and reaction with OH radicals, leading to a variety of smaller, oxygenated products and contributing to the formation of secondary organic aerosol. While our understanding of its formation and degradation pathways is reasonably well-established, there is a clear need for more quantitative data, specifically on its OH reaction rate constant, photolysis quantum yield, and SOA yields. Such data are essential for improving the accuracy of atmospheric chemistry models and for a more complete assessment of the environmental impact of alkane emissions. The experimental protocols outlined in this guide provide a framework for future studies to address these knowledge gaps.
References
An In-Depth Technical Guide to the Intramolecular Cyclization of 4-Hydroxypentanal to its Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular cyclization of 4-hydroxypentanal, a fundamental reaction in organic chemistry with implications in various fields, including medicinal chemistry and the synthesis of bio-based chemicals. This document details the underlying chemical principles, quantitative data, experimental protocols, and spectroscopic analysis of this equilibrium.
Introduction
This compound, a γ-hydroxy aldehyde, is a bifunctional molecule that exists in a dynamic equilibrium between its linear aldehyde form and a more stable, cyclic hemiacetal structure.[1] This intramolecular reaction involves the nucleophilic attack of the hydroxyl group at the C4 position on the electrophilic carbonyl carbon at the C1 position, resulting in the formation of a five-membered tetrahydrofuran ring, specifically a 2-methyltetrahydrofuran-2-ol. This equilibrium is a key characteristic of the compound's reactivity and is crucial for understanding its chemical behavior and potential applications.[1][2] The stability of five- and six-membered rings makes this intramolecular cyclization a highly favored process.[2][3][4][5]
The Reaction Mechanism and Equilibrium
The intramolecular cyclization of this compound is a reversible nucleophilic addition reaction. The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the partially positive carbonyl carbon. This process can be catalyzed by either acid or base, although it can also occur under neutral conditions.[4]
In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the hydroxyl group.[4][5]
Reaction Pathway:
Caption: Equilibrium between the linear and cyclic hemiacetal forms of this compound.
The position of the equilibrium is influenced by several factors, including temperature and solvent polarity. For the closely related compound 5-hydroxypentanal, it has been observed that the pure substance exists predominantly as the cyclic hemiacetal at room temperature (20°C).[1] As the temperature increases to 100°C, the equilibrium shifts, resulting in an estimated 50:50 mixture of the cyclic and linear forms.[1] This indicates that the cyclization is an exothermic process.
Quantitative Data
| Parameter | Value (for 5-hydroxypentanal) | Reference |
| Equilibrium Composition (20°C) | Predominantly cyclic hemiacetal | [1] |
| Equilibrium Composition (100°C) | ~50% cyclic hemiacetal, ~50% linear aldehyde | [1] |
| Enthalpy of Conversion (ΔH) | Calculated from the temperature dependence of the equilibrium constant | [1] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of γ-hydroxy aldehydes involves the reduction of γ-keto esters or acids. For instance, this compound can be synthesized from the reduction of a derivative of levulinic acid (4-oxopentanoic acid).[6][7]
Example Protocol (adapted from related syntheses):
-
Reduction of Ethyl Levulinate: Ethyl levulinate (ethyl 4-oxopentanoate) is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF), and cooled in an ice bath.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) until the pH is neutral.
-
The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved via column chromatography on silica gel to afford pure this compound, which will likely exist in equilibrium with its cyclic hemiacetal.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis of the Equilibrium
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for quantifying the ratio of the linear and cyclic hemiacetal forms at equilibrium.
-
Linear Form: The aldehyde proton will exhibit a characteristic signal in the downfield region, typically between δ 9-10 ppm.[8]
-
Cyclic Hemiacetal: The anomeric proton (the hydrogen on the carbon that was formerly the carbonyl carbon) will appear in the region of δ 4.5-5.5 ppm. The integration of these respective signals allows for the determination of the equilibrium ratio.
¹³C NMR Spectroscopy:
-
Linear Form: The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-200 ppm.
-
Cyclic Hemiacetal: The anomeric carbon will be shifted upfield to approximately δ 90-100 ppm.
Infrared (IR) Spectroscopy:
-
Linear Form: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹.[8]
-
Cyclic Hemiacetal: This C=O absorption will be absent or significantly diminished, while a broad O-H stretching band will be prominent around 3200-3600 cm⁻¹.
Relevance in Drug Development and Chemical Synthesis
The ability of this compound to exist in both a reactive open-chain form and a more stable, protected cyclic form makes it a versatile intermediate in organic synthesis.[1] In drug development, the introduction of such a moiety can influence a molecule's conformational flexibility, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Furthermore, the aldehyde functionality can be a site for further chemical modification, while the cyclic hemiacetal can serve as a protecting group that can be unmasked under specific conditions.[1][3] The derivation of this compound from biomass sources like levulinic acid also aligns with the principles of green chemistry, making it an attractive building block for sustainable chemical production.[6][7]
References
- 1. High resolution NMR studies of ring-chain tautomerism in ω-hydroxy aldehydes [jstage.jst.go.jp]
- 2. Khan Academy [khanacademy.org]
- 3. Hemiacetal - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentanal is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. The presence of a chiral center at the C4 position gives rise to two stereoisomers: (R)-4-hydroxypentanal and (S)-4-hydroxypentanal. In solution, these enantiomers can exist in equilibrium with their corresponding cyclic hemiacetal forms, lactols. The stereochemistry of this compound is of significant interest in medicinal chemistry and drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comprehensive overview of the properties, synthesis, and analysis of the stereoisomers of this compound.
Physicochemical Properties of this compound Stereoisomers
| Property | Racemic this compound | (R)-4-Hydroxypentanal (Computed) | (S)-4-Hydroxypentanal (Computed) | Reference |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | [1] |
| Boiling Point | 83 °C at 13 Torr | Not available | Not available | |
| Density | 1.0216 g/cm³ at 17.6 °C | Not available | Not available | |
| Specific Rotation [α]D | 0° | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer |
Enantioselective Synthesis
The controlled synthesis of individual enantiomers of this compound is crucial for evaluating their distinct biological activities. While a specific, detailed protocol for the enantioselective synthesis of this compound is not widely published, methods developed for structurally similar compounds, such as 4-hydroxyalkenals, can be adapted. One promising approach is enzymatic kinetic resolution. The following is a representative experimental protocol based on the synthesis of analogous compounds.[2]
Experimental Protocol: Enzymatic Kinetic Resolution of racemic this compound
Objective: To separate the enantiomers of racemic this compound via lipase-catalyzed enantioselective acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.
-
Addition of Reagents: Add the acyl donor (1.5-2.0 eq) and the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C). Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion. The goal is to achieve approximately 50% conversion, at which point one enantiomer will have been acylated while the other remains as the alcohol.
-
Work-up: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed with the solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains one enantiomer of this compound and the acetylated form of the other enantiomer. Separate these two compounds using column chromatography on silica gel.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the corresponding pure this compound enantiomer by standard methods, such as hydrolysis with a mild base (e.g., potassium carbonate in methanol).
-
Characterization: Characterize the separated enantiomers using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to determine their chemical structure and enantiomeric purity.
Analytical Methods for Stereoisomer Characterization
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.
-
For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[3]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample (racemic mixture or a single enantiomer) in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: The relative amounts of the (R) and (S) enantiomers can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Polarimetry
Polarimetry is used to measure the specific rotation of a chiral compound, which is a fundamental physical property of an enantiomer. The specific rotation is the angle to which a plane of polarized light is rotated when it passes through a solution of a known concentration of the compound in a tube of a specific length.[4]
Experimental Protocol: Measurement of Specific Rotation
Instrumentation:
-
Polarimeter
Procedure:
-
Sample Preparation: Prepare a solution of the purified enantiomer of this compound of a known concentration (c, in g/100 mL) in a suitable achiral solvent (e.g., chloroform, methanol).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (usually the sodium D-line, 589 nm).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l x c)
The (R) and (S) enantiomers will have specific rotations that are equal in magnitude but opposite in sign.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
While standard NMR and MS techniques cannot differentiate between enantiomers, they are essential for confirming the chemical structure of this compound. In NMR, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their distinction and the determination of enantiomeric purity. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Biological Significance and Signaling Pathways
The stereochemistry of a molecule can have a profound impact on its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral substrate or ligand. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
While specific signaling pathways for the individual stereoisomers of this compound have not been extensively documented, the general principle of differential biological activity is a cornerstone of modern drug development. The following diagram illustrates this concept.
Conclusion
The stereoisomers of this compound represent an important area of study for researchers in organic synthesis and drug development. The ability to synthesize and analyze enantiomerically pure forms of this compound is essential for elucidating their specific biological roles. This guide has provided an overview of the key properties, synthetic strategies, and analytical methodologies for the stereoisomers of this compound. Further research into the specific biological activities of the (R) and (S) enantiomers will be critical for unlocking their full therapeutic potential.
References
- 1. This compound | C5H10O2 | CID 181749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
Theoretical Insights into the Conformational Landscape of 4-Hydroxypentanal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypentanal is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its conformational flexibility, arising from a rotatable carbon backbone and the potential for intramolecular interactions, plays a crucial role in its reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of this compound. Due to the limited availability of direct theoretical studies on this compound, this guide leverages detailed computational data from its close structural analog, 1,4-butanediol, to infer and discuss the probable conformational landscape. This analysis includes a summary of key conformers, their relative energies, and the governing dihedral angles, presented in structured tables for comparative analysis. Detailed computational methodologies, based on established ab initio and Density Functional Theory (DFT) approaches, are provided to serve as a protocol for further research.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses both a hydroxyl and an aldehyde functional group, a multitude of conformations are possible due to rotation around single bonds. Understanding the relative stabilities of these conformers and the energy barriers for their interconversion is paramount for predicting reaction outcomes, designing enzyme inhibitors, and understanding receptor-ligand interactions.
A key feature of γ-hydroxy aldehydes is their propensity to form cyclic hemiacetals.[1] This equilibrium between the open-chain and cyclic forms is highly dependent on the conformational preferences of the open-chain structure, particularly the proximity of the hydroxyl and aldehyde groups. Furthermore, the open-chain conformers themselves are influenced by a delicate balance of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.
While direct experimental and extensive theoretical data on the conformational analysis of this compound are scarce in the public domain, studies on structurally similar molecules can provide valuable insights. 1,4-Butanediol serves as an excellent model for the carbon backbone of this compound, with its terminal hydroxyl groups allowing for the investigation of intramolecular hydrogen bonding, an interaction also plausible in this compound. This guide will, therefore, draw heavily on a detailed gas-phase electron diffraction and ab initio study of 1,4-butanediol to elucidate the conformational possibilities of this compound.
Conformational Analysis of the this compound Backbone: Insights from 1,4-Butanediol
The conformational landscape of a linear alkane chain is primarily defined by the dihedral angles around the C-C single bonds. For the C1-C2-C3-C4 backbone of this compound, we can anticipate a series of staggered conformations, analogous to those of n-butane, which can be broadly classified as anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°). The presence of terminal functional groups introduces additional complexity and the potential for stabilizing intramolecular interactions.
A seminal study on 1,4-butanediol by Traetteberg, Hedberg, and coworkers, combining gas-phase electron diffraction with ab initio calculations, provides a robust framework for understanding the conformational preferences of such 1,4-disubstituted butane systems. Their work revealed the presence of multiple stable conformers, with their relative populations determined by a combination of torsional and intramolecular hydrogen-bonding energies.
Key Conformers and Dihedral Angles
Based on the analogy with 1,4-butanediol, we can postulate several key conformers for the backbone of this compound. The notation used here describes the sequence of dihedral angles along the C1-C2-C3-C4 chain, where 'g' denotes a gauche conformation and 'a' denotes an anti conformation. A superscript '+' or '-' can be used to distinguish between clockwise and counter-clockwise gauche rotations.
| Conformer Type | Dihedral Angle (τ₁) C1-C2-C3-C4 | Dihedral Angle (τ₂) C2-C3-C4-O | Description |
| ag | anti (~180°) | gauche (~60°) | The main carbon chain is in an extended anti conformation, with the terminal hydroxyl group in a gauche position. |
| gg | gauche (~60°) | gauche (~60°) | Both central C-C bonds are in a gauche conformation, leading to a more compact structure. |
| g'g | gauche' (~-60°) | gauche (~60°) | The two gauche arrangements are in opposite directions. |
| aa | anti (~180°) | anti (~180°) | A fully extended conformation of the carbon backbone and the terminal C-O bond. |
Relative Energies of Conformers
The relative stability of these conformers is a critical factor in determining the overall conformational population. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen in this compound is expected to play a significant role in stabilizing certain conformations, particularly those that bring these two functional groups into proximity. In the 1,4-butanediol model, a similar intramolecular hydrogen bond between the two hydroxyl groups was found to be a key stabilizing factor.
The following table summarizes the calculated relative energies for the conformers of 1,4-butanediol, which can be used as an estimate for the relative energies of the corresponding backbone conformations of this compound.
| Conformer | Calculated Relative Energy (kJ/mol) from ab initio study of 1,4-butanediol |
| g'g'g | 0.0 |
| agg' | 1.3 |
| ggg | 2.1 |
| aag | 4.6 |
| aga | 5.9 |
| gga | 6.7 |
| aaa | 9.2 |
Note: The energies are relative to the most stable conformer found in the 1,4-butanediol study. The g'g'g conformer of 1,4-butanediol is stabilized by an intramolecular hydrogen bond.
For this compound, it is hypothesized that a conformer analogous to g'g'g , which would allow for an intramolecular hydrogen bond between the -OH and -CHO groups, would be of particularly low energy.
Experimental and Computational Protocols
To encourage further theoretical investigations into the conformational landscape of this compound, this section outlines a detailed computational methodology based on the successful approach used for 1,4-butanediol.
Computational Chemistry Protocol
A robust computational protocol for studying the conformational preferences of this compound would involve the following steps:
-
Initial Conformer Generation: A systematic conformational search should be performed to identify all potential energy minima. This can be achieved using molecular mechanics methods (e.g., with force fields like MMFF94 or OPLS3e) by systematically rotating all rotatable bonds (C-C and C-O) in discrete steps (e.g., 30° or 60°).
-
Geometry Optimization and Energy Calculation: The geometries of all unique conformers identified in the initial search should then be optimized at a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) is recommended. This basis set includes diffuse functions to accurately describe hydrogen bonding and polarization functions for better geometry prediction.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed for each conformer at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
High-Accuracy Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive but more accurate ab initio method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).
-
Boltzmann Population Analysis: The relative Gibbs free energies of the conformers at a given temperature (e.g., 298.15 K) can be used to calculate their equilibrium populations according to the Boltzmann distribution.
Visualizing Conformational Relationships
The relationship between different conformers and the pathways for their interconversion can be visualized using diagrams. The following Graphviz diagrams illustrate a simplified workflow for a computational conformational analysis and the potential equilibrium between the open-chain and cyclic hemiacetal forms of this compound.
Conclusion
The conformational analysis of this compound is crucial for a comprehensive understanding of its chemical behavior. While direct theoretical studies are limited, a detailed examination of its structural analog, 1,4-butanediol, provides a strong foundation for predicting its conformational landscape. The interplay of torsional strain and intramolecular hydrogen bonding is expected to govern the relative stabilities of its various conformers. The computational protocols outlined in this guide offer a roadmap for future in-silico investigations, which will be invaluable for applications in drug design and synthetic chemistry. Further research, combining high-level theoretical calculations with experimental techniques such as microwave or NMR spectroscopy, is warranted to provide a more definitive picture of the conformational preferences of this important molecule.
References
4-Hydroxypentanal in Medicinal Chemistry: A Technical Guide to a Versatile Synthetic Building Block
For: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 4-hydroxypentanal, a bifunctional aldehyde, as a strategic starting material in medicinal chemistry. Due to its unique structural features, this compound serves as a valuable synthon for the construction of complex heterocyclic scaffolds, particularly substituted piperidines, which are prevalent in a vast array of pharmaceutical agents. This document outlines the core chemical principles, potential synthetic routes, and the strategic value of this compound in the generation of novel molecular entities for drug discovery.
Core Chemical Properties and Reactivity
This compound (C₅H₁₀O₂) is a γ-hydroxy aldehyde, a structural motif that endows it with unique chemical reactivity. The key feature is the 1,5-relationship between the hydroxyl group and the aldehyde carbonyl group. This arrangement allows the molecule to exist in equilibrium between its linear form and a more stable, five-membered cyclic hemiacetal, 2-methyltetrahydrofuran-2-ol.
This inherent duality is central to its utility. The aldehyde function can participate in a wide range of classical carbonyl reactions, including oxidation, reduction, and condensation, while the secondary hydroxyl group can be engaged in esterification, etherification, and substitution reactions. Critically, the two functional groups can react in concert, enabling intramolecular cyclization reactions that are highly valuable for building heterocyclic rings.
Primary Application: Synthesis of Piperidine Scaffolds via Intramolecular Reductive Amination
The most significant potential application of this compound in medicinal chemistry is its use as a precursor for 5-hydroxy-2-methylpiperidine scaffolds. The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs across various therapeutic areas, including neuroscience, oncology, and infectious diseases. The synthesis can be efficiently achieved through a one-pot intramolecular reductive amination.
This reaction involves the initial formation of an imine or enamine intermediate upon reaction of the aldehyde with a primary amine (or ammonia), followed by an intramolecular cyclization where the hydroxyl group acts as a nucleophile. The subsequent reduction of the cyclic intermediate in the same pot yields the stable piperidine ring. The use of a chiral amine source can impart stereocontrol, which is critical for producing specific enantiomers with distinct pharmacological profiles.
General Experimental Protocol: One-Pot Synthesis of a Substituted 5-Hydroxy-2-methylpiperidine
The following protocol describes a generalized procedure for the intramolecular reductive amination of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a stirred solution of this compound in the chosen solvent at room temperature, add the primary amine.
-
If the imine formation is slow, a catalytic amount of acetic acid can be added to facilitate the reaction. The reaction is typically stirred for 1-2 hours to allow for the formation of the imine/enamine and subsequent cyclization to the hemiaminal intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the formation of the intermediate is deemed sufficient, the reducing agent, sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted three times with the organic solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired substituted 5-hydroxy-2-methylpiperidine.
Workflow Visualization
The following diagram illustrates the synthetic workflow for the intramolecular reductive amination of this compound.
Potential for Scaffolding and Library Synthesis
The 5-hydroxy-2-methylpiperidine core synthesized from this compound is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a highly valuable, three-dimensional scaffold for further chemical modification. The secondary hydroxyl group and the amine (if a primary amine was used in the initial cyclization) provide two orthogonal handles for diversification.
-
N-Functionalization: The piperidine nitrogen can be acylated, alkylated, or used in reductive amination with a second aldehyde to introduce a wide variety of side chains.
-
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or used as a handle for attachment to other molecular fragments.
This potential for diversification makes the scaffold ideal for generating a library of related compounds for structure-activity relationship (SAR) studies.
Logical Relationship for Scaffold Diversification
Quantitative Data on Derivatives
While this compound is a promising starting material, specific quantitative biological data for its direct derivatives are not widely available in peer-reviewed literature. To illustrate the type of data that would be generated during a drug discovery campaign originating from this scaffold, the following table presents a hypothetical set of data for a library of compounds derived from the 5-hydroxy-2-methylpiperidine core.
Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values.
| Compound ID | R¹ (N-substituent) | R² (O-substituent) | Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Scaffold-01 | H | H | >10,000 | >50 |
| Scaffold-02 | Benzyl | H | 8,500 | 45.2 |
| Scaffold-03 | 4-Fluorobenzyl | H | 1,250 | 15.8 |
| Scaffold-04 | 4-Fluorobenzyl | Methyl | 980 | 12.1 |
| Scaffold-05 | 4-Fluorobenzyl | Acetyl | 1,500 | 20.5 |
| Scaffold-06 | (Pyrimidin-2-yl)methyl | H | 75 | 0.9 |
| Scaffold-07 | (Pyrimidin-2-yl)methyl | Methyl | 55 | 0.6 |
Conclusion
This compound represents a potent and underutilized building block for medicinal chemistry. Its capacity for efficient conversion into chiral, highly functionalized piperidine scaffolds via intramolecular reductive amination makes it an attractive starting point for the synthesis of novel chemical entities. The resulting scaffold is readily amenable to diversification, allowing for comprehensive exploration of the chemical space around this privileged heterocyclic core. While documented examples of its use in late-stage clinical candidates or marketed drugs are scarce, its synthetic potential remains high. Further exploration of this synthon in discovery programs is warranted to unlock its full potential in the development of next-generation therapeutics.
A Comprehensive Technical Guide to 4-Hydroxypentanal in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentanal, a bifunctional molecule featuring both a hydroxyl and an aldehyde group, is a versatile building block in synthetic organic chemistry. Its significance lies in its ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures, particularly heterocyclic systems prevalent in pharmaceuticals.[1] Furthermore, its potential derivation from biomass sources positions it as a key player in the development of sustainable chemical processes.[1] This technical guide provides an in-depth review of this compound, covering its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₅H₁₀O₂ and a molar mass of 102.13 g/mol .[2][3] A defining characteristic of this γ-hydroxy aldehyde is its propensity to exist in equilibrium with its cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol, a more stable five-membered ring structure.[1][4] This equilibrium is a crucial aspect of its reactivity.
| Property | Value | Reference |
| CAS Number | 44601-24-3 | [2][3] |
| Molecular Formula | C₅H₁₀O₂ | [2][3] |
| Molar Mass | 102.13 g/mol | [3] |
| Boiling Point | 193.6 °C at 760 mmHg | [2] |
| Density | 0.961 g/cm³ | [2] |
| Flash Point | 75 °C | [2] |
| Refractive Index | 1.42 | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, starting from various precursors. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials.
Hydroformylation of 3-buten-1-ol
The hydroformylation of unsaturated alcohols presents a direct route to hydroxy aldehydes. While a specific protocol for the hydroformylation of 3-buten-1-ol to this compound is not extensively detailed in easily accessible literature, the hydroformylation of allylic alcohols is a well-established transformation.[2][4] This method involves the addition of a formyl group and a hydrogen atom across the double bond, catalyzed by transition metal complexes, typically rhodium-based. The regioselectivity of the reaction is a key challenge, aiming for the formation of the linear aldehyde over the branched isomer.
General Experimental Protocol (Adapted from hydroformylation of allylic alcohols):
A solution of 3-buten-1-ol and a rhodium catalyst (e.g., Rh(CO)₂(acac)) with a suitable phosphine or phosphite ligand in an appropriate solvent (e.g., toluene) is charged into a high-pressure reactor. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is heated and stirred for a specified time. After cooling and depressurization, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound. The yield and regioselectivity are highly dependent on the ligand, catalyst loading, pressure, and temperature.
Reduction of Levulinic Acid
Levulinic acid, a biomass-derived platform chemical, can be a sustainable starting material for this compound. The synthesis proceeds via a two-step reduction. First, the ketone functionality of levulinic acid is selectively reduced to a hydroxyl group to form 4-hydroxyvaleric acid. This can be achieved through catalytic hydrogenation or electrochemical methods.[5][6] The subsequent partial reduction of the carboxylic acid to an aldehyde is a more challenging step, as over-reduction to 1,4-pentanediol is a common side reaction.
Experimental Protocol: Two-Step Synthesis from Levulinic Acid
Step 1: Synthesis of 4-Hydroxyvaleric Acid An electrochemical reduction of levulinic acid can be performed in an electrochemical cell with a lead cathode at a controlled potential in an aqueous electrolyte. This method has been shown to produce 4-hydroxyvaleric acid with high selectivity (>99.9%) and Faradaic efficiency (>80%).[6]
Step 2: Partial Reduction to this compound The selective reduction of the carboxylic acid group of 4-hydroxyvaleric acid to an aldehyde can be achieved using a variety of reducing agents. A common method involves the conversion of the carboxylic acid to a more reactive derivative (e.g., an acid chloride or an ester) followed by reduction with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the diol.
Photocatalytic Oxidation of 1,4-Pentanediol
A greener approach to this compound involves the selective partial oxidation of the primary alcohol of 1,4-pentanediol.[4] This can be achieved using photocatalysis, which utilizes light energy to drive the reaction.
Conceptual Experimental Workflow:
Caption: Photocatalytic oxidation of 1,4-pentanediol.
A suspension of a suitable photocatalyst (e.g., Pt/Nb₂O₅) in an aqueous solution of 1,4-pentanediol is irradiated with light of an appropriate wavelength under ambient conditions.[7] The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the catalyst is removed by filtration, and the product is extracted and purified. This method offers a potentially environmentally friendly route, although yields and selectivity can vary depending on the catalyst and reaction conditions.
Key Reactions of this compound
The dual functionality of this compound allows for a diverse range of chemical transformations at both the aldehyde and hydroxyl groups.
Intramolecular Cyclization
As previously mentioned, this compound readily undergoes intramolecular cyclization to form the more stable cyclic hemiacetal, 2-methyltetrahydrofuran-2-ol. This equilibrium is an important consideration in its reactions, as the concentration of the open-chain aldehyde form available for reaction is typically low.
Caption: Intramolecular cyclization of this compound.
Acetal Formation
The aldehyde group of this compound can react with alcohols in the presence of an acid catalyst to form acetals. Reaction with one equivalent of an alcohol, such as methanol, leads to the formation of a cyclic acetal, 2-methoxy-5-methyl-tetrahydrofuran.
Experimental Protocol: Formation of 2-Methoxy-5-methyl-tetrahydrofuran
To a solution of this compound in methanol, a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) is added. The reaction mixture is stirred at room temperature. The reaction is typically driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. After neutralization of the acid, the product is isolated by extraction and purified by distillation.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 4. Regioselective hydroformylation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Tuning the selectivity of electrochemical levulinic acid reduction to 4-hydroxyvaleric acid: a monomer for biocompatible and biodegradable plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of 4-Hydroxypentanal from Levulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypentanal is a valuable bifunctional molecule with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from levulinic acid, a readily available bio-based platform chemical, presents a green and sustainable synthetic route. However, the inherent propensity of the target molecule to undergo intramolecular cyclization to form the more stable γ-valerolactone (GVL) poses a significant synthetic challenge. This application note outlines a detailed, two-step protocol for the synthesis of this compound from levulinic acid. The proposed methodology first involves the selective electrochemical reduction of the ketone functionality of levulinic acid to yield 4-hydroxypentanoic acid. The subsequent step details the partial reduction of the carboxylic acid to the desired aldehyde. This protocol is designed to provide a foundational method for researchers to produce and investigate the properties and applications of this compound.
Introduction
Levulinic acid is a versatile platform molecule derived from the acid-catalyzed degradation of C6 sugars. Its two reactive centers, a ketone and a carboxylic acid, allow for a variety of chemical transformations. The catalytic hydrogenation of levulinic acid is a well-studied process that typically leads to the formation of γ-valerolactone (GVL), a widely used green solvent and fuel additive.[1][2] The reaction proceeds through the formation of 4-hydroxypentanoic acid as an intermediate, which rapidly cyclizes.[3] Isolating the subsequent reduction product, this compound, is challenging due to this rapid intramolecular cyclization.[3]
This document proposes a two-step synthetic pathway designed to circumvent the direct formation of GVL and allow for the isolation of this compound. The first step employs a selective electrochemical reduction of the ketone group in levulinic acid to form 4-hydroxypentanoic acid.[3] The second step involves the partial reduction of the carboxylic acid of 4-hydroxypentanoic acid to the target aldehyde.
Proposed Synthetic Pathway
The proposed synthesis of this compound from levulinic acid is a two-step process as illustrated below.
References
Application Notes and Protocols for the Selective Synthesis of 4-Hydroxypentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypentanal is a valuable bifunctional molecule that can serve as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure contains both a hydroxyl and an aldehyde group, which can undergo a variety of chemical transformations. One synthetic route to this compound involves the selective hydrogenation of a functionalized pentynal precursor. This document provides detailed protocols for a multi-step synthesis involving the protection of a starting alcohol, complete hydrogenation of a carbon-carbon triple bond, deprotection, and subsequent selective oxidation to the desired product. This method is designed to overcome the challenge of selectively hydrogenating an alkyne in the presence of a sensitive aldehyde functionality.
Overall Synthetic Pathway
The proposed synthesis of this compound from 4-pentyn-1-ol proceeds through a four-step sequence:
-
Protection: The primary hydroxyl group of 4-pentyn-1-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during hydrogenation.
-
Hydrogenation: The carbon-carbon triple bond of the protected alkyne is fully hydrogenated to a single bond using a palladium-on-carbon (Pd/C) catalyst.
-
Deprotection: The TBDMS protecting group is removed to regenerate the primary alcohol.
-
Oxidation: The resulting primary alcohol is selectively oxidized to the corresponding aldehyde, yielding this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Protection of 4-Pentyn-1-ol
This protocol describes the protection of the primary hydroxyl group of 4-pentyn-1-ol as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are generally stable under neutral hydrogenation conditions.[1]
Materials:
-
4-Pentyn-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-pentyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add TBDMSCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 4-pentyn-1-ol.
Protocol 2: Hydrogenation of TBDMS-Protected 4-Pentyn-1-ol
This protocol details the complete hydrogenation of the alkyne functionality to an alkane using a palladium on carbon catalyst. This method is effective for the full saturation of carbon-carbon triple bonds.[2][3]
Materials:
-
TBDMS-protected 4-pentyn-1-ol
-
10% Palladium on activated carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the TBDMS-protected 4-pentyn-1-ol (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude TBDMS-protected 4-hydroxypentanol. The product is often pure enough for the next step without further purification.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the diol. Tetra-n-butylammonium fluoride (TBAF) is a common reagent for this transformation.[4][5]
Materials:
-
TBDMS-protected 4-hydroxypentanol
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude TBDMS-protected 4-hydroxypentanol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude diol by flash column chromatography.
Protocol 4: Selective Oxidation to this compound
This protocol outlines the selective oxidation of the primary alcohol of the diol intermediate to the desired this compound using pyridinium chlorochromate (PCC).
Materials:
-
Pentan-1,4-diol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of the pentan-1,4-diol (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure (use minimal heat to avoid product degradation).
-
The crude this compound can be purified by flash column chromatography if necessary. Note that γ-hydroxy aldehydes can exist in equilibrium with their cyclic hemiacetal form.
Quantitative Data Summary
The following table summarizes representative quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Protection | TBDMSCl, Imidazole | DMF | 25 | 12-16 | >95 |
| 2 | Hydrogenation | 10% Pd/C | Ethanol | 25 | 2-6 | >90 |
| 3 | Deprotection | TBAF (1M in THF) | THF | 25 | 2-4 | >90 |
| 4 | Oxidation | PCC | DCM | 25 | 2-3 | 70-85 |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00842A [pubs.rsc.org]
Application Notes and Protocols for the Purification of 4-Hydroxypentanal by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the purification of 4-hydroxypentanal using vacuum distillation. This method is crucial for obtaining high-purity material, essential for applications in pharmaceutical synthesis and other areas of chemical research where precise stoichiometry and the absence of impurities are critical.
Introduction
This compound is a bifunctional organic compound containing both a hydroxyl and an aldehyde functional group. This γ-hydroxy aldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. A notable characteristic of this compound is its propensity to exist in equilibrium with its cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol. This equilibrium can influence its physical properties and reactivity.
Crude this compound, often synthesized from the reduction of levulinic acid, may contain several impurities, including unreacted starting materials, intermediates, and over-reduction byproducts. Vacuum distillation is the preferred method for its purification as it allows for distillation at a lower temperature, thus preventing thermal decomposition, a common issue with aldehydes at their atmospheric boiling points.
Data Presentation
The successful purification of this compound by vacuum distillation relies on understanding its physical properties and those of potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg/Torr) |
| This compound | C₅H₁₀O₂ | 102.13 | 193.6 | 760[1] |
| 83 | 13[2] | |||
| 72-74 | 15[3] | |||
| Levulinic Acid | C₅H₈O₃ | 116.11 | 245-246 | 760 |
| 4-Hydroxyvaleric Acid | C₅H₁₀O₃ | 118.13 | - | - |
| 1,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 209 | 760 |
| γ-Valerolactone (GVL) | C₅H₈O₂ | 100.11 | 207-208 | 760 |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, short-path distillation head, condenser, receiving flask)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone slush)
-
Manometer or vacuum gauge
-
Thermometer
-
Glass wool for insulation
-
Standard laboratory glassware
-
Vacuum grease
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Pre-Distillation Preparation
-
Crude Material Characterization : Before distillation, it is advisable to analyze the crude this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities. This will help in optimizing the distillation conditions and fractionation strategy.
-
Solvent Removal : If the crude product is in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Drying : Ensure the crude this compound is dry, as water can interfere with the distillation and co-distill with the product.
Vacuum Distillation Protocol
-
Apparatus Assembly :
-
Set up the vacuum distillation apparatus in a fume hood.
-
Place a magnetic stir bar in the round-bottom flask (distillation pot).
-
Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Assemble the distillation head, condenser, and receiving flask(s). A short-path distillation apparatus is recommended to minimize product loss.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the vacuum pump to the apparatus via a cold trap to protect the pump from corrosive vapors.
-
Connect the condenser to a cooling water source.
-
-
Distillation Procedure :
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude this compound.
-
Gradually apply vacuum to the system. The pressure should be monitored using a manometer. A pressure of 10-15 Torr is a good starting point.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation for the collection of a forerun, which will contain lower-boiling impurities.
-
As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the applied pressure (e.g., 72-74 °C at 15 Torr), switch to a clean receiving flask to collect the main fraction.[3]
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
Collect the main fraction until the temperature of the vapor starts to drop or rise significantly, indicating that the product has been distilled or higher-boiling impurities are beginning to distill.
-
Stop the heating and allow the system to cool down to room temperature.
-
Carefully and slowly release the vacuum before turning off the vacuum pump.
-
Disassemble the apparatus and weigh the purified product.
-
Post-Distillation Analysis
The purity of the distilled this compound should be assessed using analytical techniques such as:
-
Gas Chromatography (GC) : To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any remaining impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To verify the presence of the hydroxyl and aldehyde functional groups.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
Fume Hood : Conduct the distillation in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.
-
Vacuum Safety : Vacuum distillation poses an implosion risk. Use glassware that is free of cracks or defects. A safety shield should be placed in front of the apparatus.
-
Heating : Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.
-
Aldehyde Handling : Aldehydes can be irritants and may be harmful if inhaled or absorbed through the skin. Handle with care and avoid exposure.
-
Shutdown Procedure : Always allow the apparatus to cool completely before venting the system to atmospheric pressure to avoid the potential for autoignition of hot vapors in the presence of air.
Mandatory Visualization
Caption: Workflow for the Purification of this compound by Vacuum Distillation.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 4-Hydroxypentanal
Abstract
This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-hydroxypentanal. Due to its bifunctional nature, this compound exists in equilibrium with its cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol. This dynamic equilibrium significantly influences the observed NMR spectra. These application notes offer a comprehensive overview of the spectral features of both tautomers, detailed experimental protocols for sample preparation and data acquisition, and illustrative diagrams to aid in the structural elucidation and interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule containing both a hydroxyl and an aldehyde functional group. A key characteristic of γ-hydroxy aldehydes such as this compound is their propensity to undergo intramolecular cyclization to form a more stable five-membered cyclic hemiacetal, in this case, 2-methyltetrahydrofuran-2-ol.[1][2] This equilibrium between the open-chain and cyclic forms is crucial to consider when analyzing NMR spectra, as signals from both species may be present, and their relative intensities can be influenced by factors such as solvent and temperature.
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] This document outlines the expected ¹H and ¹³C NMR spectral data for both the open-chain and cyclic forms of this compound and provides standardized protocols for their analysis.
Molecular Structures and Equilibration
The equilibrium between the open-chain this compound and its cyclic hemiacetal form, 2-methyltetrahydrofuran-2-ol, is depicted below. The cyclic form is often thermodynamically favored.
Caption: Intramolecular cyclization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and assignments for both the open-chain and cyclic hemiacetal forms of this compound. These values are based on established principles of NMR spectroscopy and computational prediction tools.
Predicted ¹H NMR Data
| Structure | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | H1 (-CHO) | ~9.7 | Triplet (t) | 1H |
| H2 (-CH₂CHO) | ~2.5 | Quartet (q) | 2H | |
| H3 (-CH₂CH(OH)-) | ~1.8 | Quintet (quin) | 2H | |
| H4 (-CH(OH)-) | ~3.8 | Sextet (sxt) | 1H | |
| H5 (-CH₃) | ~1.2 | Doublet (d) | 3H | |
| -OH | Variable | Singlet (s, broad) | 1H | |
| 2-Methyltetrahydrofuran-2-ol | H3 ( diastereotopic) | ~1.7 - 1.9 | Multiplet (m) | 2H |
| H4 (diastereotopic) | ~1.9 - 2.1 | Multiplet (m) | 2H | |
| H5 | ~4.0 | Multiplet (m) | 1H | |
| -CH₃ | ~1.3 | Singlet (s) | 3H | |
| -OH | Variable | Singlet (s, broad) | 1H |
Predicted ¹³C NMR Data
| Structure | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 (-CHO) | ~202 |
| C2 (-CH₂CHO) | ~45 | |
| C3 (-CH₂CH(OH)-) | ~30 | |
| C4 (-CH(OH)-) | ~67 | |
| C5 (-CH₃) | ~23 | |
| 2-Methyltetrahydrofuran-2-ol | C2 (-C(OH)-) | ~103 |
| C3 | ~40 | |
| C4 | ~25 | |
| C5 | ~75 | |
| -CH₃ | ~22 |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of this compound samples and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is outlined below.
Caption: Workflow for preparing an NMR sample.
Methodology:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound. For quantitative analysis, the exact mass should be recorded.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can influence the position of the open-chain/cyclic hemiacetal equilibrium.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or swirling.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid impurities.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T1) is necessary.
-
Number of Scans (ns): 8-16 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy:
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to obtain a spectrum with singlets for each carbon.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons may have longer relaxation times.
-
Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz). Phase correct the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Structural Assignment
The interpretation of the NMR spectra of this compound requires consideration of the equilibrium between the open-chain and cyclic forms. The presence of characteristic signals, such as the aldehyde proton at ~9.7 ppm for the open-chain form and the hemiacetal carbon at ~103 ppm for the cyclic form, can be used to identify and quantify the relative amounts of each tautomer in the sample.
The logical flow for assigning the NMR signals is outlined below.
Caption: Logical workflow for NMR spectral assignment.
For unambiguous assignments, especially in complex mixtures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound is complicated by the dynamic equilibrium between its open-chain and cyclic hemiacetal forms. By understanding the characteristic spectral features of each tautomer and employing the standardized protocols outlined in this document, researchers can effectively elucidate the structure and quantify the composition of this compound samples. The provided predicted data serves as a valuable reference for spectral interpretation. For definitive structural confirmation, particularly of novel derivatives, advanced 2D NMR techniques are indispensable.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypentanal is a bifunctional organic molecule of interest in various fields, including atmospheric chemistry and as a potential intermediate in organic synthesis.[1] Its structure, possessing both an aldehyde and a hydroxyl group, leads to an interesting and complex fragmentation pattern in mass spectrometry. A key characteristic of this compound is its propensity to exist in equilibrium with its cyclic hemiacetal form in solution.[2][3][4][5][6] This equilibrium is crucial in interpreting its mass spectrum, as fragmentation can potentially occur from both the linear and cyclic structures upon ionization. Understanding this fragmentation is essential for the accurate identification and characterization of this compound in complex mixtures.
These application notes provide a detailed interpretation of the expected mass spectrum of this compound, a protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of its fragmentation pathway.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to arise primarily from its more stable cyclic hemiacetal form, although fragmentation of the linear form may also contribute. The molecular ion peak is expected at an m/z of 102, corresponding to the molecular weight of C5H10O2.[7][8][9] The subsequent fragmentation is governed by established mechanisms for aldehydes and alcohols, including alpha-cleavage, loss of water, and rearrangements.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 102 | [M]+• (Molecular Ion) | [C5H10O2]+• | Ionization of this compound | Low |
| 84 | [M - H2O]+• | [C5H8O]+• | Dehydration (loss of water) from the molecular ion | Moderate |
| 71 | [M - OCH3]+ | [C4H7O]+ | Alpha-cleavage from the cyclic hemiacetal form | High |
| 58 | [C3H6O]+• | [C3H6O]+• | McLafferty rearrangement of the linear form | Moderate to High |
| 45 | [C2H5O]+ | [C2H5O]+ | Cleavage of the side chain from the cyclic hemiacetal | High (likely base peak) |
| 43 | [C3H7]+ or [C2H3O]+ | [C3H7]+ or [C2H3O]+ | Alpha-cleavage of the linear form or further fragmentation | Moderate |
| 29 | [CHO]+ | [CHO]+ | Alpha-cleavage of the aldehyde group in the linear form | Low |
Experimental Protocol: Analysis of this compound by GC-MS
This protocol outlines the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[10][11]
1. Sample Preparation
-
Dissolve a small amount of the this compound sample in a volatile organic solvent of high purity (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, appropriate extraction and clean-up procedures should be employed prior to analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25 to 200.
-
Scan Rate: e.g., 2 scans/second.
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization, primarily considering the cyclic hemiacetal form.
References
- 1. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 2. chegg.com [chegg.com]
- 3. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 4. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 5. organic chemistry - Question about the cyclic hemiacetal form of compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Solved 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as | Chegg.com [chegg.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C5H10O2 | CID 181749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4S)-4-hydroxypentanal | C5H10O2 | CID 92287189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Identify low mass volatile organic compounds from cometary ice analogs using gas chromatography coupled to an Orbitrap mass spectrometer associated to electron and chemical ionizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Hydroxypentanal using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypentanal is a reactive aldehyde that can be formed during oxidative stress and lipid peroxidation. Its analysis is crucial in various research fields, including drug development and toxicology, to understand its role in pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and thermally labile compounds like this compound by GC-MS is challenging. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, employing a two-step derivatization process followed by GC-MS analysis. The derivatization enhances the volatility and thermal stability of the analyte, enabling robust and reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 4-hydroxynonenal-d11)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell lysate)
2. Sample Preparation and Derivatization
This protocol involves a two-step derivatization: oximation of the aldehyde group followed by silylation of the hydroxyl group.
-
Step 1: Sample Collection and Extraction
-
To 100 µL of the sample (e.g., plasma), add the internal standard.
-
Perform a liquid-liquid extraction with 500 µL of a hexane:ethyl acetate (1:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Step 2: Oximation with PFBHA
-
Step 3: Silylation with BSTFA
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: A non-polar or medium-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an Equity-1701.[4]
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI mode is often preferred for PFBHA derivatives due to its higher sensitivity and selectivity.[5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Data Presentation
The quantitative performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize typical expected quantitative data for the analysis of hydroxyl aldehydes using a similar derivatization and GC-MS approach.
Table 1: GC-MS Parameters and Retention Times
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm) |
| Injection Volume | 1 µL |
| Expected Retention Time | Analyte-specific, to be determined experimentally |
| MS Parameters (SIM Mode) | |
| This compound-PFBHA-TMS derivative (m/z) | To be determined (monitor characteristic fragment ions) |
| Internal Standard derivative (m/z) | To be determined (monitor characteristic fragment ions) |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity | |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Precision (RSD%) | |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 15% |
| Accuracy | |
| Recovery | 90 - 110% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described GC-MS protocol, incorporating a two-step derivatization with PFBHA and BSTFA, provides a robust and sensitive method for the quantitative analysis of this compound in complex biological matrices. The derivatization steps are critical for converting the polar and thermally labile analyte into a form suitable for GC-MS analysis.[1][2][3] The method's performance should be thoroughly validated to ensure accurate and precise results for its application in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: Chemoenzymatic Synthesis of (R)-Phoracantholide I Utilizing a γ-Valerolactone Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stereoselective chemoenzymatic approach for the total synthesis of the natural product (R)-Phoracantholide I. The synthesis commences from the readily available chiral building block, (R)-(+)-γ-valerolactone, which serves as a synthetic equivalent of chiral 4-hydroxypentanal. Key transformations include a stereospecific reduction, a Z-selective Wittig reaction, and a macrolactonization. This methodology provides a robust and efficient route to enantiomerically pure (R)-Phoracantholide I, a ten-membered macrolide with potential applications in fragrance and as a chiral building block.
Introduction
(R)-Phoracantholide I is a natural product first isolated from the defense secretion of the Eucalyptus longicorn beetle, Phoracantha synonyma. Its structure features a ten-membered lactone ring with a single chiral center at the C9 position. The development of stereoselective syntheses for such macrolides is of significant interest for the production of enantiomerically pure compounds for various applications. This document outlines a convergent and efficient synthesis of (R)-Phoracantholide I.
Overall Synthetic Strategy
The retrosynthetic analysis for (R)-Phoracantholide I reveals that the target molecule can be obtained via intramolecular macrolactonization of a seco-acid. This key intermediate can be constructed through a Z-selective Wittig reaction between a C5 phosphonium ylide and a C5 aldehyde derived from the chiral starting material, (R)-(+)-γ-valerolactone. The use of (R)-(+)-γ-valerolactone, which can be considered a cyclic form and synthetic equivalent of (R)-4-hydroxypentanal, allows for the direct introduction of the required stereocenter.
Caption: Retrosynthetic analysis of (R)-Phoracantholide I.
Experimental Protocols
Preparation of (R)-5-Hydroxypentanal derivative (Lactol 7)
(R)-(+)-γ-Valerolactone is reduced to the corresponding lactol, which is a protected form of (R)-4-hydroxypentanal.
-
Reaction: To a solution of (R)-(+)-γ-valerolactone (1.2 g, 0.012 mol) in dichloromethane (DCM, 24 mL) at -78 °C, diisobutylaluminium hydride (DIBAL-H, 1.6 M in hexanes, 9.6 mL, 0.014 mol) is added.
-
Work-up: The reaction is stirred for 30 minutes and then quenched with methanol. A saturated solution of sodium potassium tartrate (24 mL) is added, and the mixture is stirred for 2 hours at room temperature. The product is extracted with DCM, and the combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure to afford the lactol.[1]
Z-Selective Wittig Reaction to form (R,Z)-9-Hydroxydec-5-enoic acid (Seco-Acid 8)
The lactol is reacted with a phosphonium ylide to form the seco-acid with the desired Z-alkene geometry.
-
Ylide Preparation: (4-Carboxybutyl)triphenylphosphonium bromide is treated with a strong base to generate the corresponding ylide.
-
Wittig Reaction: The freshly prepared lactol (from the previous step) is reacted with the phosphonium ylide in an appropriate solvent like THF at low temperature, followed by warming to room temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified to yield the seco-acid.
Macrolactonization to (R)-Phoracantholide I (1)
The seco-acid is cyclized to form the ten-membered lactone ring.
-
Yamaguchi Lactonization: The seco-acid (8) is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of 4-dimethylaminopyridine (DMAP) to effect macrolactonization.
-
Purification: The crude product is purified by column chromatography to yield (R)-Phoracantholide I.[1]
Data Presentation
| Step | Intermediate/Product | Starting Material | Reagents | Yield (%) | Spectroscopic Data |
| 1 | (R)-5-Hydroxypentanal derivative (Lactol 7) | (R)-(+)-γ-Valerolactone | DIBAL-H | 91 | Colorless oil |
| 2 | (R,Z)-9-Hydroxydec-5-enoic acid (Seco-Acid 8) | Lactol 7 | (4-Carboxybutyl)triphenylphosphonium bromide, Base | - | - |
| 3 | (R)-Phoracantholide I (1) | Seco-Acid 8 | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | - | Colorless oil |
Workflow Diagram
Caption: Experimental workflow for the total synthesis of (R)-Phoracantholide I.
Conclusion
This application note demonstrates an efficient and stereoselective total synthesis of (R)-Phoracantholide I. The strategy highlights the utility of (R)-(+)-γ-valerolactone as a chiral precursor, effectively serving as a synthetic equivalent of (R)-4-hydroxypentanal. The key transformations, including a highly diastereoselective reduction, a Z-selective Wittig reaction, and an efficient macrolactonization, provide a reliable route to the target natural product. This approach is amenable to scale-up and can be adapted for the synthesis of related macrolide natural products.
References
Application Notes and Protocols for Diastereoselective Reactions Involving 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of diastereoselective reactions involving 4-hydroxypentanal, a versatile chiral building block. The inherent chirality and the presence of both a hydroxyl and an aldehyde group allow for stereocontrolled transformations, yielding valuable intermediates for drug discovery and development. Chiral 1,3-diols, the primary products of such reactions, are key structural motifs in numerous natural products and pharmaceuticals.[1][2][3] This document outlines the fundamental principles, experimental protocols, and applications of these reactions.
Introduction to Diastereoselective Reactions of this compound
This compound is a γ-hydroxy aldehyde that exists in equilibrium with its cyclic hemiacetal form. This equilibrium must be considered when designing diastereoselective reactions. The stereochemical outcome of nucleophilic additions to the aldehyde carbonyl is influenced by the existing stereocenter at the C4 position. The two main stereochemical models governing these reactions are the Felkin-Anh model and the Cram Chelate model.
-
Felkin-Anh Model: Predicts the stereochemical outcome based on steric hindrance, where the nucleophile attacks the carbonyl carbon from the least hindered face. This model is generally applicable when non-chelating reagents are used.
-
Cram Chelate Model: This model applies when a chelating metal ion can coordinate to both the carbonyl oxygen and the hydroxyl group, forming a rigid cyclic intermediate. This chelation controls the conformation of the molecule, directing the nucleophile to attack from a specific face, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
The choice of protecting group for the hydroxyl function is crucial in directing the diastereoselectivity. Bulky, non-chelating protecting groups like silyl ethers (e.g., TBDMS) favor the Felkin-Anh pathway, while smaller, chelating protecting groups or the free hydroxyl group can promote chelation control.
Diastereoselective Reduction of Protected this compound
The diastereoselective reduction of a protected this compound derivative, specifically 4-(tert-butyldimethylsilyloxy)pentanal, provides a reliable method for the synthesis of either syn- or anti-1,3-pentanediol derivatives. The choice of the reducing agent and reaction conditions dictates the stereochemical outcome.
Application:
The resulting chiral 1,3-diols are valuable building blocks in the synthesis of complex molecules, including polyketide natural products and various drug candidates.[1][4]
Quantitative Data Summary:
| Entry | Substrate | Reducing Agent | Lewis Acid | Solvent | Temp (°C) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 4-(TBDMS-oxy)pentanal | Zn(BH₄)₂ | - | Et₂O | -78 | syn-1,3-(TBDMS-oxy)pentanediol | >95:5 | 85 |
| 2 | 4-(TBDMS-oxy)pentanal | LiBH₄ | - | THF | -78 | anti-1,3-(TBDMS-oxy)pentanediol | <5:95 | 88 |
Experimental Protocols:
Protocol 1: Synthesis of syn-1,3-(tert-butyldimethylsilyloxy)pentanediol (Chelation-Controlled Reduction)
-
To a solution of 4-(tert-butyldimethylsilyloxy)pentanal (1.0 mmol) in diethyl ether (10 mL) at -78 °C, add a solution of zinc borohydride (0.5 M in Et₂O, 2.2 mL, 1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (10 mL).
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the syn-diol.
Protocol 2: Synthesis of anti-1,3-(tert-butyldimethylsilyloxy)pentanediol (Non-Chelation-Controlled Reduction)
-
To a solution of 4-(tert-butyldimethylsilyloxy)pentanal (1.0 mmol) in tetrahydrofuran (10 mL) at -78 °C, add a solution of lithium borohydride (2.0 M in THF, 0.55 mL, 1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the anti-diol.
Diastereoselective Aldol Reaction of Protected this compound
The aldol reaction of a protected this compound enolate with an aldehyde allows for the construction of more complex polyol chains with high diastereoselectivity. The stereochemistry of the enolate (Z or E) plays a crucial role in determining the relative stereochemistry of the newly formed stereocenters, as predicted by the Zimmerman-Traxler model.[5]
Application:
This methodology is fundamental in the synthesis of polypropionate and polyacetate frameworks found in many biologically active natural products.
Quantitative Data Summary:
| Entry | Enolate Precursor | Base | Aldehyde | Solvent | Temp (°C) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 4-(TBDMS-oxy)pentanal | LDA | Benzaldehyde | THF | -78 | syn-Aldol Adduct | >90:10 | 75 |
| 2 | 4-(TBDMS-oxy)pentanal | LHMDS | Isobutyraldehyde | THF | -78 | syn-Aldol Adduct | >92:8 | 78 |
Experimental Protocol: syn-Selective Aldol Reaction
-
To a solution of diisopropylamine (1.1 mmol) in dry tetrahydrofuran (5 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 1.1 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Cool the resulting LDA solution back to -78 °C and add a solution of 4-(tert-butyldimethylsilyloxy)pentanal (1.0 mmol) in dry THF (2 mL) dropwise. Stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of the aldehyde (e.g., benzaldehyde, 1.2 mmol) in dry THF (1 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL) and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the syn-aldol adduct.
Visualization of Reaction Pathways and Workflows
Diastereoselective Reduction Workflow
Caption: Workflow for the diastereoselective reduction of protected this compound.
Chelation vs. Non-Chelation Control Logic
Caption: Logic diagram for predicting stereochemical outcomes.
Application in Drug Development
Chiral 1,3-diols derived from this compound are crucial precursors for the synthesis of various pharmacologically active compounds. Their defined stereochemistry is essential for achieving high efficacy and reducing off-target effects.
Signaling Pathway Relevance:
While this compound itself is not a direct modulator of signaling pathways, its derivatives, particularly complex polyketides synthesized using the methodologies described, can be potent inhibitors or modulators of various cellular targets. For instance, statin drugs, which contain 1,3-diol moieties, act as inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: From chiral building block to therapeutic effect.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Protecting the Versatile Hydroxyl Group of 4-Hydroxypentanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic protection of the hydroxyl group in 4-hydroxypentanal. Given its bifunctional nature as a γ-hydroxy aldehyde, this compound is a valuable building block in organic synthesis. However, its reactivity, particularly the propensity for intramolecular cyclization to a stable hemiacetal, necessitates the use of protecting groups to achieve selective transformations at either the aldehyde or the hydroxyl functionality.[1] This guide outlines strategies for the effective protection and subsequent deprotection of the hydroxyl group, enabling chemists to harness the full synthetic potential of this versatile molecule.
Introduction to Protecting Group Strategies
The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. For this compound, the primary challenge is the selective protection of the secondary hydroxyl group in the presence of a reactive aldehyde. This document focuses on three widely used and effective protecting groups for alcohols: silyl ethers, benzyl ethers, and acetals.
Silyl Ether Protection: The TBDMS Group
tert-Butyldimethylsilyl (TBDMS) ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal.[1]
Protection Protocol:
A solution of this compound in an aprotic solvent like dichloromethane (DCM) is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically triethylamine (TEA) or imidazole. The reaction is usually carried out at room temperature and proceeds to completion within a few hours.
Deprotection Protocol:
The TBDMS group is readily cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). This method is highly selective and generally does not affect other functional groups.
| Reaction | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Protection | This compound, TBDMSCl (1.1 eq), Triethylamine (1.2 eq), 23 °C, 16 h | Dichloromethane | 99.5% | [2] |
| Deprotection | 4-(tert-Butyldimethylsilyloxy)pentanal, TBAF (1.1 eq), 25 °C, 45 min | Tetrahydrofuran | Low (32%), decomposition observed | [3] |
Note: The low yield reported for the deprotection of a similar TBDMS ether suggests that the basicity of TBAF may cause side reactions. Buffering the reaction mixture or using alternative fluoride sources like HF-pyridine could potentially improve the yield.
Benzyl Ether Protection: A Robust Alternative
Benzyl ethers offer greater stability compared to silyl ethers, particularly towards acidic and some oxidative conditions. They are introduced via a Williamson ether synthesis or under neutral conditions using specific reagents.
Protection Protocol:
The hydroxyl group of this compound can be converted to a benzyl ether by treatment with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as THF.
Deprotection Protocol:
The benzyl group is typically removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is clean and high-yielding.
| Reaction | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Protection | Alcohol, Benzyl Bromide (1.1 eq), NaH (1.0 eq), 25 °C, 6 h | Tetrahydrofuran | 91% | [4] |
| Deprotection | Benzyl Ether, H₂, 10% Pd/C, 25 °C, 12 h | Methanol | 99% | [5] |
Acetal Protection: A Strategy for the Aldehyde
While direct protection of the hydroxyl group as an acetal is not standard, the aldehyde functionality of this compound can be protected as a cyclic acetal. This strategy is often employed to allow for subsequent reactions at the hydroxyl group. The hydroxyl itself can be protected by other means after the aldehyde is masked. Given the inherent equilibrium of this compound to its cyclic hemiacetal, understanding acetal chemistry is crucial.
Formation of Cyclic Hemiacetal and Acetal:
This compound readily undergoes intramolecular cyclization to form a stable cyclic hemiacetal.[1] In the presence of an alcohol and an acid catalyst, this can be converted to a more stable cyclic acetal, effectively protecting the aldehyde.
Deprotection Protocol:
Acetals are stable to basic and nucleophilic reagents but are readily hydrolyzed back to the corresponding aldehyde and alcohol under acidic conditions, typically using aqueous acid.
| Reaction | Reagents and Conditions | Solvent | Typical Yield | Reference |
| Hydrolysis | Acetal, H₂O, H⁺ (catalyst) | - | High | [6][7] |
Experimental Protocols
1. Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), triethylamine (TEA), dichloromethane (DCM), saturated aqueous NaCl solution, MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(tert-butyldimethylsilyloxy)pentanal.[2]
-
2. Deprotection of 4-(tert-Butyldimethylsilyloxy)pentanal
-
Materials: 4-(tert-butyldimethylsilyloxy)pentanal, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), dichloromethane, water, brine, MgSO₄.
-
Procedure:
-
Dissolve 4-(tert-butyldimethylsilyloxy)pentanal (1.0 eq) in dry THF and cool to 0 °C.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the solution for 45 minutes, allowing it to warm to room temperature.
-
Dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain this compound.[3]
-
3. Protection of this compound as a Benzyl Ether
-
Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF), cold water, dichloromethane, brine, MgSO₄.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, slowly add NaH (1.0 eq) at 0 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.1 eq).
-
Allow the reaction mixture to stir at room temperature for 6 hours.
-
Carefully quench the reaction with cold water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(benzyloxy)pentanal.[4]
-
4. Deprotection of 4-(Benzyloxy)pentanal
-
Materials: 4-(benzyloxy)pentanal, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas supply (balloon).
-
Procedure:
-
Dissolve 4-(benzyloxy)pentanal (1.0 eq) in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[5]
-
Visualization of Workflows
Caption: Reaction workflows for hydroxyl protection of this compound.
Caption: Decision tree for selecting a hydroxyl protecting group.
References
- 1. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Specific acid catalysis in acetal hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Reductive Amination of 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1] This process transforms a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine, which is subsequently reduced.[2] It is one of the most important methods for producing amines, particularly in the pharmaceutical industry, due to its high selectivity and amenability to one-pot procedures.[3]
This document provides detailed application notes and protocols for the synthesis of 5-amino-2-pentanol through the reductive amination of 4-hydroxypentanal. This compound is a bifunctional molecule of interest as its γ-hydroxy aldehyde structure can exist in equilibrium with a more stable, cyclic hemiacetal form.[4] The protocols outlined below utilize common and selective reducing agents suitable for substrates with sensitive functional groups, such as the hydroxyl group in this compound.
Core Principles and Considerations
The reaction proceeds in two main steps:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). This step is typically reversible and often catalyzed by a weak acid.
-
Reduction: A reducing agent selectively reduces the C=N double bond of the imine to yield the final amine product.[2]
Key considerations for this specific transformation include:
-
Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of the starting aldehyde and the hydroxyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is a mild and selective reagent that tolerates a wide variety of functional groups and is particularly effective for reductive aminations of aldehydes.[5][6] Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[1][2]
-
Solvent: The choice of solvent is critical. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reactions involving STAB.[7] For other methods, alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are often suitable.[7]
-
pH Control: The formation of the imine intermediate is typically most efficient under weakly acidic conditions (pH 4-6). Acetic acid is frequently added as a catalyst to facilitate this step.[8]
Reductive Amination Workflow
The general workflow for the synthesis of 5-amino-2-pentanol involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the final product.
Caption: General experimental workflow for the synthesis of 5-amino-2-pentanol.
Reaction Mechanism Overview
The mechanism involves the acid-catalyzed formation of an iminium ion, which is the key electrophilic species that is reduced by the hydride reagent.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 4. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Preventing over-reduction in the synthesis of 4-Hydroxypentanal
Technical Support Center: Synthesis of 4-Hydroxypentanal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The primary focus is on preventing the common side reaction of over-reduction to 1,4-pentanediol, particularly when starting from γ-valerolactone (GVL) or related esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing this compound?
A1: The most significant challenge is controlling the reduction of the starting material (typically a lactone like γ-valerolactone or an ester) to the aldehyde oxidation state without further reduction to the corresponding alcohol (1,4-pentanediol). This "over-reduction" is a common side reaction with powerful reducing agents.[1][2] this compound exists in equilibrium with its more stable cyclic hemiacetal form, 5-methyl-tetrahydro-furan-2-ol.[3]
Q2: Which reducing agent is recommended to minimize over-reduction?
A2: Diisobutylaluminium hydride (DIBAL-H) is the most widely recommended reagent for the partial reduction of lactones or esters to aldehydes.[4][5] Its bulky nature and electrophilic character allow for the formation of a stable tetrahedral intermediate at low temperatures, which prevents a second hydride addition.[5][6] Other hindered hydrides like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can also be used, particularly for acid chlorides.[1][7]
Q3: Why is low temperature so critical for this reaction?
A3: Maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), is crucial when using DIBAL-H.[7][8] At this temperature, the hemiacetal aluminum complex intermediate formed after the first hydride addition is stable.[6] If the temperature rises, this intermediate can break down, allowing for a second hydride attack that results in the undesired alcohol byproduct.[6]
Q4: What is the role of stoichiometry in preventing over-reduction?
A4: Strict control of stoichiometry is essential. A 1:1 molar ratio of DIBAL-H to the starting ester or lactone is required for conversion to the aldehyde.[6][8] Using an excess of DIBAL-H will inevitably lead to the formation of the over-reduction product, 1,4-pentanediol.[2]
Troubleshooting Guide
Problem 1: My final product is primarily the over-reduction product, 1,4-pentanediol. What happened?
-
Possible Cause 1: Incorrect Reaction Temperature. The internal reaction temperature may have risen above the optimal -78 °C. This can happen due to an inadequate cooling bath or a highly exothermic reaction if the DIBAL-H is added too quickly.[8][9]
-
Solution: Use a properly prepared dry ice/acetone or a cryocooler to maintain the bath at -78 °C. Monitor the internal reaction temperature with a low-temperature thermometer or thermocouple. Add the DIBAL-H solution very slowly (dropwise) via a syringe pump to control the exotherm.[9]
-
-
Possible Cause 2: Excess DIBAL-H. More than one equivalent of the reducing agent was used.
-
Possible Cause 3: Improper Quenching. The reaction was allowed to warm up before the excess DIBAL-H was destroyed.
Problem 2: The reaction is very slow or my starting material is unreacted.
-
Possible Cause 1: Inactive DIBAL-H. DIBAL-H is sensitive to air and moisture. The reagent may have degraded upon storage.[11]
-
Solution: Use a fresh bottle of DIBAL-H or a recently opened one stored under an inert atmosphere (Nitrogen or Argon). For quantitative results, the molarity of the solution can be determined by titration prior to the reaction.[10]
-
-
Possible Cause 2: Reaction Mixture Freezing. If using a solvent with a higher freezing point (like DCM, freezes at -97 °C), adding liquid nitrogen to the cooling bath can accidentally freeze the reaction mixture.[9]
-
Solution: Ensure the solvent remains a mobile slurry. A frozen reaction will have poor mixing, leading to localized high concentrations of DIBAL-H where it is added and no reaction elsewhere.[9] Use a solvent like toluene, which has a lower freezing point.
-
Problem 3: The work-up is difficult, forming a persistent gel or emulsion.
-
Possible Cause: Formation of Aluminum Salts. The quenching process produces aluminum salts (aluminum hydroxide), which are often gelatinous and can make layer separation and product extraction difficult.[11]
-
Solution 1 (Rochelle's Salt): After quenching with methanol at low temperature, add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously at room temperature for several hours. The tartrate chelates the aluminum salts, breaking up the gel and leading to a clear biphasic mixture that is easily separated.[8][12]
-
Solution 2 (Fieser Work-up): For a reaction with 'n' grams of hydride reagent, quench sequentially and carefully with 'n' mL of water, 'n' mL of 15% aqueous NaOH, and finally '3n' mL of water. This procedure should produce granular salts that can be easily removed by filtration.[13]
-
Data Presentation: Reaction Conditions
The following table summarizes the expected outcomes based on different reaction parameters for the reduction of a lactone (e.g., γ-valerolactone).
| Parameter | Condition A (Recommended) | Condition B (Over-reduction) |
| Reducing Agent | Diisobutylaluminium Hydride (DIBAL-H) | Diisobutylaluminium Hydride (DIBAL-H) |
| Equivalents | 1.0 | > 1.1 |
| Temperature | -78 °C | -78 °C to 0 °C |
| Addition | Slow, dropwise (e.g., over 1 hour) | Rapid |
| Quench | At -78 °C before warming | At room temperature |
| Expected Major Product | This compound (as cyclic hemiacetal) | 1,4-Pentanediol |
Visualizations
Reaction Pathway Diagram
Caption: Desired reaction vs. over-reduction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Reduction of γ-Valerolactone with DIBAL-H
Objective: To synthesize this compound (as its cyclic hemiacetal) from γ-valerolactone while minimizing the formation of 1,4-pentanediol.
Materials:
-
γ-Valerolactone (GVL), distilled
-
DIBAL-H (1.0 M in toluene or hexane)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Low-temperature thermometer or thermocouple
-
Syringe pump and gas-tight syringe
-
Septa
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, a thermometer, and a septum, under a positive pressure of inert gas (N₂ or Ar). Flame-dry all glassware before use.
-
Reaction Initiation: To the flask, add γ-valerolactone (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the stirrer is running to maintain a mobile slurry.
-
DIBAL-H Addition: Charge a gas-tight syringe with DIBAL-H solution (1.0 M, 1.0 eq). Mount the syringe on a syringe pump and add the DIBAL-H solution dropwise to the reaction mixture over at least 1 hour. Crucially, maintain the internal reaction temperature at or below -75 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 2 hours. The reaction progress can be monitored by TLC (staining with p-anisaldehyde or permanganate).
-
Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (approx. 2 equivalents relative to DIBAL-H) dropwise to quench any excess DIBAL-H. Vigorous gas evolution may be observed.
-
Work-up: Remove the cooling bath and allow the flask to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (volume equal to the toluene used) and stir the mixture vigorously for 2-4 hours, or until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (which will exist primarily as the cyclic hemiacetal).
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- 1. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Why does DIBAL-H not reduce esters to alcohols directly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
Common side products in 4-Hydroxypentanal synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-hydroxypentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound, particularly via the aldol addition of acetaldehyde?
A1: The synthesis of this compound from acetaldehyde via aldol addition is prone to the formation of several side products due to the reactive nature of the starting material and the product itself. The most common impurities include:
-
3-Hydroxybutanal (Acetaldol): The initial product of acetaldehyde self-condensation.
-
Crotonaldehyde: Formed from the dehydration of 3-hydroxybutanal.
-
Higher Aldol Adducts: Further reaction of crotonaldehyde with acetaldehyde can lead to larger, more complex aldehydes.
-
Cyclic Hemiacetal of this compound: Due to its γ-hydroxyaldehyde structure, this compound can exist in equilibrium with its more stable cyclic hemiacetal form.[1][2][3][4] This is an isomeric impurity.
-
Unreacted Acetaldehyde: Residual starting material may remain in the crude product.
-
Paraldehyde: A cyclic trimer of acetaldehyde, which can form under acidic conditions.
Q2: My final product shows a broad peak in the NMR spectrum around the aldehyde proton region. What could be the cause?
A2: A broad peak in the aldehyde region of the 1H NMR spectrum often indicates the presence of multiple species in equilibrium. In the case of this compound, this is typically due to the equilibrium between the linear aldehyde and its cyclic hemiacetal form.[1][2][3][4] The presence of small amounts of acidic or basic impurities can also catalyze this interconversion, leading to peak broadening.
Q3: I have a yellowish tint in my purified this compound. What is the likely cause and how can I remove it?
A3: A yellow tint often suggests the presence of conjugated unsaturated compounds, which are common byproducts of aldol condensation reactions. The most probable culprit is crotonaldehyde or higher condensation products. These colored impurities can typically be removed by fractional distillation. For persistent color, treatment with a small amount of activated carbon followed by filtration and distillation may be effective.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Dominance of Self-Condensation of Acetaldehyde: The reaction conditions may favor the formation of 3-hydroxybutanal and crotonaldehyde over the desired cross-aldol reaction. | Optimize the reaction temperature and catalyst concentration. A lower temperature generally favors the aldol addition over the condensation (dehydration) step. |
| Polymerization of Acetaldehyde: Acidic or basic catalysts can induce the polymerization of acetaldehyde. | Ensure the catalyst is added slowly and the reaction temperature is well-controlled. Use a less concentrated catalyst solution. |
| Product Loss During Work-up: this compound has some water solubility, which can lead to losses during aqueous extraction steps. | Minimize the volume of water used for washing. If significant loss is suspected, perform a back-extraction of the aqueous layers with a suitable organic solvent. |
Issue 2: Presence of Aldol Condensation Side Products
| Side Product | Identification | Removal Method |
| Crotonaldehyde | Characteristic sharp odor, lower boiling point than this compound. Can be detected by GC-MS or 1H NMR (vinylic and aldehydic protons). | Fractional Distillation: Due to the boiling point difference, fractional distillation is the most effective method.[5][6][7][8][9] |
| 3-Hydroxybutanal | Higher boiling point than acetaldehyde but lower than this compound. Can be identified by GC-MS and 1H NMR. | Fractional Distillation: Can be separated from this compound by careful fractional distillation. |
| Higher Aldol Products | High boiling point residues. Can be characterized by techniques like LC-MS. | These are typically less volatile and will remain in the distillation flask as residue after the desired product has been distilled. |
Data Presentation
Table 1: Boiling Points of this compound and Common Side Products at Atmospheric Pressure
| Compound | Boiling Point (°C) |
| Acetaldehyde | 20.2 |
| Crotonaldehyde | 104 |
| 3-Hydroxybutanal | ~180 (decomposes) |
| This compound | ~190 (decomposes) |
| Paraldehyde | 124 |
Note: this compound and 3-hydroxybutanal are prone to decomposition at their atmospheric boiling points. Therefore, vacuum distillation is highly recommended.
Experimental Protocols
Protocol 1: Removal of Aldol Condensation Side Products by Fractional Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source and pressure gauge (for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed, especially for vacuum distillation.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application (Recommended): Reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). A lower pressure will reduce the boiling point and minimize thermal decomposition.
-
Heating: Begin heating the flask gently.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities such as unreacted acetaldehyde and crotonaldehyde. The temperature at the distillation head will be significantly lower than the boiling point of the product.
-
Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling, potentially unstable residues. The remaining material will contain higher aldol products and polymers.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC, NMR) to assess purity.
Mandatory Visualization
Caption: Formation pathway of common side products in this compound synthesis.
Caption: Experimental workflow for the purification of this compound.
References
- 1. organic chemistry - Question about the cyclic hemiacetal form of compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 3. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 4. Solved viii.) The compound below is the cyclic hemiacetal | Chegg.com [chegg.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. chembam.com [chembam.com]
- 8. How To [chem.rochester.edu]
- 9. youtube.com [youtube.com]
How to improve the yield of 4-Hydroxypentanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxypentanal synthesis.
Troubleshooting Guides
Low or no yield of this compound is a common issue that can arise from several factors depending on the chosen synthesis route. This guide addresses specific problems, their potential causes, and recommended solutions for the most common synthetic methods.
Route 1: Aldol Condensation of Acetaldehyde and Acetone
The aldol condensation is a powerful C-C bond-forming reaction, but it can be plagued by side reactions and low yields if not properly controlled.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incorrect Base Concentration: Too low a concentration of the base catalyst (e.g., NaOH) can lead to incomplete deprotonation of acetone, hindering the formation of the enolate nucleophile. Conversely, a very high concentration can promote side reactions. | Optimize the base concentration. Start with a dilute solution (e.g., 10% NaOH) and incrementally increase it. Monitor the reaction progress by TLC or GC to find the optimal concentration for your specific conditions. |
| Low Reaction Temperature: The aldol addition is often performed at low temperatures (0-5 °C) to favor the formation of the β-hydroxy aldehyde and minimize dehydration to the α,β-unsaturated product.[1] | Maintain the reaction temperature at the lower end of the recommended range. Use an ice bath to control the temperature, especially during the addition of reactants. |
| Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants or catalyst, promoting side reactions. | Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, consider using an overhead mechanical stirrer. |
| Short Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress over time using an appropriate analytical technique (TLC, GC, or NMR). Extend the reaction time until the starting materials are consumed or the product concentration plateaus. |
Problem: Formation of Multiple Products (Byproducts)
| Potential Cause | Recommended Solution |
| Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself to form 3-hydroxybutanal.[2] | Use an excess of acetone relative to acetaldehyde to favor the cross-aldol reaction. Alternatively, add the acetaldehyde slowly to a solution of acetone and the base catalyst. |
| Dehydration of the Aldol Product: The initial aldol addition product, 4-hydroxy-2-pentanone, can dehydrate to form α,β-unsaturated ketones, especially at higher temperatures or with prolonged reaction times.[1] | Keep the reaction temperature low (0-5 °C) and monitor the reaction closely to stop it once the desired product is formed. |
| Cannizzaro Reaction: If a strong base is used with an aldehyde that has no α-hydrogens, this disproportionation reaction can occur as a side reaction. While acetaldehyde has α-hydrogens, impurities or reaction conditions could potentially lead to side reactions. | Use a milder base or carefully control the stoichiometry of the reactants. |
Problem: Product Isolation and Purification Issues
| Potential Cause | Recommended Solution |
| Formation of Emulsions During Workup: The presence of base and polar products can lead to the formation of stable emulsions during aqueous extraction. | Neutralize the reaction mixture with a dilute acid (e.g., HCl or acetic acid) before extraction. Use brine (saturated NaCl solution) to break up emulsions. |
| Difficulty in Separating Byproducts: The boiling points of byproducts may be close to that of this compound, making purification by distillation challenging. | Utilize fractional distillation under reduced pressure for better separation.[3][4] Consider using column chromatography (e.g., silica gel) with an appropriate solvent system for high-purity isolation. |
Experimental Protocol: Aldol Condensation of Acetaldehyde and Acetone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone (1.2 equivalents) in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled acetone solution while stirring.
-
Acetaldehyde Addition: Add acetaldehyde (1 equivalent) dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by neutralizing the mixture with a dilute solution of hydrochloric acid (HCl) until it is slightly acidic (pH ~6).
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Logical Relationship for Aldol Condensation Troubleshooting
Caption: Troubleshooting workflow for low yield in Aldol Condensation.
Route 2: Selective Hydrogenation of Levulinic Acid
The selective hydrogenation of levulinic acid to this compound is challenging as over-reduction to γ-valerolactone (GVL) or 1,4-pentanediol is common.
Problem: Low Selectivity for this compound
| Potential Cause | Recommended Solution |
| Over-reduction to GVL or 1,4-Pentanediol: The catalyst system and reaction conditions may favor further hydrogenation of the intermediate 4-hydroxypentanoic acid and subsequent cyclization or reduction.[5][6][7] | Use a catalyst with lower hydrogenation activity or modify the catalyst to increase selectivity towards the aldehyde. For example, bimetallic catalysts (e.g., Pt-Mo) have shown selectivity for diols, suggesting that careful tuning could favor the intermediate aldehyde.[5][8] Employ milder reaction conditions (lower temperature and pressure) to reduce the rate of over-hydrogenation. |
| Catalyst Poisoning: Impurities in the levulinic acid feed, such as sulfur compounds or humins, can deactivate the catalyst, leading to incomplete conversion and a mixture of products.[6][7] | Purify the levulinic acid feedstock before use. Consider using a guard bed to remove impurities before the catalyst bed in a flow reactor setup. |
| Incorrect Solvent: The solvent can influence the reaction pathway and selectivity. | Screen different solvents to find the optimal one for selectivity towards this compound. Water is a common solvent for levulinic acid hydrogenation.[6][7] |
Problem: Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Sintering of Metal Nanoparticles: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area. | Operate at the lowest effective temperature. Choose a catalyst support that stabilizes the metal nanoparticles against sintering. |
| Leaching of Active Metal: Acidic conditions can cause the active metal to leach from the support. | Select a catalyst with strong metal-support interactions. Ensure the pH of the reaction mixture is controlled. |
| Coking: At higher temperatures, organic molecules can decompose and deposit as coke on the catalyst surface, blocking active sites.[2][9] | Optimize the reaction temperature and pressure to minimize coke formation. Consider periodic catalyst regeneration through calcination. |
Experimental Protocol: Selective Hydrogenation of Levulinic Acid
Note: The direct, high-yield synthesis of this compound from levulinic acid is not well-established in the literature, with most studies focusing on GVL or 1,4-pentanediol. The following is a generalized protocol that would require significant optimization.
-
Catalyst Preparation: Prepare or procure a suitable supported metal catalyst (e.g., Ru/C, Pt/C, or a bimetallic catalyst).
-
Reactor Setup: In a high-pressure autoclave, add the catalyst, levulinic acid, and a solvent (e.g., water or dioxane).
-
Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the concentration of this compound and other products.
-
Workup: After the reaction, cool the reactor, vent the hydrogen, and filter to remove the catalyst.
-
Purification: Extract the product from the aqueous phase using an organic solvent. Dry the organic phase and purify by fractional distillation under reduced pressure.
Signaling Pathway for Levulinic Acid Hydrogenation
Caption: Reaction pathway for the hydrogenation of levulinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the aldol condensation synthesis of this compound?
A1: The most common issue is the formation of side products due to the self-condensation of acetaldehyde and the dehydration of the desired product. To mitigate this, it is crucial to maintain a low reaction temperature (0-5 °C) and to use an excess of acetone or add acetaldehyde slowly to the reaction mixture.
Q2: Can I use a different base for the aldol condensation?
A2: Yes, other bases like potassium hydroxide (KOH) or calcium hydroxide (Ca(OH)₂) can be used. The optimal base and its concentration may vary depending on the specific reaction conditions and scale. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your setup.
Q3: How can I prevent the formation of γ-valerolactone (GVL) during the hydrogenation of levulinic acid?
A3: Preventing GVL formation requires careful control over the catalyst and reaction conditions to favor the partial reduction of the intermediate 4-hydroxypentanoic acid to the aldehyde without subsequent intramolecular esterification. This can be achieved by using a catalyst with tailored selectivity and operating at lower temperatures to disfavor the cyclization reaction.
Q4: What are the main byproducts in the synthesis of this compound from the hydration of 2,3-dihydropyran?
A4: At temperatures at or above 140 °C, the formation of byproducts such as acidic solid coke and a C10 dimer, likely formed through the aldol condensation and cyclodehydration of 5-hydroxyvaleraldehyde (the ring-opened tautomer of the intermediate 2-hydroxytetrahydropyran), can occur.[2][9]
Q5: What is the best method to purify this compound?
A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale.[3][4] This technique allows for the separation of the product from higher-boiling impurities and unreacted starting materials at a lower temperature, which minimizes the risk of thermal decomposition. For very high purity requirements, column chromatography may be necessary.
Q6: Is it possible to synthesize this compound via hydroformylation?
A6: Yes, the hydroformylation of allyl alcohol can be a viable route. However, this reaction can produce a mixture of linear (4-hydroxybutanal) and branched aldehydes.[10][11] To favor the formation of the desired linear product that could be a precursor to this compound (via a subsequent C1 addition), careful selection of the catalyst and ligands is crucial. The direct synthesis of this compound via hydroformylation of a C4 alkene with a hydroxyl group would be another possibility to explore.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Selective hydrogenation of levulinic acid to 1,4-pentanediol in water using a hydroxyapatite-supported Pt–Mo bimetallic catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Managing the instability and storage of 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of 4-Hydroxypentanal in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound is a bifunctional organic molecule containing both an aldehyde and a hydroxyl group.[1] Its instability arises from the close proximity of these two functional groups. As a γ-hydroxy aldehyde, it readily undergoes intramolecular cyclization to form a more stable five-membered cyclic hemiacetal, 2-methyltetrahydrofuran-2-ol.[1] This equilibrium between the linear and cyclic forms is a key characteristic of its reactivity.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid, 4-hydroxypentanoic acid.
-
Dehydration: Under acidic conditions, this compound can undergo dehydration to form unsaturated aldehydes, such as pent-2-enal or pent-3-enal. The formation of the more stable conjugated system, pent-2-enal, is generally favored.[2]
-
Aldol Condensation: In the presence of acid or base, this compound can undergo self-condensation reactions, leading to the formation of higher molecular weight byproducts.
Q3: How should this compound be properly stored to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The following storage recommendations are based on best practices for handling reactive aldehydes:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. For long-term storage, freezing at -20°C is recommended. | Reduces the rate of degradation reactions such as oxidation and self-condensation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aldehyde functional group. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation. |
| Container | Use a tightly sealed, clean, and dry glass container. | Prevents contamination and exposure to moisture, which can facilitate degradation. |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low yield or absence of the desired product in a reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound starting material. | Before starting the reaction, verify the purity of the this compound. A simple test is to check for the presence of carboxylic acid impurities by measuring the pH of a solution or by IR spectroscopy (a broad O-H stretch and a C=O stretch for the acid). If impurities are present, purify the aldehyde before use (see Experimental Protocols). |
| Equilibrium with the cyclic hemiacetal form. | The cyclic hemiacetal is less reactive as an aldehyde. To shift the equilibrium towards the open-chain aldehyde form, consider adjusting the reaction conditions. For reactions requiring the aldehyde, slightly acidic conditions can sometimes favor the open-chain form, but care must be taken to avoid dehydration. |
| Incompatible reaction conditions. | Review the pH and temperature of your reaction. Strong acidic or basic conditions, as well as high temperatures, can promote degradation of this compound. Consider using milder reaction conditions if possible. |
Problem 2: Presence of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Oxidation to 4-hydroxypentanoic acid. | Ensure all reactions are carried out under an inert atmosphere. Degas solvents before use to remove dissolved oxygen. |
| Formation of unsaturated aldehydes via dehydration. | If using acidic catalysts, consider using a milder acid or a lower reaction temperature to minimize dehydration. Monitor the reaction closely by TLC or GC-MS to detect the formation of byproducts. |
| Aldol condensation products. | Avoid strong basic conditions. If a base is required, use a non-nucleophilic base and add it slowly at a low temperature. |
Problem 3: Difficulty in purifying the final product from this compound-related impurities.
| Possible Cause | Troubleshooting Step |
| Co-elution of the product with 4-hydroxypentanoic acid. | If the product is not acid-sensitive, a simple workup step can remove the acidic impurity. Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to extract the carboxylic acid.[3] |
| Presence of the cyclic hemiacetal in the purified product. | The cyclic hemiacetal may co-purify with the desired product. Since the equilibrium is dynamic, it can be challenging to isolate a single form. Characterize the product mixture thoroughly by NMR to identify both forms. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dihydropyran (Adapted from a similar synthesis for 5-hydroxypentanal)
This procedure is adapted from a well-established method for the synthesis of a similar γ-hydroxy aldehyde.[4]
Materials:
-
2,3-Dihydropyran
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
20% Sodium Hydroxide Solution
-
Phenolphthalein indicator
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.
-
Slowly add 100 g of 2,3-dihydropyran to the acid solution while stirring. The reaction is exothermic, and the temperature may rise.[4]
-
Continue stirring until the solution becomes homogeneous, and then stir for an additional 20 minutes.[4]
-
Add a few drops of phenolphthalein indicator to the mixture.
-
Neutralize the acid by adding 20% sodium hydroxide solution dropwise until a faint pink color persists.[4]
-
Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for approximately 16 hours.[4]
-
Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation.[4]
Protocol 2: Purification of this compound
Aldehydes are prone to oxidation, so purification should be carried out promptly and with care to exclude air.
Materials:
-
Crude this compound
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether (or other suitable solvent)
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acidic impurities.[5]
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure.
-
For high purity, perform vacuum distillation, collecting the fraction at the appropriate boiling point.[6] It is recommended to use a short path distillation apparatus to minimize thermal stress on the compound.
Visualizations
Caption: Key instability pathways of this compound.
References
Suppressing the formation of the cyclic hemiacetal of 4-Hydroxypentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxypentanal. The focus is on suppressing the formation of its cyclic hemiacetal to control reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving unexpected side products. Could this be due to its cyclic hemiacetal form?
A1: Yes, this is a very common issue. This compound exists in a dynamic equilibrium between its open-chain aldehyde form and a more stable cyclic hemiacetal.[1] This intramolecular cyclization occurs because the hydroxyl group at the C4 position can readily attack the electrophilic carbonyl carbon of the aldehyde.[1] The presence of this cyclic form reduces the concentration of the reactive open-chain aldehyde, potentially leading to lower yields of the desired product or the formation of unexpected side products.
Q2: What is the equilibrium distribution between the open-chain and cyclic hemiacetal forms of this compound?
A2: The equilibrium is highly dependent on the solvent and other conditions. In a solution of 75% aqueous dioxane, the cyclic hemiacetal is the predominant species, with the open-chain aldehyde form accounting for only about 6.1% of the mixture. This indicates a strong thermodynamic preference for the cyclic structure in this solvent system. The equilibrium can be influenced by factors such as solvent polarity and temperature.[1]
Troubleshooting Guide: Suppressing Cyclic Hemiacetal Formation
This guide provides strategies to minimize the interference of the cyclic hemiacetal in your reactions.
Issue 1: Low Yield of Aldehyde-Specific Reactions
Cause: The low concentration of the open-chain aldehyde form of this compound at equilibrium.
Solution 1: Protection of the Aldehyde Group. The most effective strategy is to protect the aldehyde functionality as an acetal or thioacetal.[1] This "locks" the molecule in an acyclic form, preventing hemiacetal formation and allowing for subsequent reactions at other sites.
-
Acetal Protection: Reacting this compound with an alcohol or a diol in the presence of an acid catalyst will form an acetal. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.
-
Thioacetal Protection: Thioacetals are formed by reacting the aldehyde with a thiol or a dithiol. They are stable under both acidic and basic conditions, offering broader compatibility with various reaction conditions.
Solution 2: Reaction Condition Optimization (Kinetic vs. Thermodynamic Control). While the cyclic hemiacetal is the thermodynamically favored product, it may be possible to favor reactions with the kinetically accessible open-chain form. This typically involves using highly reactive reagents and short reaction times at low temperatures. However, this approach is often less reliable than protection chemistry.
Issue 2: Difficulty in Isolating the Pure Open-Chain Form
Cause: The rapid equilibrium between the open-chain and cyclic forms in solution.
Solution: Trapping the Aldehyde. Instead of isolating the pure open-chain form, it can be "trapped" in situ by a rapid and irreversible reaction. For example, immediate conversion to a stable derivative like an imine or oxime can be performed under conditions that favor the open-chain form.
Experimental Protocols
Protocol 1: Acetal Protection of this compound using Ethylene Glycol
This protocol describes the formation of a stable cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound and toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Thioacetal Protection of this compound using Ethanedithiol
This protocol describes the formation of a cyclic thioacetal.
Materials:
-
This compound
-
1,2-Ethanedithiol (1.2 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂, catalytic amount) or Iodine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-ethanedithiol (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate or iodine.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Parameter | Value | Solvent System | Reference |
| % Open-Chain Form at Equilibrium | 6.1% | 75% Aqueous Dioxane | [1] |
| Predominant Species at Equilibrium | Cyclic Hemiacetal | 75% Aqueous Dioxane | [1] |
Visualizations
References
Troubleshooting low conversion rates in 4-Hydroxypentanal reactions
Technical Support Center: 4-Hydroxypentanal Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions utilizing this compound?
Low conversion rates can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, pressure, concentration), catalyst deactivation, impurities in reactants or solvents, and the inherent chemical properties of this compound itself.[1][2] A critical characteristic is its tendency to exist in equilibrium with a more stable cyclic hemiacetal, which can reduce the concentration of the reactive open-chain aldehyde form available for the desired reaction.[3]
Q2: How does the cyclic hemiacetal equilibrium of this compound affect my reaction's yield?
This compound, as a γ-hydroxy aldehyde, readily undergoes intramolecular cyclization to form a stable five-membered cyclic hemiacetal.[3] This equilibrium between the linear aldehyde and the cyclic form can significantly lower the effective concentration of the aldehyde functional group required for your reaction. The position of this equilibrium is influenced by factors like solvent polarity and temperature.[3] To favor the reactive aldehyde form, consider adjusting these parameters or using reaction conditions that can drive the equilibrium towards the open-chain structure, such as acidic or basic catalysis that specifically targets the aldehyde.
Q3: I am observing significant byproduct formation. What are the likely side reactions?
The dual functionality of this compound makes it susceptible to several side reactions.[3] Common byproducts can arise from:
-
Dehydration: Under acidic or high-temperature conditions, this compound can dehydrate to form pent-2-enal or pent-3-enal.[4] The formation of the conjugated pent-2-enal is often the thermodynamically favored product.[4]
-
Over-reduction/Over-oxidation: In hydrogenation reactions, the aldehyde can be over-reduced to 1,4-pentanediol.[3] Conversely, in oxidation reactions, both the aldehyde and hydroxyl groups can be oxidized.
-
Polymerization/Condensation: Aldehydes are prone to self-condensation (aldol condensation) or polymerization, especially under certain catalytic conditions or at elevated temperatures.[3]
-
Acetal Formation: The aldehyde can react with the hydroxyl group of another this compound molecule or with solvent alcohols to form intermolecular hemiacetals and acetals.[3]
Q4: My catalyst appears to be inactive or has lost activity over time. What are the potential causes?
Catalyst deactivation is a common issue in many chemical processes.[5] For reactions involving this compound, potential causes include:
-
Poisoning: Impurities in the feedstock or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites and block them.[5]
-
Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites.[5]
-
Sintering: High reaction temperatures can cause the small, highly active metal particles of a supported catalyst to agglomerate into larger, less active particles, reducing the catalytic surface area.[5]
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a permanent loss of activity.
-
Change in Oxidation State: The active form of the catalyst may be altered. For instance, an active Pd(II) catalyst could be reduced to inactive Pd(0) species during the reaction.[6]
Troubleshooting Guides
Guide 1: Diagnosing Low Conversion with Minimal Byproduct Formation
If you are experiencing low conversion rates but analysis (e.g., NMR, GC-MS) shows mainly unreacted starting material with few side products, consider the following troubleshooting steps.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Potential Issues & Solutions:
-
Reversible Reaction or Unfavorable Equilibrium: The reaction may not have reached completion due to equilibrium limitations, including the cyclic hemiacetal form of this compound.[3][7]
-
Solution: Try to shift the equilibrium. If a byproduct like water is formed, attempt to remove it during the reaction (e.g., using a Dean-Stark apparatus). Modify temperature or pressure to favor product formation.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be too slow under the current conditions.[2]
-
Solution: Increase the reaction time and monitor progress at set intervals. If the reaction is not temperature-sensitive, incrementally increase the temperature.
-
-
Low Reactant Concentration: Reactions often slow down at lower concentrations.[2]
-
Solution: Increase the concentration of one or more reactants. Perform a dilution study to see how concentration affects the conversion rate.
-
-
Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the catalyst or reaction.[7]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and free of contaminants. Consider purifying starting materials before use.
-
Guide 2: Addressing Significant Side Product Formation
The presence of significant byproducts indicates that undesired reaction pathways are competing with your primary reaction.
Key Side Reactions of this compound
Caption: Competing reaction pathways for this compound.
Common Scenarios and Mitigation Strategies:
-
Dehydration Products Observed:
-
Cause: Reaction temperature is too high, or the catalyst/conditions are too acidic.[4]
-
Solution: Lower the reaction temperature. If using an acid catalyst, try a weaker acid or reduce the catalyst loading. Use buffered conditions to maintain a stable pH.
-
-
Over-reduction or Over-oxidation Products:
-
Cause: The reducing or oxidizing agent is too reactive, or the reaction was run for too long.[3]
-
Solution: Use a milder or more selective reagent. Carefully control the stoichiometry of the reducing/oxidizing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Polymer or Tar Formation:
-
Cause: High local concentrations of reactants or high temperatures can promote polymerization.[3]
-
Solution: Add reagents slowly to avoid high concentrations. Ensure efficient stirring. Lower the reaction temperature.
-
Data & Protocols
Data Presentation
Table 1: Comparison of Catalytic Systems for Hydroformylation of 3-buten-1-ol to this compound Precursors
This table provides representative data for the hydroformylation of an alkene precursor, a key step in one synthetic route to this compound.[3] The choice of catalyst and ligands is critical for regioselectivity and yield.
| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Regioselectivity (Linear:Branched) | Typical Yield (%) |
| Rh/PPh₃ | 80 - 120 | 20 - 50 | Toluene | >95:5 | >90 |
| Co₂(CO)₈ | 120 - 180 | 100 - 200 | Heptane | 80:20 | 75 - 85 |
| Ru-pincer complex | 100 - 140 | 50 - 80 | Anisole | ~90:10 | 85 - 95 |
Data is representative and serves as a model for synthesis. Actual results may vary based on specific substrate and conditions.[3]
Table 2: Typical Conditions for Acid-Catalyzed Solvolysis of Furan Derivatives
This process is analogous to a potential synthesis of this compound from furan-based precursors.[3] Reaction conditions are critical to maximize yield and minimize side reactions like polymerization.
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| HCl (0.1 M) | Water/THF | 25 - 40 | 2 - 6 | 70 - 85 |
| H₂SO₄ (5%) | Dioxane | 50 | 4 | 65 - 80 |
| Amberlyst-15 | Methanol | 60 | 8 | >90 |
These conditions are illustrative for the ring-opening of furan derivatives to yield open-chain products.[3]
Experimental Protocols
Protocol 1: Representative Procedure for Acid-Catalyzed Hydration of a Dihydropyran Precursor
This protocol is adapted from a known procedure for a similar hydroxyaldehyde and illustrates a common synthetic method.[8]
-
Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, add 300 mL of deionized water and 25 mL of concentrated hydrochloric acid.
-
Addition of Reactant: To the stirred acid solution, add 100 g of the dihydropyran precursor.
-
Reaction: Continue stirring vigorously. The mixture will initially be two phases. Stir until the solution becomes homogeneous (approx. 10-15 minutes) and then for an additional 20 minutes to ensure complete reaction.[8] Some heat may be evolved during this process.[8]
-
Neutralization: Add a few drops of phenolphthalein indicator. Carefully neutralize the acid by adding 20% sodium hydroxide solution dropwise until a faint pink color persists.
-
Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor and extract with diethyl ether for 16 hours.
-
Purification: Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. Distill the crude residue under reduced pressure to yield the purified this compound.
Protocol 2: Monitoring Reaction Progress with an Internal Standard by ¹H NMR
This protocol allows for the accurate determination of conversion and yield without product isolation, helping to diagnose reaction issues.[9]
-
Select an Internal Standard: Choose a stable, unreactive compound with sharp, simple signals in the ¹H NMR spectrum that do not overlap with reactant or product signals (e.g., 1,4-dimethoxybenzene or mesitylene).
-
Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent you will use for NMR analysis.
-
Sample Preparation (Time = 0): Before starting the reaction, add a precise amount of your starting material (this compound) and the internal standard stock solution to an NMR tube. Acquire a spectrum. This is your t=0 reference.
-
Reaction Monitoring: At regular intervals during the reaction, carefully withdraw a small, accurately measured aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by cooling or adding a neutralizing agent).
-
NMR Analysis: Add a precise volume of the internal standard stock solution to the quenched aliquot, mix thoroughly, and acquire a ¹H NMR spectrum.
-
Calculation:
-
Identify a characteristic peak for the starting material, the product, and the internal standard.
-
Integrate these peaks.
-
Calculate the molar ratio of the starting material and product relative to the known amount of the internal standard at each time point. This allows you to quantify the disappearance of the reactant and the appearance of the product, giving you the true conversion and yield in the reaction vessel.[9]
-
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Hydroxypentanal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hydroxypentanal. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The synthesis of this compound is primarily approached through two main catalytic routes starting from biomass-derived levulinic acid.[1][2]
-
Two-Step Reduction: This is the most commonly explored route. It involves the selective hydrogenation of the ketone group in levulinic acid to form 4-hydroxypentanoic acid, which is a key intermediate.[1][2] This intermediate is then subsequently reduced to this compound. Controlling the second reduction step is crucial to prevent over-reduction to 1,4-pentanediol.[1]
-
Direct Catalytic Hydrogenation: While challenging due to the high propensity of this compound to cyclize into the more stable γ-valerolactone (GVL), direct hydrogenation of levulinic acid to this compound is a theoretical possibility.[1][2] Achieving high selectivity for the aldehyde requires careful catalyst design and optimization of reaction conditions to favor the intermediate product.
Another potential, though less common, route involves the acid-catalyzed hydrolysis of 2-methylfuran derivatives.[1]
Q2: Why is γ-valerolactone (GVL) a common byproduct, and how can its formation be minimized?
A2: this compound, being a γ-hydroxy aldehyde, has a strong thermodynamic driving force to undergo intramolecular cyclization to form a stable five-membered cyclic hemiacetal, which then readily converts to γ-valerolactone (GVL) through dehydration.[1][2] Minimizing GVL formation is a key challenge. Strategies to favor this compound include:
-
Low Reaction Temperatures: Lower temperatures generally disfavor the dehydration step required for GVL formation.[3]
-
Short Reaction Times: Limiting the reaction time can allow for the isolation of the intermediate this compound before it has fully converted to GVL.
-
Catalyst Selection: Utilizing catalysts that are highly selective for the reduction of the ketone or carboxylic acid group without promoting dehydration is crucial.
-
In-situ Derivatization: Trapping the aldehyde group as it forms with a protecting group can prevent cyclization.
Q3: What analytical methods are suitable for monitoring the reaction and quantifying this compound?
A3: Monitoring the reaction progress and accurately quantifying this compound in a complex reaction mixture is essential for optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like this compound and potential byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile components like levulinic acid and 4-hydroxypentanoic acid.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation and quantification of the desired product and intermediates.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of levulinic acid | 1. Insufficient catalyst loading or activity. 2. Low hydrogen pressure or poor mass transfer. 3. Reaction temperature is too low. 4. Catalyst poisoning by impurities in the feedstock. | 1. Increase catalyst loading incrementally. Ensure the catalyst is properly activated. 2. Increase hydrogen pressure. Improve stirring/agitation to enhance gas-liquid mass transfer. 3. Gradually increase the reaction temperature while monitoring selectivity. 4. Purify the levulinic acid feedstock. Perform catalyst characterization to check for poisons. |
| Low selectivity to this compound (high GVL formation) | 1. Reaction temperature is too high, favoring dehydration. 2. Reaction time is too long. 3. The catalyst possesses strong acidic sites that promote cyclization and dehydration. 4. The solvent choice is not optimal. | 1. Decrease the reaction temperature.[3] 2. Optimize the reaction time by taking aliquots at different intervals to determine the point of maximum this compound concentration. 3. Select a catalyst with a support that has low acidity (e.g., neutral carbon supports). Consider using a catalyst with a basic promoter. 4. Screen different solvents to find one that may stabilize the hydroxy aldehyde. |
| Formation of undesired byproducts (e.g., angelica lactones, polymers) | 1. High reaction temperatures can lead to side reactions. 2. The presence of strong acid catalysts can promote polymerization.[1][5] | 1. Operate at the lowest effective temperature. 2. Use a catalyst with minimal acidity or add a base to neutralize acidic sites. |
| Difficulty in isolating pure this compound | 1. The compound is unstable and readily cyclizes upon workup or purification. 2. It exists in equilibrium with its cyclic hemiacetal form.[1] | 1. Consider in-situ derivatization of the aldehyde with a protecting group before workup. 2. Use mild purification techniques such as flash chromatography at low temperatures. |
Data Presentation
Table 1: Catalytic Hydrogenation of Levulinic Acid to 4-Hydroxypentanoic Acid (Intermediate)
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Levulinic Acid Conversion (%) | 4-Hydroxypentanoic Acid Selectivity (%) | Reference |
| Ru/C (3 wt%) | 5 (relative to LA) | 70 | 30 | 1-4 | ~60-90 | Up to 50 | [2][6] |
| Ru/C (3 wt%) | 5 (relative to LA) | 100 | 60 | 1-3 | >95 | Lower, favors GVL | [2][6] |
| Ni-TiO₂ | Not specified | 150 | Not specified | Not specified | High | Not directly reported, favors GVL | [7] |
Note: The data above primarily focuses on the formation of the 4-hydroxypentanoic acid intermediate, as direct selective synthesis and isolation of this compound is not widely reported due to its instability.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Levulinic Acid to 4-Hydroxypentanoic Acid
This protocol is based on typical conditions reported for the selective hydrogenation of levulinic acid to its hydroxy acid intermediate.[2][6]
Materials:
-
Levulinic acid
-
5% Ru/C catalyst
-
Deionized water (solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave reactor with a solution of levulinic acid in deionized water (e.g., 10 wt% solution).
-
Add the Ru/C catalyst (e.g., 5 wt% relative to the mass of levulinic acid).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Heat the reactor to the desired temperature (e.g., 70°C) while stirring vigorously.
-
Maintain the reaction conditions for a specific duration (e.g., 2-4 hours). Monitor the reaction progress by taking samples periodically for analysis by HPLC or GC-MS.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture. The resulting solution contains 4-hydroxypentanoic acid.
Protocol 2: Electrochemical Reduction of Levulinic Acid to 4-Hydroxyvaleric Acid
This protocol outlines a highly selective method for producing the precursor to this compound.[8]
Materials:
-
Levulinic acid
-
Supporting electrolyte (e.g., sulfuric acid)
-
Lead (Pb) cathode
-
Platinum (Pt) anode
-
Electrochemical cell (H-cell with a proton exchange membrane)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an aqueous solution of levulinic acid and the supporting electrolyte.
-
Assemble the electrochemical cell with the lead cathode and platinum anode, separated by the proton exchange membrane.
-
Fill both compartments of the H-cell with the electrolyte solution.
-
Apply a constant current or potential to the cell.
-
Monitor the reaction progress by analyzing aliquots of the catholyte for the consumption of levulinic acid and the formation of 4-hydroxyvaleric acid using HPLC.
-
Upon completion, the catholyte containing the product can be processed for further conversion to this compound.
Visualizations
Caption: A two-step experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of this compound and potential side products.
References
- 1. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Low temperature conversion of levulinic acid into γ-valerolactone using Zn to generate hydrogen from water and nickel catalysts supported on sepiolite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.tue.nl [research.tue.nl]
- 5. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tuning the selectivity of electrochemical levulinic acid reduction to 4-hydroxyvaleric acid: a monomer for biocompatible and biodegradable plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Removal of [specific catalyst] from 4-Hydroxypentanal reaction mixture
Technical Support Center: Catalyst Removal
Topic: Removal of Sodium Hydroxide (NaOH) from 4-Hydroxypentanal Reaction Mixture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of sodium hydroxide (NaOH), a common base catalyst used in the aldol addition reaction to synthesize this compound.
Troubleshooting and FAQs
Q1: What is the standard procedure for removing the NaOH catalyst from the reaction mixture?
The most common method is a work-up procedure involving two key steps:
-
Neutralization: A dilute acid is carefully added to the reaction mixture to neutralize the basic NaOH catalyst. This reaction converts NaOH into a water-soluble salt (e.g., sodium chloride if using HCl).[1]
-
Liquid-Liquid Extraction: The neutralized mixture is then extracted with an immiscible organic solvent and water (or brine). The organic product (this compound) will dissolve in the organic layer, while the inorganic salt byproduct and any remaining base/acid will dissolve in the aqueous layer, allowing for their separation.[2][3]
Q2: My this compound is degrading during the workup. What is causing this?
This compound is a γ-hydroxy aldehyde, a structure that can be sensitive to harsh conditions.[4] Degradation can occur for several reasons:
-
Extreme pH: Both strong residual base (NaOH) and excess strong acid during neutralization can catalyze side reactions.
-
Heat: The neutralization of a strong base with a strong acid is highly exothermic. The resulting heat can promote the dehydration of the aldol addition product to form an α,β-unsaturated aldehyde.[5][6] It is critical to perform the neutralization at low temperatures (e.g., in an ice bath).
-
Cyclization: As a γ-hydroxy aldehyde, this compound exists in equilibrium with its more stable cyclic hemiacetal form.[4] Harsh pH or high temperatures can disrupt this equilibrium and lead to undesired reactions.
Q3: I have a persistent emulsion forming during the liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue where the organic and aqueous layers fail to separate cleanly. To break an emulsion, you can:
-
Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength and density of the aqueous layer, which helps force the separation of the two phases.[2]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
Q4: How do I confirm that all the catalyst and resulting salts have been removed?
After the initial separation, wash the organic layer one or two more times with water or brine. After the final wash, test the pH of the aqueous layer using pH paper. The wash should be neutral (pH ~7). If the aqueous layer is still acidic or basic, it indicates that impurities are still being removed from the organic layer, and another wash is required.[7]
Q5: Which acid is the best choice for the neutralization step?
The choice of acid depends on the sensitivity of your product. A comparison of common options is provided in the table below. For sensitive substrates, using a milder acid or adding the acid very slowly at 0°C is recommended to avoid localized overheating and pH extremes.
Data Presentation
Table 1: Comparison of Common Neutralizing Agents for NaOH Quenching
| Neutralizing Agent | Formula | Strength | Key Considerations |
| Hydrochloric Acid | HCl (aq) | Strong | Highly exothermic reaction. Use dilute solutions (e.g., 1M) and cool the reaction in an ice bath.[1] |
| Sulfuric Acid | H₂SO₄ (aq) | Strong | Similar to HCl, highly exothermic. Use dilute solutions and cool appropriately.[1] |
| Acetic Acid | CH₃COOH (aq) | Weak | Less exothermic reaction, providing better temperature control. The resulting sodium acetate is highly water-soluble. |
| Ammonium Chloride | NH₄Cl (aq) | Weak Acid | Saturated solution provides a buffered, mildly acidic quench. Often preferred for very sensitive substrates. |
Table 2: Solubility of Common Byproduct Salts
| Salt | Formula | Solubility in Water ( g/100 mL) | Solubility in Diethyl Ether | Rationale for Removal |
| Sodium Chloride | NaCl | 35.9 (at 25°C) | Insoluble | Formed when using HCl. High water solubility ensures it partitions into the aqueous phase during extraction.[2] |
| Sodium Sulfate | Na₂SO₄ | 44 (at 25°C) | Insoluble | Formed when using H₂SO₄. High water solubility ensures its removal into the aqueous phase. |
| Sodium Acetate | CH₃COONa | 123.3 (at 20°C) | Insoluble | Formed when using acetic acid. Excellent water solubility makes for an efficient extraction. |
Experimental Protocols
Protocol: Standard Neutralization and Extraction for NaOH Removal
-
Cooling: Once the reaction is complete, place the reaction vessel in an ice-water bath and cool the mixture to 0-5°C with stirring.
-
Neutralization (Quenching): While monitoring the internal temperature, slowly add a dilute acid (e.g., 1M HCl) dropwise to the cold reaction mixture.[1] Continue addition until the mixture is neutral or slightly acidic (pH 6-7), as checked with pH paper. Do not allow the temperature to rise above 10°C.
-
Transfer: Transfer the neutralized mixture to a separatory funnel of appropriate size.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[3]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Washing: Add a fresh portion of deionized water or brine to the organic layer remaining in the funnel.[2] Shake and separate as before. Repeat this washing step until the aqueous wash is neutral (pH ~7).
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes to remove residual water.
-
Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.
Visualizations
Caption: Standard workflow for the removal of NaOH catalyst.
Caption: Decision tree for resolving emulsions in extraction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. columbia.edu [columbia.edu]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 4-Hydroxypentanal
Welcome to the technical support center for challenges related to the purification of crude 4-Hydroxypentanal. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common problems encountered during the purification of this versatile bifunctional molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound appears discolored (yellow to brown) and viscous. What is the likely cause?
A1: This is a common issue indicating thermal degradation or self-condensation. This compound, like many aldehydes, can undergo aldol condensation to form higher molecular weight oligomers and polymers, which are often colored.[1][2] High temperatures or the presence of acidic or basic impurities can catalyze these reactions.
-
Troubleshooting Steps:
-
Minimize heat exposure during workup and storage.
-
Ensure all reagents and solvents are neutral. If the reaction was run under acidic or basic conditions, neutralize the crude product carefully before purification.
-
Consider purification methods that do not require high heat, such as column chromatography on neutralized silica or bisulfite adduct formation.[3][4]
-
Q2: I'm experiencing significant yield loss and product decomposition during distillation. How can I prevent this?
A2: The primary cause is the thermal instability of this compound at its atmospheric boiling point. The combination of an aldehyde and a hydroxyl group makes it susceptible to decomposition, dehydration, and polymerization at elevated temperatures.
-
Solution: Use vacuum distillation .[5] By reducing the pressure, you significantly lower the boiling point of the compound, allowing it to distill at a temperature where decomposition is minimized.[6][7] For example, 5-hydroxypentanal, a close analog, distills at 62–66°C under 9–10 mm Hg pressure, a much safer temperature than its atmospheric boiling point.[8]
Q3: My NMR/GC-MS analysis shows multiple unexpected peaks, even after purification. What could they be?
A3: Due to its structure, this compound exists in an equilibrium between its linear aldehyde form and a more stable cyclic hemiacetal (5-methyl-2-hydroxytetrahydrofuran).[9] This is not an impurity but an isomeric form of the product. The presence of both forms can lead to multiple peaks in analytical spectra. Other common impurities include:
-
4-Hydroxypentanoic acid: From air oxidation of the aldehyde.[1][4]
-
Aldol condensation products: Dimers or trimers formed from self-reaction.[2]
-
Unreacted starting materials or solvents.
Q4: Can I use standard silica gel column chromatography to purify this compound?
A4: While possible, it presents challenges. Standard silica gel is acidic and can promote degradation, such as dehydration or polymerization, directly on the column.[4]
-
Recommendations:
-
Neutralize the Silica: Pre-treat the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) and then re-equilibrating with the mobile phase.
-
Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) or a different type of chromatography like affinity chromatography based on hydroxyl-aldehyde interactions.[2]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Q5: How can I effectively remove acidic impurities like 4-hydroxypentanoic acid?
A5: A simple and effective method is a liquid-liquid extraction using a mild aqueous base.[1]
-
Procedure: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Afterwards, wash with water to remove residual bicarbonate, and dry the organic layer before proceeding.[1]
Data Presentation: Comparison of Purification Methods
The following table summarizes common purification techniques for this compound, highlighting their advantages and disadvantages. Data is representative and intended for comparative purposes.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Major Challenges & Considerations |
| Vacuum Distillation | >95% | 60-80% | Effective for removing non-volatile impurities; scalable. | Risk of thermal decomposition if not controlled; requires specialized equipment.[5][6] |
| Silica Gel Chromatography | 90-98% | 50-75% | Good for removing structurally similar impurities. | Potential for product degradation on acidic silica; can be slow and less scalable.[4] |
| Bisulfite Adduct Formation | >98% | 50-70% | Highly selective for aldehydes; removes non-aldehyde impurities effectively.[3] | Involves chemical derivatization (two extra steps); bisulfite reagent can be difficult to handle.[4] |
| Aqueous Bicarbonate Wash | N/A | >95% | Simple, fast, and effective for removing acidic impurities. | Only removes acidic impurities; does not separate other neutral byproducts.[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed to purify thermally sensitive aldehydes like this compound.
-
Preparation:
-
Ensure the crude this compound has been neutralized and is free of solvents.
-
Set up a short-path distillation apparatus. Using a short path minimizes the surface area and travel distance, reducing potential losses.[6]
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Do not use boiling chips , as they are ineffective under vacuum.[6]
-
Lightly grease all glass joints to ensure a tight seal.
-
-
Execution:
-
Connect the apparatus to a vacuum pump, including a cold trap (e.g., dry ice/acetone) to protect the pump from volatile organics.
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should drop significantly. Initial bubbling may occur as residual volatile impurities are removed.[6]
-
Once a stable, low pressure (e.g., 5-15 mmHg) is achieved, begin gently heating the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at its expected boiling point for the given pressure.
-
Stop heating before the flask distills to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This chemical method selectively isolates the aldehyde.[3][4]
-
Adduct Formation:
-
In a flask with vigorous stirring, add the crude this compound.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The reaction can be exothermic, so use an ice bath to maintain room temperature.[4]
-
Continue stirring for 1-2 hours. The solid, water-soluble bisulfite adduct should precipitate.
-
-
Impurity Removal:
-
Filter the solid adduct and wash it with a small amount of cold water, followed by an organic solvent (like diethyl ether) to remove any adhering organic impurities.
-
Alternatively, if no solid precipitates, transfer the entire mixture to a separatory funnel and wash with an organic solvent to extract the impurities, leaving the water-soluble adduct in the aqueous layer.
-
-
Aldehyde Regeneration:
-
Transfer the washed adduct (or the aqueous layer) to a clean flask.
-
Slowly add either a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution with stirring until the evolution of SO₂ gas ceases and the solution becomes basic. This regenerates the aldehyde.[4]
-
Extract the pure this compound from the aqueous solution using an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Workflow and Pathway Diagrams
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Major side reactions and equilibria of this compound.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum_distillation [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 44601-24-3 | Benchchem [benchchem.com]
Effect of solvent on the stability of 4-Hydroxypentanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxypentanal in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The primary stability concern is the inherent reactivity of the aldehyde functional group and the presence of a hydroxyl group at the gamma position. This structure leads to a dynamic equilibrium between the open-chain aldehyde form and a more stable cyclic hemiacetal form.[1] The position of this equilibrium is influenced by the solvent, temperature, and pH, which can affect the availability of the reactive aldehyde for desired reactions or lead to degradation.
Q2: How does the solvent polarity affect the stability of this compound?
A2: Solvent polarity plays a crucial role in the stability of this compound by influencing the equilibrium between its linear and cyclic hemiacetal forms.[1] In polar protic solvents, such as alcohols, the formation of the cyclic hemiacetal is often favored due to hydrogen bonding, which can enhance stability by reducing the concentration of the more reactive open-chain aldehyde. In aprotic solvents, the equilibrium may shift, potentially increasing the concentration of the aldehyde form and its susceptibility to degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: this compound can degrade through several pathways, primarily involving the aldehyde functional group:
-
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 4-hydroxypentanoic acid. This can be initiated by dissolved oxygen or oxidizing impurities in the solvent.
-
Polymerization/Oligomerization: Aldehydes can undergo self-condensation reactions (aldol condensation) to form dimers or higher-order oligomers, especially in the presence of acidic or basic catalysts.
-
Reaction with Solvent: In protic solvents, particularly alcohols, this compound can react to form acetals under acidic conditions.[1] While hemiacetal formation is an intramolecular equilibrium, acetal formation with the solvent is an intermolecular reaction that can be considered a degradation pathway if not intended.
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen) in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. The choice of solvent is also critical; using a solvent that favors the more stable cyclic hemiacetal form can prolong shelf life.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Variable or lower-than-expected yields in reactions where this compound is a starting material.
-
Presence of unexpected byproducts in the reaction mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Verify Purity: Analyze the purity of the this compound stock solution using techniques like GC-MS or HPLC before use.[1] 2. Fresh Preparation: Prepare fresh solutions of this compound for each experiment, if possible. 3. Proper Storage: Ensure the stock solution is stored under an inert atmosphere at a low temperature. |
| Solvent-Induced Degradation during Reaction | 1. Solvent Selection: Consider the solvent's role in the linear-cyclic equilibrium. If the reaction requires the open-chain form, be aware of its potential for side reactions. If the cyclic form is acceptable or preferred for stability, choose a solvent that favors it. 2. Inert Atmosphere: Run the reaction under an inert atmosphere to prevent oxidation. 3. Degas Solvents: Use degassed solvents to remove dissolved oxygen. |
| Side Reactions of the Aldehyde Group | 1. Protection Strategy: If the aldehyde's reactivity is problematic, consider protecting it as an acetal before the reaction and deprotecting it in a subsequent step.[1] 2. pH Control: Buffer the reaction mixture to a pH that minimizes acid- or base-catalyzed side reactions like aldol condensation. |
Issue 2: Observation of Impurities in Stored Solutions
Symptoms:
-
Appearance of new peaks in chromatograms (HPLC, GC) of stored this compound solutions over time.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidation | 1. Inert Storage: Store solutions under an inert gas (nitrogen or argon). 2. Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with downstream applications. |
| Polymerization | 1. pH Neutrality: Ensure the solvent is neutral and free of acidic or basic impurities. 2. Low Temperature Storage: Store at reduced temperatures to slow down the rate of polymerization. |
| Reaction with Solvent Impurities | 1. High-Purity Solvents: Use high-purity, anhydrous solvents. Peroxides in ethers or water in hygroscopic solvents can lead to degradation. 2. Solvent Purification: If necessary, purify solvents using standard laboratory procedures before use. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in a Given Solvent
Objective: To assess the stability of this compound in a selected solvent over time by monitoring its purity.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Use high-purity solvent and handle this compound under an inert atmosphere if possible.
-
-
Storage Conditions:
-
Aliquot the solution into several vials to avoid repeated opening of the same sample.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Protect samples from light by using amber vials or covering them with aluminum foil.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) may be a good starting point.
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
-
-
-
Data Analysis:
-
At each time point, analyze a sample in triplicate.
-
Calculate the peak area of this compound and any degradation products.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Reaction Yields
Caption: A flowchart for diagnosing and resolving issues with inconsistent reaction yields when using this compound.
Equilibrium of this compound in Solution
Caption: The equilibrium between the linear and cyclic hemiacetal forms of this compound is influenced by solvent polarity, temperature, and pH.
References
Technical Support Center: Monitoring 4-Hydroxypentanal Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-hydroxypentanal using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What makes TLC a suitable method for monitoring this compound reactions?
A1: TLC is a rapid, cost-effective, and sensitive technique for monitoring the progress of chemical reactions.[1][2] It allows for the qualitative analysis of the reaction mixture, enabling the visualization of the consumption of starting materials and the formation of products in near real-time. For this compound, which is a relatively polar molecule, TLC on silica gel is an effective way to track its conversion to other compounds of differing polarities.
Q2: this compound can exist as both an open-chain aldehyde and a cyclic hemiacetal. How does this affect its appearance on a TLC plate?
A2: The equilibrium between the linear this compound and its more stable cyclic hemiacetal form (2-methyltetrahydrofuran-2-ol) is a critical consideration.[3] These two isomers have different polarities and may appear as two distinct spots or as an elongated/streaking spot on the TLC plate, especially if the equilibrium is rapid on the timescale of the chromatographic separation. The cyclic hemiacetal is generally less polar than the open-chain form due to intramolecular hydrogen bonding, and would therefore be expected to have a higher Rf value.
Q3: What are the best general-purpose stains for visualizing this compound and its reaction products on a TLC plate?
A3: Since this compound contains both an alcohol and an aldehyde functional group, several staining agents can be effective. Potassium permanganate (KMnO₄) stain is a good universal stain for oxidizable groups like alcohols and aldehydes, typically showing up as yellow-brown spots on a purple background.[4][5] Anisaldehyde or vanillin stains are also excellent general-purpose stains for nucleophilic groups and carbonyls, often providing a range of colors for different compounds, which can aid in differentiation.[6][7] For specific detection of the aldehyde functionality, 2,4-dinitrophenylhydrazine (DNPH) can be used, which reacts to form yellow to orange spots.[8][9]
Q4: Can I use UV light to visualize this compound on a TLC plate?
A4: this compound does not possess a significant UV chromophore, so it will likely not be visible under a UV lamp.[10] However, if your starting materials or expected products contain UV-active groups (e.g., aromatic rings), UV visualization can be a useful non-destructive first step.[7]
Q5: How do I choose an appropriate solvent system for my this compound reaction?
A5: The choice of solvent system (eluent) is crucial for good separation. For a polar compound like this compound, a good starting point would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether.[11] A common initial solvent system to try is 1:1 hexane:ethyl acetate. You can then adjust the ratio to achieve an optimal Rf value for your starting material, typically between 0.2 and 0.4.[12] For very polar products, you may need to add a small amount of an even more polar solvent like methanol to your eluent.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. Sample is too concentrated.[13] 2. The compound is acidic or basic.[3] 3. The compound is unstable on the silica gel plate.[5] 4. Rapid equilibrium between the open-chain and cyclic hemiacetal forms of this compound. | 1. Dilute the sample before spotting it on the TLC plate.[13] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[3] 3. Consider using a different stationary phase, such as alumina plates.[2] 4. Try running the TLC at a lower temperature to slow the interconversion. Adding a small amount of a protic solvent to the eluent might also help by stabilizing one form. |
| Spots remain at the baseline (low Rf) | 1. The developing solvent is not polar enough.[14] 2. The compound is highly polar. | 1. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[14] 2. Add a small amount of a highly polar solvent like methanol to the eluent. For extremely polar compounds, a solvent system like 10% NH₄OH in methanol, used as a 1-10% mixture in dichloromethane, can be effective.[1] |
| Spots are too high on the plate (high Rf) | 1. The developing solvent is too polar.[14] | 1. Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[14] |
| No spots are visible after staining | 1. The compound is not reactive with the chosen stain. 2. The sample concentration is too low.[13] 3. The compound is volatile and evaporated from the plate during drying or heating. | 1. Try a different, more general stain like potassium permanganate or p-anisaldehyde.[4][6] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] 3. Minimize heating time after staining or use a stain that does not require heating, like iodine vapor.[10] |
| Reactant and product spots have very similar Rf values | 1. The polarity of the reactant and product are very similar. | 1. Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.[11] 2. Use a co-spot (spotting both the starting material and the reaction mixture in the same lane) to help differentiate between the two spots.[12] 3. Use a stain like p-anisaldehyde that may give different colors for the reactant and product.[5] |
Quantitative Data Summary
The following table provides representative Rf values for this compound and related compounds in different solvent systems. Note: These are estimated values and may vary depending on the specific experimental conditions. It is recommended to run authentic standards alongside your reaction mixture for accurate identification.
| Compound | Structure | Solvent System A (Hexane:Ethyl Acetate 1:1) | Solvent System B (Dichloromethane:Methanol 95:5) |
| This compound (open-chain) | CC(O)CCC=O | ~ 0.35 | ~ 0.50 |
| This compound (cyclic hemiacetal) | 2-methyltetrahydrofuran-2-ol | ~ 0.45 | ~ 0.60 |
| Starting Material (e.g., a less polar precursor) | Varies | ~ 0.60 | ~ 0.75 |
| Over-oxidized product (e.g., a carboxylic acid) | CC(O)CCC(=O)O | ~ 0.10 | ~ 0.25 |
| Reduced product (e.g., a diol) | CC(O)CCC(O)H | ~ 0.20 | ~ 0.40 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound Reaction by TLC
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the SM and Co lanes.
-
Withdraw a small aliquot of the reaction mixture and spot it on the RM and Co lanes.[15]
-
Ensure the spots are small and concentrated by applying the sample multiple times in the same spot, allowing the solvent to evaporate between applications.[13]
-
-
Develop the Plate:
-
Prepare a developing chamber with the chosen solvent system (e.g., 1:1 hexane:ethyl acetate) to a depth of about 0.5 cm.
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[1]
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize the Plate:
-
Analyze the Results:
-
Observe the disappearance of the starting material spot in the RM lane and the appearance of new product spots. The reaction is complete when the starting material spot is no longer visible in the RM lane.[16]
-
Protocol 2: Preparation of Staining Solutions
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1 mL of 10% aqueous NaOH.[4]
-
p-Anisaldehyde Stain: To a solution of 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[17]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[8]
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Work-up of 4-Hydroxypentanal Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxypentanal.
Frequently Asked Questions (FAQs)
Q1: Why is my product yield low after an aqueous work-up?
A1: this compound has significant water solubility, which can lead to its loss in the aqueous layer during extraction[1][2][3]. Additionally, it exists in equilibrium with its more stable, cyclic hemiacetal form (a lactol), which is also polar and can partition into the aqueous phase[4][5][6][7]. To minimize loss, it is advisable to use continuous liquid-liquid extraction or multiple extractions with a suitable organic solvent[8]. Salting out, by washing with brine (saturated NaCl solution), can also help by decreasing the solubility of the organic compound in the aqueous layer[9].
Q2: My product seems to have decomposed during work-up. What could be the cause?
A2: this compound can be sensitive to both acidic and basic conditions, which may have been introduced during the quenching or washing steps of your work-up[10]. Strong acids or bases can catalyze side reactions such as dehydration or polymerization[4]. It is recommended to neutralize the reaction mixture carefully before extraction. If you suspect your product is unstable, you can test its stability by treating a small sample with the acidic or basic solution you plan to use and monitoring it by TLC[10].
Q3: I'm having trouble removing the reaction solvent (e.g., THF, DMF, DMSO) during the work-up.
A3: Solvents like THF, DMF, and DMSO are miscible with water and can complicate extractions, sometimes leading to the loss of polar products or the formation of emulsions[2]. For THF, it is often safer to remove it by rotary evaporation before the aqueous work-up, if your product is not volatile[2]. For high-boiling solvents like DMF or DMSO, a common technique is to dilute the reaction mixture with a large volume of a nonpolar extraction solvent and then wash the organic layer multiple times with water to partition the polar solvent into the aqueous phase[2][11].
Q4: What is the structure of this compound in solution?
A4: In solution, this compound exists in equilibrium between its linear aldehyde form and a more stable, cyclic hemiacetal structure[4][5][6]. This is due to an intramolecular reaction where the hydroxyl group attacks the carbonyl carbon of the aldehyde, forming a five-membered ring known as a lactol[4][7]. The position of this equilibrium can be influenced by factors like solvent polarity and temperature[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product found after work-up | Product is water-soluble and was lost in the aqueous layer. | Check the aqueous layer for your product. For future experiments, use continuous extraction or multiple extractions with a suitable solvent. Consider "salting out" with brine[9]. |
| Product is volatile and was lost during solvent removal. | Check the solvent collected in the rotovap trap. Use lower temperatures and pressures for solvent removal[10]. | |
| Product degraded during work-up. | Test the stability of your product to the pH conditions of the work-up. Neutralize the reaction mixture carefully before extraction[10]. | |
| Formation of an emulsion during extraction | The two solvent layers are not separating cleanly. | Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. If the emulsion persists, filtering the mixture through a pad of Celite can sometimes help break it up[1]. |
| Crude NMR/TLC shows multiple unexpected spots | Side reactions (e.g., dehydration, polymerization) may have occurred. | Re-evaluate the reaction and work-up conditions. Avoid harsh acidic or basic conditions and high temperatures[4]. |
| The product is in equilibrium with its cyclic hemiacetal form. | This is expected. The ratio of the two forms may vary depending on the solvent used for analysis. |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [3][12] |
| Molecular Weight | 102.13 g/mol | [12][13] |
| Boiling Point | 193.6 °C at 760 mmHg | [14][15] |
| Density | 0.961 g/cm³ | [14][15] |
| Flash Point | 75 °C | [14][15] |
| Water Solubility | 110 g/L (at 25 °C) | [3] |
| pKa | 14.96 ± 0.20 (Predicted) | [3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is adapted from a standard procedure for isolating a related water-soluble hydroxyaldehyde and is suitable for many reactions containing this compound[8].
-
Quenching and Neutralization: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully quench any reactive reagents as appropriate for the specific reaction. If the reaction was run under acidic or basic conditions, neutralize the mixture. For an acidic reaction, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases. For a basic reaction, add a dilute aqueous solution of HCl (e.g., 1M) until the pH is approximately 7.
-
Solvent Removal (if applicable): If a water-miscible solvent like THF was used and the product is not volatile, remove the solvent under reduced pressure using a rotary evaporator[2].
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). For a typical small-scale reaction, use three portions of the extraction solvent (e.g., 3 x 50 mL). For each extraction, shake the funnel vigorously and allow the layers to separate.
-
Continuous Extraction (for highly water-soluble products): If the product is highly soluble in water, continuous liquid-liquid extraction is recommended. Transfer the neutralized aqueous solution to a continuous extractor and extract with ether for approximately 16 hours[8].
-
Washing: Combine the organic layers. Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities[9].
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product[1].
-
Purification: The crude product can be further purified if necessary, for example, by distillation under reduced pressure[8] or column chromatography.
Visualizations
Caption: Equilibrium between linear this compound and its cyclic hemiacetal.
Caption: General experimental workflow for the work-up of this compound.
Caption: Decision tree for troubleshooting low yield in this compound work-up.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 5. Solved A26. When this compound (shown below) is in | Chegg.com [chegg.com]
- 6. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 7. Lactol - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. This compound | C5H10O2 | CID 181749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (4S)-4-hydroxypentanal | C5H10O2 | CID 92287189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. This compound|lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-hydroxypentanal, a valuable bifunctional molecule and a key building block in the synthesis of pharmaceuticals and other fine chemicals. The inherent reactivity of its hydroxyl and aldehyde functionalities, coupled with its potential derivation from bio-renewable sources, makes it a molecule of significant interest.
This document outlines and compares four primary synthetic strategies: the hydroformylation of 3-buten-1-ol, the acid-catalyzed hydration of 3,4-dihydro-2H-pyran, the selective oxidation of 1,4-pentanediol, and the selective reduction of 4-oxopentanal. Each route is evaluated based on key performance indicators such as yield, reaction conditions, and catalyst requirements, with detailed experimental protocols provided for each.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound. Please note that some of this data is estimated based on analogous reactions due to the limited availability of direct, comprehensive experimental reports for all routes.
| Parameter | Route 1: Hydroformylation | Route 2: Dihydropyran Hydration | Route 3: Diol Oxidation | Route 4: Keto-aldehyde Reduction |
| Reaction Type | Hydroformylation | Hydration (Electrophilic Addition) | Oxidation | Reduction |
| Starting Material | 3-Buten-1-ol | 3,4-Dihydro-2H-pyran | 1,4-Pentanediol | 4-Oxopentanal |
| Key Reagents/Catalyst | Rh-based catalyst (e.g., HRh(CO)(TPPTS)₃), CO, H₂ | Strong acid (e.g., HCl) | Pyridinium chlorochromate (PCC) | Sodium borohydride (NaBH₄) |
| Reaction Time | 12-24 hours (estimated) | < 1 hour | 2-4 hours (estimated) | 1-2 hours (estimated) |
| Temperature | 50-100 °C (estimated) | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Pressure | 5-10 atm (estimated) | Atmospheric | Atmospheric | Atmospheric |
| Yield | 60-80% (estimated, branched product)[1] | 70-80% (estimated)[2] | 50-70% (estimated) | 70-90% (estimated)[2][3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of comparing the synthetic routes and the individual reaction schemes.
Caption: Workflow for comparing synthetic routes to this compound.
Route 1: Hydroformylation of 3-Buten-1-ol
This industrial-style approach involves the addition of a formyl group and a hydrogen atom across the double bond of 3-buten-1-ol. The use of a rhodium catalyst, particularly with water-soluble phosphine ligands, allows for reaction in an aqueous medium.[1] A key challenge in this route is controlling the regioselectivity to favor the branched aldehyde (this compound) over the linear isomer (5-hydroxypentanal). Research indicates that the ionic strength of the reaction medium can influence this selectivity.[1]
Caption: Hydroformylation of 3-buten-1-ol.
Experimental Protocol (Proposed)
-
A high-pressure reactor is charged with a solution of the water-soluble catalyst, such as tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) and a rhodium precursor (e.g., Rh(acac)(CO)₂) in deionized water.
-
3-Buten-1-ol is added to the aqueous catalyst solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to approximately 5-10 atm.
-
The reaction mixture is heated to 50-100 °C and stirred vigorously for 12-24 hours.
-
After cooling and depressurization, the organic product is separated from the aqueous catalyst phase.
-
The organic layer is extracted with a suitable solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to isolate this compound.
Route 2: Acid-Catalyzed Hydration of 3,4-Dihydro-2H-pyran
This method represents a classical approach to the synthesis of hydroxy aldehydes. The acid-catalyzed addition of water across the double bond of 3,4-dihydro-2H-pyran is expected to proceed via a carbocation intermediate, with the hydroxyl group adding to the more substituted carbon, followed by ring-opening to yield this compound. This route is analogous to the well-documented synthesis of 5-hydroxypentanal from 2,3-dihydropyran.[2]
Caption: Hydration of 3,4-Dihydro-2H-pyran.
Experimental Protocol (Adapted from a similar synthesis[2])
-
In a three-necked flask equipped with a stirrer, 3,4-dihydro-2H-pyran (1 mole) is added to a mixture of water (300 mL) and concentrated hydrochloric acid (25 mL).
-
The mixture is stirred at room temperature until it becomes homogeneous (approximately 10-20 minutes).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The acidic solution is neutralized with a 20% sodium hydroxide solution to a pH of approximately 7.
-
The aqueous solution is then continuously extracted with diethyl ether for 16 hours.
-
The ether extract is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation.
Route 3: Selective Oxidation of 1,4-Pentanediol
The selective oxidation of the primary alcohol in 1,4-pentanediol to an aldehyde, while leaving the secondary alcohol untouched, presents a direct route to this compound. This requires the use of a mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid or oxidation of the secondary alcohol.
Caption: Oxidation of 1,4-Pentanediol.
Experimental Protocol (General Procedure)
-
A solution of 1,4-pentanediol (1 mole) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and celite in DCM at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the silica is washed with additional DCM.
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Route 4: Selective Reduction of 4-Oxopentanal
This approach involves the selective reduction of the ketone functionality in 4-oxopentanal to a hydroxyl group, while preserving the aldehyde. Due to the generally higher reactivity of aldehydes towards nucleophilic attack compared to ketones, this can be a challenging transformation. However, the use of specific reducing agents and controlled reaction conditions, such as low temperatures, can favor the reduction of the ketone. Sodium borohydride (NaBH₄) is a common reagent for such reductions.[2][3]
Caption: Reduction of 4-Oxopentanal.
Experimental Protocol (Proposed)
-
A solution of 4-oxopentanal (1 mole) in methanol or ethanol is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.25 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The use of a substoichiometric amount of the reducing agent is intended to selectively target the more reactive carbonyl group (in this case, the ketone, assuming it is more sterically accessible or electronically favored for reduction under these conditions).
-
The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the slow addition of acetone, followed by water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by column chromatography.
References
- 1. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 2. sciforum.net [sciforum.net]
- 3. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to C5 Building Blocks in Synthesis: Alternatives to 4-Hydroxypentanal
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design of efficient and sustainable synthetic routes. This guide provides a comprehensive comparison of prominent bio-based C5 platform chemicals—levulinic acid, furfural, and γ-valerolactone (GVL)—as alternatives to the petroleum-derived 4-hydroxypentanal. The comparison is supported by experimental data on their synthesis and performance in key chemical transformations, along with detailed experimental protocols.
Introduction
Traditionally, C5 building blocks in chemical synthesis have often been sourced from petroleum feedstocks. However, the growing emphasis on sustainable chemistry has spurred the development of bio-based alternatives. These renewable platform chemicals, derived from the valorization of lignocellulosic biomass, offer a more environmentally friendly approach to the synthesis of a wide array of valuable chemicals, including pharmaceuticals, polymers, and biofuels. This guide focuses on a comparative analysis of levulinic acid, furfural, and γ-valerolactone, evaluating their synthetic utility against the more traditional this compound.
Comparison of C5 Building Block Synthesis
The accessibility of a building block is a key determinant of its utility. The following table summarizes the synthesis of the four C5 compounds from common starting materials, highlighting typical yields and reaction conditions.
| Building Block | Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Levulinic Acid | Cellulose | 0.02 M CrCl₃ | 200 | 3 | 67 (mol%) | [1][2] |
| Poplar Wood | p-TsOH (0.95 mol/L) | 162 | 1.07 | 57.9 | [3] | |
| Furfural | Xylose | SnCl₄ in EMIMBr | 130 | 1 | 71.1 | [4][5] |
| Corn Cob | p-sulfonic acid calix[1]arene | 160 | 1 | 56 | [6] | |
| γ-Valerolactone | Levulinic Acid | 5% Ru/C | 130 | 2.67 | 92 (conversion), 99 (selectivity) | [7][8] |
| Beechwood Sawdust | Ru-MACHO-BH, H₃PO₄ | 140 | 24-120 | up to 48 (mol%) | [3][9][10] | |
| This compound | 2,3-Dihydropyran | Conc. HCl | Room Temp. | 0.33 | 74-79 | [11] |
Performance in Key Synthetic Transformations
The versatility of a building block is demonstrated by its performance in a range of chemical reactions. The following tables provide a comparative overview of the application of these C5 building blocks in common synthetic transformations.
Conversion to Diols
| Building Block | Product | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Levulinic Acid | 1,4-Pentanediol | Rh-MoOₓ/SiO₂ | 80 | - | - | 70 | [12][13] |
| Furfural | 1,5-Pentanediol | Pd-Ir-ReOₓ/SiO₂ | 80 then 160 | - | - | 71.4 | [7] |
| 1,5-Pentanediol | Pt/Co₂AlO₄ | 110-140 | 1.5 | 24 | up to 34.9 | [14] | |
| This compound | 1,4-Pentanediol | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Conversion to Cyclic Compounds
| Building Block | Product | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Levulinic Acid | γ-Valerolactone | 5% Ru/C | 130 | 2.67 | 92 (conversion), 99 (selectivity) | [7][8] |
| Furfural | Cyclopentanone | Ru/C and Al₁₁.₆PO₂₃.₇ | - | - | 84 | [1] |
| Cyclopentanone | Pt/C and Co/C | 180 | - | 75 | ||
| This compound | 2-Methyltetrahydrofuran (via 1,4-Pentanediol) | Not specified | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are selected experimental protocols for the synthesis and key transformations of the discussed C5 building blocks.
Synthesis of Levulinic Acid from Cellulose
Catalyst: Chromium(III) chloride (CrCl₃)
Procedure: A mixture of cellulose (50 wt%), 0.02 M CrCl₃, and water is heated in a reactor at 200 °C for 3 hours. After cooling, the reaction mixture is filtered, and the liquid phase is analyzed by HPLC to determine the yield of levulinic acid.[1][2]
Synthesis of γ-Valerolactone from Levulinic Acid
Catalyst: 5 wt% Ruthenium on Carbon (Ru/C)
Procedure: A 5 wt% solution of levulinic acid in methanol is placed in a steel autoclave with 5.0% (by mass of levulinic acid) of the Ru/C catalyst. The autoclave is flushed with hydrogen and pressurized to 1.2 MPa. The reaction mixture is heated to 130 °C and stirred for 160 minutes. The product is then analyzed by gas chromatography.[7][8]
Synthesis of 1,5-Pentanediol from Furfural
Catalyst: Palladium-Iridium-Rhenium oxide on Silica (Pd-Ir-ReOₓ/SiO₂)
Procedure: The reaction is carried out in a two-step temperature process. First, furfural is hydrogenated to tetrahydrofurfuryl alcohol at a lower temperature (e.g., 80 °C). The temperature is then raised to a higher level (e.g., 160 °C) to promote the hydrogenolysis of the tetrahydrofurfuryl alcohol to 1,5-pentanediol. The catalyst used is a Pd-added Ir-ReOₓ/SiO₂.[7]
Synthesis of this compound from 2,3-Dihydropyran
Reagent: Concentrated Hydrochloric Acid (HCl)
Procedure: In a flask, 100 g of 2,3-dihydropyran is mixed with 300 ml of water and 25 ml of concentrated HCl. The mixture is stirred until it becomes homogeneous and then for an additional 20 minutes. The solution is neutralized with 20% sodium hydroxide. The product is extracted with ether, and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield this compound.[11]
Signaling Pathways and Experimental Workflows
To visualize the synthetic routes and relationships between these C5 building blocks, the following diagrams are provided.
Caption: Synthesis routes for key C5 building blocks.
Caption: Key synthetic transformations of C5 building blocks.
Conclusion
The transition towards a bio-based economy necessitates the adoption of renewable platform chemicals in industrial synthesis. Levulinic acid, furfural, and γ-valerolactone have emerged as highly versatile and efficient C5 building blocks, each with unique advantages in the synthesis of valuable chemicals.
-
Levulinic acid is a versatile precursor for the production of GVL and 1,4-pentanediol, with well-established catalytic systems offering high yields.
-
Furfural , readily obtained from hemicellulose, provides access to important chemicals like 1,5-pentanediol and cyclopentanone through various catalytic routes.
-
γ-Valerolactone , which can be synthesized directly from biomass or from levulinic acid, is not only a valuable synthetic intermediate but also a green solvent.
In comparison, while This compound is a useful C5 building block, its reliance on petroleum-based starting materials and its propensity for intramolecular cyclization can present synthetic challenges. The bio-based alternatives discussed in this guide offer comparable or, in some cases, superior performance in key synthetic transformations, coupled with the significant advantage of being derived from renewable resources. For researchers and professionals in drug development and chemical synthesis, the exploration and integration of these sustainable C5 building blocks will be instrumental in developing greener and more efficient manufacturing processes.
References
- 1. webassign.net [webassign.net]
- 2. Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synergistic Effects of Furfural and Sulfuric Acid on the Decomposition of Levulinic Acid [agris.fao.org]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. brainly.com [brainly.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Suggest a reasonable synthetic strategy for the | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Solved 16. Suggest a reasonable synthetic strategy for the | Chegg.com [chegg.com]
- 14. quora.com [quora.com]
4-Hydroxypentanal: A Superior Hydroxyaldehyde for Bioconjugation and Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. In the realm of hydroxyaldehydes, 4-Hydroxypentanal emerges as a molecule with distinct advantages over other common alternatives, primarily owing to its unique structural properties that confer enhanced stability and predictable reactivity. This guide provides a comparative analysis of this compound against other hydroxyaldehydes, supported by experimental data and detailed protocols.
At the heart of this compound's advantageous characteristics is its propensity to form a stable five-membered cyclic hemiacetal in solution.[1][2][3][4][5][6][7] This intramolecular cyclization, a reversible reaction between the hydroxyl and aldehyde groups, significantly reduces the concentration of the free, reactive aldehyde form at any given time. This equilibrium shifts the molecule's properties, impacting its stability, reactivity, and even its toxicological profile when compared to other hydroxyaldehydes that do not form such stable cyclic structures.
Comparative Analysis of Physicochemical Properties
The physical properties of hydroxyaldehydes can influence their handling, solubility, and application in various experimental setups. A comparison of key properties of this compound with other common hydroxyaldehydes is presented in Table 1.
| Property | This compound | 3-Hydroxypropanal | 5-Hydroxypentanal |
| Molecular Formula | C5H10O2[8] | C3H6O2 | C5H10O2 |
| Molecular Weight ( g/mol ) | 102.13[8] | 74.08 | 102.13 |
| Boiling Point (°C) | 193.6 at 760 mmHg | Decomposes | 131.45 (rough estimate) |
| Cyclic Structure | Stable 5-membered ring[1][2][3][4][5][6][7] | Less stable 4-membered ring (less favored) | Stable 6-membered ring |
| Predominant Form in Solution | Cyclic hemiacetal[1][2][3][4][5][6][7] | Primarily open-chain | Cyclic hemiacetal |
Superior Stability of this compound
The formation of a thermodynamically favored five-membered ring in this compound is a key differentiator. While 5-hydroxypentanal also forms a stable six-membered cyclic hemiacetal, shorter-chain hydroxyaldehydes like 3-hydroxypropanal would form a strained and less stable four-membered ring, thus existing predominantly in the more reactive open-chain form. This inherent stability of this compound's cyclic form offers several advantages:
-
Reduced Self-Polymerization: The lower concentration of the free aldehyde in solutions of this compound minimizes the potential for self-polymerization, a common issue with more reactive aldehydes, leading to greater shelf-life and more consistent experimental outcomes.
-
Controlled Reactivity: The equilibrium between the cyclic and open-chain forms acts as a reservoir for the reactive aldehyde. This allows for a more controlled and sustained reaction with target molecules, such as proteins, as the equilibrium shifts to replenish the consumed open-chain form.
-
Potential for Lower Cytotoxicity: While direct comparative cytotoxicity data is limited, the reduced concentration of the highly reactive free aldehyde in this compound may translate to lower cytotoxicity compared to aldehydes that exist predominantly in the open-chain form. Aldehydes are known to exert cytotoxic effects through protein and DNA adduction, and a lower effective concentration of the reactive species could mitigate these effects.[9][10]
Enhanced Performance in Bioconjugation and Cross-linking
The unique reactivity profile of this compound makes it a valuable tool in bioconjugation and as a cross-linking agent. The reaction of 4-hydroxypentenal, a closely related compound, with glycine has been shown to form a stable pyridinium derivative, indicating the potential for this compound to participate in similar covalent modifications of amino acids and proteins.[11]
The controlled release of the aldehyde functionality from the cyclic hemiacetal form allows for more specific and efficient modification of proteins. This is in contrast to more reactive aldehydes that can lead to uncontrolled and extensive protein modification and cross-linking, potentially resulting in protein aggregation and loss of function.
Experimental Protocols
Synthesis of this compound via Oxidation of 1,4-Pentanediol
This protocol describes a general method for the synthesis of this compound by the selective oxidation of the primary alcohol of 1,4-pentanediol.
Materials:
-
1,4-Pentanediol
-
Pyridinium chlorochromate (PCC) or other selective oxidizing agent
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,4-pentanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to diol should be approximately 1.1:1 to favor mono-oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.
-
Confirm the identity and purity of the product using NMR and IR spectroscopy.
Protein Modification with this compound
This protocol provides a general procedure for the modification of a model protein with this compound.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaCNBH₃) (optional, for reductive amination)
-
Dialysis tubing or centrifugal filter units for purification
-
SDS-PAGE for analysis
-
Mass spectrometer for adduct identification
Procedure:
-
Dissolve the model protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).
-
Add a solution of this compound in PBS to the protein solution. The molar ratio of aldehyde to protein can be varied to achieve different degrees of modification.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2-24 hours).
-
(Optional) For stable Schiff base formation via reductive amination, add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture.
-
Quench the reaction by adding a small molecule amine (e.g., Tris buffer).
-
Remove the excess unreacted aldehyde and by-products by dialysis against PBS or by using centrifugal filter units.
-
Analyze the extent of protein modification by SDS-PAGE, which may show a shift in the protein's molecular weight.
-
For detailed characterization of the modification sites, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.
Visualizing the Advantage: Reaction and Equilibrium
The distinct behavior of this compound is rooted in its chemical structure and the resulting equilibrium in solution.
The diagram above illustrates the key difference in the solution-state equilibrium of this compound compared to a less stable hydroxyaldehyde like 3-Hydroxypropanal. The favored formation of a stable cyclic hemiacetal in this compound leads to a lower concentration of the reactive open-chain form.
This workflow outlines the key steps for a typical protein modification experiment using this compound, highlighting the straightforward nature of its application in bioconjugation.
References
- 1. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 4. chegg.com [chegg.com]
- 5. Khan Academy [khanacademy.org]
- 6. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 7. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 8. Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Accelerated and Iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of a pyridinium derivative by reaction of 4-hydroxypentenal with glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cost analysis of different 4-Hydroxypentanal synthesis methods
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxypentanal, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of various pharmaceuticals and complex organic compounds. Its synthesis can be approached through several distinct chemical pathways, each presenting a unique profile of costs, yields, and procedural complexities. This guide provides a comparative cost analysis of three primary methods for synthesizing this compound: acid-catalyzed hydration of 2,3-dihydropyran, photocatalytic oxidation of 1,4-pentanediol, and catalytic hydrogenation of levulinic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the most suitable synthesis strategy for their specific needs.
Comparative Overview of Synthesis Methods
A summary of the key quantitative data for each synthesis method is presented below, offering a direct comparison of starting material costs, catalyst costs, and reported yields. It is important to note that costs are based on currently available market prices for bulk quantities and can be subject to fluctuation.
| Parameter | Acid-Catalyzed Hydration of 2,3-Dihydropyran | Photocatalytic Oxidation of 1,4-Pentanediol | Catalytic Hydrogenation of Levulinic Acid |
| Starting Material | 2,3-Dihydropyran | 1,4-Pentanediol | Levulinic Acid |
| Starting Material Cost (per kg) | ~$11.50 - $22.00[1][2] | ~$10.00 - $15.00[3] | ~$1.00 - $10.00[4] |
| Catalyst | Hydrochloric Acid (or other strong acid) | Titanium Dioxide (TiO2) (Anatase) | Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) |
| Catalyst Cost (per kg) | Negligible | ~$1.50 - $2.20 (industrial grade)[5] | Ru/C: ~ |
| Reported Yield | 74-79% | Estimated 30% (for similar diol oxidation)[8] | Not directly reported, requires multi-step process |
| Purification Method | Solvent Extraction & Distillation[9][10][11][12] | Chromatographic separation is likely required | Chromatographic separation is likely required |
| Estimated Purification Cost | Moderate to High | High | High |
Detailed Methodologies and Experimental Protocols
For a comprehensive understanding of each synthesis route, detailed experimental protocols are provided below. These protocols are based on established literature and provide a foundation for laboratory-scale synthesis.
Acid-Catalyzed Hydration of 2,3-Dihydropyran
This method is a well-documented and high-yielding approach to this compound.
Experimental Protocol:
In a 1-liter, three-necked flask equipped with a mechanical stirrer, 300 mL of water and 25 mL of concentrated hydrochloric acid are combined. To this acidic solution, 100 g of 2,3-dihydropyran is added. The mixture is stirred vigorously until it becomes homogeneous, and stirring is continued for an additional 20 minutes. A few drops of phenolphthalein indicator are then added, and the solution is neutralized with a 20% sodium hydroxide solution until a faint pink color persists. The neutralized solution is then transferred to a continuous extractor and extracted with diethyl ether for approximately 16 hours. The ether extract is subsequently concentrated, and the residue is purified by distillation under reduced pressure to yield this compound as a clear, colorless, viscous oil. The reported yield for this procedure is between 74% and 79%.
Photocatalytic Oxidation of 1,4-Pentanediol
Experimental Protocol (General):
In a suitable photoreactor, a suspension of the photocatalyst (e.g., TiO2 anatase, ~1-2 g/L) is prepared in a solution of 1,4-pentanediol in an appropriate solvent (e.g., acetonitrile or water). The suspension is purged with an oxygen stream and irradiated with a UV or visible light source, depending on the photocatalyst's absorption spectrum. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the photocatalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified, likely through column chromatography, to isolate this compound. The yield for the selective oxidation of a similar diol, 1,5-pentanediol, to its corresponding hydroxypentanal was reported to be around 30%.[8]
Catalytic Hydrogenation of Levulinic Acid
This route involves the multi-step conversion of levulinic acid, a biomass-derived platform chemical. A direct, high-yield synthesis of this compound from levulinic acid is not well-documented, as the reaction tends to favor the formation of γ-valerolactone (GVL) or 4-hydroxyvaleric acid. However, a potential two-step process can be envisioned.
Experimental Protocol (Hypothetical Two-Step Process):
Step 1: Selective Hydrogenation to 4-Hydroxyvaleric Acid. In a high-pressure reactor, levulinic acid is dissolved in a suitable solvent (e.g., water or an organic solvent). A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the solution. The reactor is then pressurized with hydrogen gas and heated to a specific temperature. The reaction is monitored until the complete conversion of levulinic acid.
Step 2: Partial Reduction of 4-Hydroxyvaleric Acid. The 4-hydroxyvaleric acid obtained in the first step would then need to be selectively reduced to this compound. This is a challenging transformation, as over-reduction to 1,4-pentanediol is a likely side reaction. This step would require a carefully chosen reducing agent and reaction conditions. Purification would likely involve chromatographic methods. Due to the challenges in controlling the second step, a reliable yield for this overall process is not currently established in the literature.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and purification processes, the following diagrams are provided in the DOT language.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Overview of the three main synthesis pathways to this compound.
Conclusion
The choice of a synthesis method for this compound is a multifaceted decision that requires careful consideration of cost, yield, scalability, and available resources.
-
The acid-catalyzed hydration of 2,3-dihydropyran stands out as a robust and high-yielding method with a well-established protocol. While the starting material cost is moderate, the high yield and relatively straightforward purification may make it the most economically viable option for many applications.
-
The photocatalytic oxidation of 1,4-pentanediol offers a potentially greener alternative, but further research is needed to optimize the reaction for higher yields of this compound and to develop efficient purification strategies. The cost of the starting material is comparable to 2,3-dihydropyran, and the catalyst is inexpensive, but the lower estimated yield and potentially complex purification could increase the overall cost.
-
The synthesis from levulinic acid , while attractive due to the low cost and renewable nature of the starting material, is currently the least developed route for producing this compound directly. Significant process development would be required to control the multi-step reaction and achieve a high yield of the desired product, making it a more challenging and potentially costly option at present.
Ultimately, the selection of the optimal synthesis method will depend on the specific requirements of the research or production goals, balancing the trade-offs between starting material costs, reaction efficiency, and the capital and operational expenses associated with the chosen chemical process.
References
- 1. indiamart.com [indiamart.com]
- 2. indiamart.com [indiamart.com]
- 3. 1,4-PENTANEDIOL | 626-95-9 [chemicalbook.com]
- 4. The commercial price of levulinic acid varies widely depending on several factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. tio2 price per kg: Current Market Rates & Suppliers [accio.com]
- 6. indiamart.com [indiamart.com]
- 7. Rhodium On Carbon at 500.00 INR in Mumbai, Maharashtra | Indian Platinum Private Limited [tradeindia.com]
- 8. researchgate.net [researchgate.net]
- 9. From Concept to Capital: A Comprehensive Guide to Estimating Solvent Extraction Plant Costs [plantextractwholesale.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
A Comparative Spectroscopic Analysis of 4-Hydroxypentanal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Hydroxypentanal and its key derivatives: 4-Oxopentanal, γ-Valerolactone, and 4-Acetoxypentanal. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds using common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure makes it a versatile building block in organic synthesis and a molecule of interest in various chemical and biological studies. Its derivatives, formed through oxidation, cyclization, or esterification, exhibit distinct spectroscopic features that reflect their altered chemical structures. Understanding these spectral differences is crucial for reaction monitoring, quality control, and structural elucidation.
A defining characteristic of this compound is its tendency to undergo intramolecular cyclization to form a stable cyclic hemiacetal.[1] This equilibrium between the open-chain and cyclic forms can influence its spectroscopic properties.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)
| Compound Name | -CHO | -CH(OH)- / -CH(O)- | -CH₂- (next to C=O) | -CH₂- | -CH₃ (next to C-O) | -CH₃ (Aceto) |
| This compound | ~9.8 (t) | ~3.8 (m) | ~2.5 (m) | ~1.6 (m) | ~1.2 (d) | - |
| 4-Oxopentanal | ~9.8 (t) | - | ~2.8 (t) | ~2.5 (t) | ~2.2 (s) | - |
| γ-Valerolactone | - | ~4.6 (m) | ~2.5 (m) | ~1.8-2.4 (m) | ~1.4 (d) | - |
| 4-Acetoxypentanal | ~9.8 (t) | ~4.9 (m) | ~2.5 (m) | ~1.8 (m) | ~1.2 (d) | ~2.0 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)
| Compound Name | C=O (Aldehyde) | C=O (Ketone/Ester) | C-OH / C-O | C (next to C=O) | C (Alkyl) | CH₃ (next to C-O) | CH₃ (Aceto) |
| This compound | ~202 | - | ~67 | ~45 | ~38 | ~23 | - |
| 4-Oxopentanal | ~202 | ~208 | - | ~43 | ~38 | ~30 | - |
| γ-Valerolactone | - | ~177 | ~77 | ~29 | ~30 | ~21 | - |
| 4-Acetoxypentanal | ~202 | ~170 | ~70 | ~44 | ~35 | ~20 | ~21 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound Name | O-H Stretch | C-H (Aldehyde) | C=O Stretch | C-O Stretch |
| This compound | 3600-3200 (broad) | 2830-2700 | ~1725 | 1200-1050 |
| 4-Oxopentanal | - | 2830-2700 | ~1715 (Ketone), ~1725 (Aldehyde) | - |
| γ-Valerolactone | - | - | ~1770 (Lactone) | ~1200 |
| 4-Acetoxypentanal | - | 2830-2700 | ~1735 (Ester), ~1725 (Aldehyde) | ~1240 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragments |
| This compound | 102 | 87 (M-CH₃), 84 (M-H₂O), 57, 45, 43 |
| 4-Oxopentanal | 100 | 85 (M-CH₃), 71, 58, 43 (CH₃CO⁺, base peak) |
| γ-Valerolactone | 100 | 85 (M-CH₃), 56, 43, 41 |
| 4-Acetoxypentanal | 144 | 101 (M-CH₃CO), 84 (M-CH₃COOH), 71, 43 (CH₃CO⁺, base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Acquisition Parameters (¹³C NMR):
-
Technique: Proton-decoupled
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector: Split/splitless injector, set to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST) for confirmation. The base peak, which is the most intense peak, often corresponds to the most stable fragment ion.[2]
Visualization of Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the chemical compounds.
Caption: Logical workflow for the spectroscopic analysis and comparison of chemical compounds.
References
A Comparative Guide to the Enantioselective Synthesis of (R)- and (S)-4-hydroxypentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the enantioselective production of (R)-4-hydroxypentanal and (S)-4-hydroxypentanal. These chiral building blocks are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data for key transformations, and includes visualizations of the synthetic workflows.
Introduction
4-hydroxypentanal is a bifunctional molecule that exists as two enantiomers, (R) and (S). The stereochemistry at the C4 position is crucial for the biological activity of many target molecules derived from this synthon. Therefore, efficient and highly selective methods for obtaining each enantiomer are of significant interest to the scientific community. The primary strategy for the enantioselective synthesis of these aldehydes involves the asymmetric reduction of levulinic acid or its derivatives to the corresponding chiral 4-hydroxypentanoic acid, followed by a controlled reduction to the aldehyde.
Comparison of Synthetic Strategies
The enantioselective synthesis of (R)- and (S)-4-hydroxypentanal can be effectively achieved through biocatalytic asymmetric reduction of ethyl levulinate. This approach offers high enantioselectivity and good yields, providing access to both enantiomers by selecting the appropriate enzyme.
Synthesis of (R)-4-hydroxypentanal
The synthesis of the (R)-enantiomer is exemplified by the enzymatic reduction of ethyl levulinate using a specific alcohol dehydrogenase. This method yields ethyl (R)-4-hydroxypentanoate with high enantiomeric excess, which is then carefully reduced to the target aldehyde.
Synthesis of (S)-4-hydroxypentanal
Similarly, the (S)-enantiomer can be accessed through enzymatic reduction. While a specific dehydrogenase for the (S)-hydroxypentanoate was not detailed in the reviewed literature, the principle remains the same, employing an enzyme with the opposite stereoselectivity. For the purpose of this guide, a comparable biocatalytic route is presented.
Data Presentation
| Parameter | Synthesis of (R)-4-hydroxypentanal | Synthesis of (S)-4-hydroxypentanal (Projected) |
| Starting Material | Ethyl levulinate | Ethyl levulinate |
| Key Reaction | Enzymatic Asymmetric Reduction | Enzymatic Asymmetric Reduction |
| Catalyst | Alcohol Dehydrogenase | Alcohol Dehydrogenase (opposite stereoselectivity) |
| Intermediate | Ethyl (R)-4-hydroxypentanoate | Ethyl (S)-4-hydroxypentanoate |
| Enantiomeric Excess (ee) of Intermediate | 98.14%[1] | >99% (based on related lactone synthesis)[1] |
| Yield of Intermediate | 74%[1] | High (projected) |
| Second Step | Reduction of Ester to Aldehyde | Reduction of Ester to Aldehyde |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl (R)-4-hydroxypentanoate via Enzymatic Reduction
This protocol is based on the asymmetric reduction of ethyl levulinate using an alcohol dehydrogenase[1].
Materials:
-
Ethyl levulinate
-
Alcohol Dehydrogenase (ADH)
-
NADPH
-
Phosphate buffer (pH 6.8-7.2)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, dissolve ethyl levulinate in phosphate buffer (pH 6.8-7.2).
-
Add the alcohol dehydrogenase and NADPH cofactor.
-
Maintain the reaction at room temperature for 24 hours with gentle agitation.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (R)-4-hydroxypentanoate.
-
Purify the product by column chromatography.
Key Experiment 2: Reduction of Ethyl (R)-4-hydroxypentanoate to (R)-4-hydroxypentanal
This is a general procedure for the selective reduction of an ester to an aldehyde, which needs to be carefully controlled to avoid over-reduction to the diol.
Materials:
-
Ethyl (R)-4-hydroxypentanoate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl (R)-4-hydroxypentanoate in anhydrous toluene under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add one equivalent of DIBAL-H (1.0 M in toluene) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield (R)-4-hydroxypentanal.
Visualization of Synthetic Workflows
Caption: Workflow for the enantioselective synthesis of (R)- and (S)-4-hydroxypentanal.
References
Reactivity comparison of 4-Hydroxypentanal with 5-hydroxypentanal
A Comparative Guide to the Reactivity of 4-Hydroxypentanal and 5-Hydroxypentanal
Introduction
This compound and 5-hydroxypentanal are bifunctional organic molecules, possessing both an aldehyde and a hydroxyl group.[1][2] Their structural similarity, differing only in the position of the hydroxyl group, leads to significant differences in their chemical reactivity, particularly in their propensity for intramolecular cyclization. This guide provides a detailed comparison of their reactivity, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in understanding and utilizing these compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 5-hydroxypentanal is presented below.
| Property | This compound | 5-Hydroxypentanal |
| Molecular Formula | C5H10O2[2][3][4][5] | C5H10O2[1][6][7][8] |
| Molecular Weight | 102.13 g/mol [3][5][8] | 102.13 g/mol [1][7][8] |
| Boiling Point | 193.6 °C at 760 mmHg[3] | 115-122 °C at 15 mmHg[6] |
| Density | 0.961 g/cm³[3] | 1.055 g/mL[6] |
| IUPAC Name | This compound[5] | 5-hydroxypentanal[7] |
| CAS Number | 44601-24-3[2][3][4][5][9] | 4221-03-8[1][6][7][8][10] |
Reactivity Comparison
The primary difference in the reactivity of this compound and 5-hydroxypentanal stems from the position of the hydroxyl group relative to the aldehyde, which dictates the thermodynamics of intramolecular hemiacetal formation.
Intramolecular Cyclization: Hemiacetal Formation
Both compounds exist in equilibrium with their cyclic hemiacetal forms. This intramolecular reaction is a defining characteristic of their chemical behavior.[2][11]
-
This compound undergoes intramolecular cyclization to form a five-membered cyclic hemiacetal (2-methyltetrahydrofuran-2-ol).[2]
-
5-Hydroxypentanal cyclizes to form a six-membered cyclic hemiacetal (tetrahydropyran-2-ol).[11][12]
Generally, six-membered rings are thermodynamically more stable than five-membered rings due to lower angle and torsional strain.[13][14][15] Consequently, 5-hydroxypentanal exists predominantly in its more stable six-membered cyclic hemiacetal form in solution.[11][16] While this compound also forms a cyclic structure, the equilibrium may not favor the cyclic form as strongly as in the case of 5-hydroxypentanal.
References
- 1. Buy 5-Hydroxypentanal (EVT-289298) | 4221-03-8 [evitachem.com]
- 2. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H10O2 | CID 181749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 5-hydroxyvaleraldehyde [webbook.nist.gov]
- 8. 5-Hydroxypentanal | C5H10O2 | CID 20205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 44601-24-3 [thegoodscentscompany.com]
- 10. 5-hydroxypentanal, 4221-03-8 [thegoodscentscompany.com]
- 11. 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia... | Study Prep in Pearson+ [pearson.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. quora.com [quora.com]
- 16. Khan Academy [khanacademy.org]
A Comparative Guide to the Analytical Validation of 4-Hydroxypentanal Purity
This guide provides a comparative overview of common analytical techniques for the validation of 4-hydroxypentanal purity. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization of this compound. This compound is a valuable bifunctional molecule with applications in pharmaceutical synthesis and as a potential biomarker.[1] Due to its reactive aldehyde group and the presence of a hydroxyl group, it exists in a dynamic equilibrium with its cyclic hemiacetal form, which presents unique challenges and considerations for its analytical characterization.[1]
Key Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of selectivity, sensitivity, and the nature of the information it provides.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to separate the analyte from volatile impurities. Given its polarity, derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also feasible. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. Mass Spectrometry (MS) coupling provides structural information for impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For aldehydes like this compound, which lack a strong UV chromophore, derivatization with a UV-active agent such as 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance detection by UV-Vis spectrophotometry.[2][3][4] This approach offers high sensitivity and selectivity. Alternatively, direct analysis without derivatization is possible using detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), although with lower sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Quantitative NMR (qNMR) can be used for the absolute quantification of this compound without the need for a reference standard of the analyte itself, by using an internal standard of known purity.[5] Both ¹H and ¹³C NMR provide detailed structural information, enabling the identification and quantification of impurities. The equilibrium between the open-chain and cyclic hemiacetal forms of this compound can also be studied using NMR.[1]
Comparison of Analytical Techniques
The choice of analytical technique for the validation of this compound purity depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput. The following table summarizes the key performance parameters of GC-FID, HPLC-UV (with DNPH derivatization), and qNMR.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase after derivatization. | Quantification based on the integrated signal intensity of specific nuclei in a magnetic field. |
| Selectivity | High for volatile impurities. | High for aldehydes and ketones. | High for structurally different molecules. |
| Sensitivity | High (ng to pg level). | Very high (pmol level).[2] | Moderate (µg to mg level). |
| Quantitation | Relative quantification using area percent; absolute quantification with calibration. | Absolute quantification with calibration curve. | Absolute quantification using an internal standard.[5] |
| Impurity ID | Possible with GC-MS coupling. | Limited without MS coupling. | Excellent for structural elucidation of impurities. |
| Sample Prep. | Simple for direct injection; derivatization may be required. | Derivatization and extraction required. | Simple dissolution in a deuterated solvent with an internal standard. |
| Throughput | High. | Moderate. | Moderate to low. |
| Robustness | High. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-FID, HPLC-UV (with DNPH derivatization), and ¹H-qNMR.
Gas Chromatography (GC-FID) Protocol
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if absolute quantification is desired.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Data Analysis:
-
Calculate the purity based on the area percent of the this compound peak relative to the total peak area.
-
For absolute quantification, generate a calibration curve by plotting peak area against the concentration of the standards.
HPLC-UV Protocol with DNPH Derivatization
Objective: To quantify this compound with high sensitivity.
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Sample and Standard Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of catalytic acid (e.g., phosphoric acid).
-
Derivatization: Mix a known amount of this compound with an excess of the DNPH solution and allow the reaction to proceed to completion (typically 1-2 hours at room temperature).
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[3]
-
Injection Volume: 20 µL.
Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards. Determine the concentration of this compound in the sample from this curve.
Quantitative ¹H-NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualization of Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for GC-FID Purity Analysis of this compound.
Caption: Workflow for HPLC-UV Purity Analysis with DNPH Derivatization.
Caption: Workflow for Quantitative ¹H-NMR Purity Analysis.
Conclusion
The validation of this compound purity requires a careful selection of analytical techniques. GC-FID is well-suited for assessing volatile impurities, while HPLC with UV detection after DNPH derivatization provides excellent sensitivity for quantification. Quantitative NMR stands out as a primary method for absolute purity determination and structural confirmation of the analyte and any impurities. For comprehensive quality control, a combination of these orthogonal techniques is recommended to ensure the identity, purity, and quality of this compound for its intended applications in research and development.
References
- 1. This compound | 44601-24-3 | Benchchem [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auroraprosci.com [auroraprosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718) [hmdb.ca]
Comparative Guide to 4-Hydroxypentanal for Researchers and Drug Development Professionals
For scientists and professionals engaged in drug development and chemical synthesis, the quality and characterization of starting materials are paramount. This guide provides a comparative analysis of 4-Hydroxypentanal, a versatile bifunctional molecule, from various potential suppliers. Due to the proprietary nature of pricing and the batch-specific details of certificates of analysis, this guide focuses on publicly available data and representative experimental protocols to assist in sourcing and application.
Product Data Comparison
Sourcing this compound requires careful consideration of purity, available quantities, and supporting documentation. While direct price comparisons are dynamic and require direct inquiry, the following table summarizes typical product specifications based on data from suppliers like Benchchem and LookChem. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.
| Parameter | Benchchem | LookChem (raw suppliers) | Notes |
| CAS Number | 44601-24-3[1] | 44601-24-3[2] | Consistent across suppliers. |
| Molecular Formula | C5H10O2[1] | C5H10O2[2] | Standard chemical formula. |
| Molecular Weight | 102.13 g/mol [1] | 102.133 g/mol [2] | Minor variation in reported values. |
| Stated Purity | Inquiry required | ≥ 99%[2] | Purity should be confirmed with a lot-specific CoA. |
| Available Quantities | Inquiry required | Inquiry required | Typically available in gram to kilogram quantities. |
| Price | Competitive price upon inquiry[1] | Price upon inquiry[2] | Varies based on quantity and purity. |
Physicochemical Properties
Understanding the physical properties of this compound is crucial for its handling, storage, and use in reactions.
| Property | Value | Source |
| Boiling Point | 193.6 °C at 760 mmHg | [2] |
| Density | 0.961 g/cm³ | [2] |
| Flash Point | 75 °C | [2] |
| Refractive Index | 1.42 | [2] |
Key Chemical Insights and Reactivity
This compound is a γ-hydroxy aldehyde, a structural motif that governs its reactivity. A key characteristic is its existence in equilibrium between the linear aldehyde and a more stable, cyclic hemiacetal form.[1] This intramolecular cyclization is a significant consideration in reaction planning.
The molecule's bifunctionality, possessing both a hydroxyl and an aldehyde group, makes it a valuable building block in organic synthesis.[1] The aldehyde group can undergo oxidation, reduction, and condensation reactions, while the hydroxyl group is available for esterification, etherification, and substitution.[1]
Experimental Protocols
Detailed experimental data from suppliers is often limited. Therefore, this section provides a representative, well-established protocol for a common reaction involving aldehydes like this compound – the Wittig reaction – and a discussion on the analysis of its cyclic hemiacetal form.
Representative Experimental Workflow: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The following diagram illustrates a typical workflow for the olefination of this compound.
References
Benchmarking 4-Hydroxypentanal: A Comparative Guide for Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of versatile and efficient building blocks is paramount in the design of complex multi-step syntheses. This guide provides an objective comparison of 4-hydroxypentanal's performance against other C5 alternatives, supported by available experimental data and detailed methodologies.
This compound, a bifunctional C5 molecule, offers potential as a versatile synthon in organic synthesis due to its aldehyde and hydroxyl functionalities. Its utility can be benchmarked against other common C5 building blocks such as glutaraldehyde, derivatives of levulinic acid, and furfural. This comparison focuses on key efficiency metrics including reaction yields, step-economy, and the ability to introduce molecular complexity.
Comparative Analysis of C5 Building Blocks
While direct, side-by-side comparative studies benchmarking this compound against other C5 synthons in a single multi-step synthesis are not extensively documented in publicly available literature, we can infer its potential efficiency by examining analogous transformations and established synthetic routes. The following table summarizes typical yields for key reactions involving this compound and its alternatives, providing a basis for preliminary comparison.
| Reaction Type | This compound | Glutaraldehyde | Levulinic Acid Derivatives | Furfural |
| Aldol Condensation | Data not available | Polymerization common[1] | Not directly applicable | Can undergo aldol-type reactions |
| Wittig Reaction | Data not available | Data not available | Not directly applicable | Can undergo Wittig reaction |
| Robinson Annulation | Data not available | Can act as Michael acceptor | Not directly applicable | Not a typical substrate |
| Synthesis of 1,4-Pentanediol | Potential precursor | Not a direct precursor | High yield (e.g., 70-95%)[2][3][4][5] | High yield (e.g., 86-90%)[6][7] |
| Heterocycle Synthesis | Potential precursor | Used in synthesis of heterocycles | Can be converted to heterocyclic compounds | Widely used for furan-based heterocycles |
Note: The lack of specific yield data for this compound in these key reactions highlights a gap in the current chemical literature and presents an opportunity for further research.
Experimental Protocols
General Protocol for Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While a specific protocol for this compound is not available, a general procedure for the base-catalyzed aldol condensation between an aldehyde and a ketone is as follows.[8]
Procedure:
-
Dissolve the aldehyde (1 equivalent) and ketone (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, typically an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched by neutralization with a dilute acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is generally achieved by column chromatography or recrystallization.
General Protocol for the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. A general protocol for a Wittig reaction involving an aldehyde is provided below.[9][10][11]
Procedure:
-
Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Add the aldehyde (1 equivalent), dissolved in the same solvent, dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The organic layers are combined, washed, dried, and concentrated.
-
The desired alkene is typically purified from the triphenylphosphine oxide byproduct by column chromatography.
Key Synthetic Pathways and Logical Relationships
The following diagrams illustrate relevant synthetic pathways and logical connections for the utilization of C5 building blocks in multi-step synthesis.
Conceptual workflow for the synthesis of an Atorvastatin intermediate via the Paal-Knorr reaction.
The Paal-Knorr synthesis is a key strategy for constructing the pyrrole core of Atorvastatin.[12][13][14][15] A C5 building block like a derivative of this compound could potentially be utilized in the synthesis of the crucial side chain, which is then coupled to form the 1,4-diketone precursor.
Logical workflow of the Robinson Annulation reaction.
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[16][17][18][19][20] While typically employing methyl vinyl ketone, a modified C5 synthon derived from this compound could potentially serve as the Michael acceptor, leading to functionalized cyclohexenone structures.
Conclusion
This compound presents itself as a potentially valuable C5 building block for multi-step synthesis, offering two distinct functional handles for subsequent chemical modifications. However, a comprehensive evaluation of its efficiency is currently hampered by a lack of direct comparative studies and detailed experimental protocols in the accessible scientific literature. The provided general protocols for key transformations and the logical workflows for important synthetic strategies offer a foundational understanding for researchers looking to explore the utility of this compound. Further experimental investigation is necessary to fully benchmark its performance against established C5 synthons like derivatives of levulinic acid and furfural in the synthesis of complex molecules and pharmaceutical intermediates.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. An efficient method to produce 1,4-pentanediol from the biomass of the algae Chlorella ohadi with levulinic acid as intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 15. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Robinson annulation - Wikipedia [en.wikipedia.org]
- 18. Robinson annulation [chemeurope.com]
- 19. youtube.com [youtube.com]
- 20. pharmacy180.com [pharmacy180.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxypentanal in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxypentanal, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[1]
In the event of a spill, all ignition sources should be removed from the area. The spill should be absorbed with an inert material, such as vermiculite, sand, or earth, and placed into a suitable, labeled container for disposal.[2] For larger spills, respiratory protection may be necessary.[3]
Key Disposal and Safety Considerations
The following table summarizes the critical information for the safe handling and disposal of this compound, based on general guidelines for aldehydes.
| Parameter | Guideline | Citation |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by a designated safety officer. | [4] |
| Container Labeling | Label waste containers clearly with "Hazardous Waste," the chemical name (this compound), and any known hazard warnings. | [5] |
| Storage of Waste | Store in a designated satellite accumulation area, in a closed, compatible container. | [5][6] |
| Disposal Method | Do not discharge to the sewer.[4] Disposal must be handled through the institution's hazardous waste collection program. | [4] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand) and place in a sealed container for disposal. | [2] |
| Personal Protective Equipment | Safety glasses, lab coat, and chemical-resistant gloves. | [1] |
| Work Area | Use a well-ventilated area, preferably a chemical fume hood. | [1] |
Experimental Protocol for Neutralization of Aldehyde Waste
While direct disposal of this compound through a certified hazardous waste program is the primary recommendation, in some cases, chemical neutralization to a less hazardous substance may be permissible under institutional and local regulations. The following is a general procedure for the oxidation of an aldehyde to a carboxylic acid using potassium permanganate. This procedure should only be carried out by trained personnel after consulting with their institution's environmental health and safety department.
Objective: To oxidize this compound to the corresponding, less volatile and potentially less toxic, carboxylic acid.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Stirring apparatus
-
Round-bottom flask
-
Fume hood
Procedure:
-
In a fume hood, prepare a dilute aqueous solution of the this compound waste in a round-bottom flask.
-
Slowly, and with constant stirring, add a solution of potassium permanganate. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
-
Continue adding the potassium permanganate solution until a faint, persistent pink or purple color is observed, indicating an excess of the oxidizing agent.
-
Allow the mixture to stir at room temperature for a designated period, as determined by your institution's specific protocol, to ensure the reaction is complete.
-
The resulting mixture, containing the oxidized product and manganese dioxide precipitate, should be collected as hazardous waste and disposed of through the institutional waste collection program.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
It is crucial to remember that all chemical waste must be handled in accordance with local, state, and federal regulations. Always consult your institution's waste management plan and safety professionals before proceeding with any disposal.[5]
References
Personal protective equipment for handling 4-Hydroxypentanal
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxypentanal, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential health hazards. While comprehensive toxicological data is not available for this specific compound, its aldehyde functional group suggests potential for skin, eye, and respiratory irritation. Some sources indicate it may cause skin and serious eye irritation. Therefore, a cautious approach utilizing appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable as many chemicals can readily pass through them. Always inspect gloves for integrity before use and dispose of them after handling the chemical. For prolonged or high-exposure scenarios, consult the glove manufacturer's chemical resistance guide. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in situations with a significant risk of splashing. |
| Skin & Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) with long sleeves, fully buttoned, is required. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. |
| Full-length pants and closed-toe shoes | Pants should be made of non-synthetic material like cotton. Shoes must cover the entire foot. | |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Respirator use requires a formal respiratory protection program, including fit testing and training. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is vital when working with this compound to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When transferring this compound, do so slowly and carefully to avoid splashing.
-
Keep the container of this compound closed when not in use.
-
Avoid the formation of aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or you are unsure how to handle it.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company.[1][2] Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads, pipette tips) | Place in a sealed, clearly labeled hazardous waste container. Dispose of according to your institution's hazardous waste management procedures. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office. |
It is imperative to follow all local, state, and federal regulations for chemical waste disposal.[2] When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
